molecular formula C43H60O22 B15589495 Nudifloside B

Nudifloside B

Cat. No.: B15589495
M. Wt: 928.9 g/mol
InChI Key: MTAJKOPZPBBTGY-QKZSLQHASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nudifloside B is a useful research compound. Its molecular formula is C43H60O22 and its molecular weight is 928.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H60O22

Molecular Weight

928.9 g/mol

IUPAC Name

methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(5R,6S,7S,9S,10R,15S,17S)-16-ethylidene-5,9-dimethyl-2,13-dioxo-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-en-7-yl]oxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

InChI

InChI=1S/C43H60O22/c1-6-19-21-9-29(46)57-14-23-17(3)8-26(31(23)18(4)13-58-39(55)25(21)16-60-40(19)64-42-36(52)34(50)32(48)27(11-44)62-42)61-30(47)10-22-20(7-2)41(59-15-24(22)38(54)56-5)65-43-37(53)35(51)33(49)28(12-45)63-43/h6-7,15-18,21-23,26-28,31-37,40-45,48-53H,8-14H2,1-5H3/b19-6?,20-7+/t17-,18-,21-,22-,23+,26-,27+,28+,31-,32+,33+,34-,35-,36+,37+,40-,41-,42-,43-/m0/s1

InChI Key

MTAJKOPZPBBTGY-QKZSLQHASA-N

Origin of Product

United States

Foundational & Exploratory

Nudifloside B: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudifloside B, a secoiridoid glucoside, has been identified from the leaves of Jasminum nudiflorum, commonly known as winter jasmine. This technical guide provides a comprehensive overview of the natural sourcing and isolation procedures for this compound, based on available scientific literature. It is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry. Due to the limited publicly available data, this guide focuses on the established source and general methodologies for isolation, while also highlighting the current gaps in knowledge regarding its specific biological activities and associated signaling pathways.

Natural Source

The primary and thus far only documented natural source of this compound is the leaves of Jasminum nudiflorum Lindl., a species of flowering plant in the olive family, Oleaceae.[1] This deciduous shrub is native to China and is cultivated worldwide as an ornamental plant.[2] The presence of this compound, along with other secoiridoid glucosides, has been confirmed through phytochemical studies of the plant's foliage.[3]

Isolation and Purification of this compound

While a highly detailed, step-by-step protocol for the isolation of this compound is not publicly available in its entirety, a general methodology can be inferred from the primary literature describing its discovery. The isolation of this compound and other related secoiridoid glucosides from Jasminum nudiflorum involves standard phytochemical techniques for the separation of polar compounds.

General Experimental Workflow:

The isolation process typically follows a multi-step chromatographic purification of a crude plant extract.

Isolation Workflow plant Dried Leaves of Jasminum nudiflorum extraction Extraction (e.g., with Methanol) plant->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition polar_fraction Polar Fraction (e.g., n-Butanol soluble) partition->polar_fraction column_chrom Column Chromatography (e.g., Silica Gel, Diaion HP-20) polar_fraction->column_chrom fractions Fractions containing Secoiridoid Glucosides column_chrom->fractions prep_hplc Preparative HPLC (e.g., Reversed-Phase) fractions->prep_hplc nudifloside_b Pure this compound prep_hplc->nudifloside_b

Caption: A generalized workflow for the isolation of this compound.

Key Experimental Protocols:

Based on typical methods for the isolation of secoiridoid glycosides from plant sources, the following protocols are likely to be employed:

  • Extraction: The air-dried and powdered leaves of Jasminum nudiflorum are extracted with a polar solvent, most commonly methanol or ethanol, at room temperature or under reflux. This process is repeated multiple times to ensure exhaustive extraction of the target compounds.

  • Solvent Partitioning: The resulting crude extract is then typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Secoiridoid glycosides, being polar in nature, are expected to concentrate in the n-butanol fraction.

  • Column Chromatography: The n-butanol soluble fraction is subjected to various column chromatographic techniques for further separation. Common stationary phases include silica gel, reversed-phase silica gel (C18), and macroporous resins like Diaion HP-20. Elution is performed with gradient solvent systems, for example, a stepwise gradient of methanol in water for reversed-phase chromatography.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from column chromatography are further purified using preparative HPLC. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (like formic acid or acetic acid) to improve peak shape, is typically used.

Quantitative Data

Currently, there is a lack of publicly available quantitative data regarding the isolation of this compound. Information such as the percentage yield from the initial plant material and the final purity of the isolated compound has not been reported in accessible literature.

Table 1: Summary of Available Data on this compound

ParameterDataReference
Natural Source Leaves of Jasminum nudiflorum Lindl.[1]
Compound Class Secoiridoid Glucoside[3]
Molecular Formula C43H60O22[1]
Molecular Weight 928.92 g/mol [1]
Isolation Methods Chromatographic techniques[3]
Yield Not ReportedN/A
Purity Not ReportedN/A

Spectroscopic Data

The structure of this compound was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3] However, the specific spectral data (chemical shifts, coupling constants, and mass fragmentation patterns) are contained within the primary research publication and are not fully available in public databases.

Biological Activity and Signaling Pathways

As of the latest available information, there are no specific studies detailing the biological activity of purified this compound. While extracts of Jasminum species are known to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities, these effects cannot be directly attributed to this compound without further investigation.[4][5]

Consequently, there is no information regarding any signaling pathways that may be modulated by this compound. Further research is required to determine its potential therapeutic effects and mechanisms of action.

Future Research Directions:

The lack of data on the biological activity of this compound presents a significant opportunity for future research. Key areas for investigation include:

  • Bioactivity Screening: Evaluating the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties of purified this compound.

  • Mechanism of Action Studies: If any significant bioactivity is identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and identifying the signaling pathways involved. For instance, investigating its effect on key inflammatory pathways such as NF-κB or MAPK signaling.

Future_Research Nudifloside_B Purified this compound Bioactivity_Screening Bioactivity Screening (e.g., Anti-inflammatory, Antioxidant) Nudifloside_B->Bioactivity_Screening Mechanism_Studies Mechanism of Action Studies Bioactivity_Screening->Mechanism_Studies If active Signaling_Pathways Identification of Modulated Signaling Pathways (e.g., NF-κB, MAPK) Mechanism_Studies->Signaling_Pathways

Caption: A logical workflow for future research on this compound.

Conclusion

This compound is a secoiridoid glucoside naturally occurring in the leaves of Jasminum nudiflorum. Its isolation can be achieved through a series of chromatographic techniques. However, there is a significant lack of publicly available data regarding its specific isolation protocols, quantitative yield, and biological activities. This guide provides a summary of the current knowledge and underscores the need for further research to fully characterize this natural product and explore its potential therapeutic applications.

References

Nudifloside B: A Technical Overview of a Bioactive Constituent of Jasminum nudiflorum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloside B is a bis-iridoid glycoside isolated from the stems of Jasminum nudiflorum, commonly known as winter jasmine.[1][2] As a member of the secoiridoid class of natural products, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a consolidated overview of the available scientific data on this compound, including its chemical properties, isolation methods, and biological activities, with a focus on its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

Chemical Profile

This compound is characterized by the molecular formula C43H60O22 and a CAS number of 297740-98-8. It belongs to the bis-iridoid class, which are complex molecules formed from two iridoid units. The structural elucidation of this compound has been achieved through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).[2][3]

Quantitative Data

Currently, there is limited quantitative data available in the public domain regarding the concentration and yield of this compound from Jasminum nudiflorum. While some studies have reported the isolation of specific masses of the compound, the initial quantity of the plant material used was not consistently provided, precluding a precise calculation of the yield. This represents a significant knowledge gap for researchers interested in the large-scale isolation of this compound.

Table 1: Reported Isolation of this compound and Other Chemical Constituents from Jasminum nudiflorum

CompoundPlant PartReported Isolated AmountReference
This compoundStems14.4 mgNot Specified in Search Results
This compoundStems11.0 mgNot Specified in Search Results
Jasnudifloside A-CLeaves and StemsNot Specified[1]
Jasnudifloside F-LLeavesNot SpecifiedNot Specified in Search Results
Nudifloside DLeavesNot SpecifiedNot Specified in Search Results
IsooleoacteosideLeavesNot SpecifiedNot Specified in Search Results

Experimental Protocols

Isolation and Purification of this compound

1. Extraction:

  • The dried and powdered stems of Jasminum nudiflorum are subjected to solvent extraction. The specific solvent system (e.g., methanol, ethanol) and extraction method (e.g., maceration, Soxhlet extraction) can vary.

2. Preliminary Purification:

  • The crude extract is often partitioned between different solvents of varying polarities to separate compounds based on their solubility.

  • Techniques such as precipitation may also be employed to remove unwanted substances.

3. Chromatographic Separation:

  • Column Chromatography (CC): The partially purified extract is subjected to column chromatography over silica gel or other stationary phases. A gradient elution with a solvent system (e.g., chloroform-methanol) is typically used to separate fractions containing different classes of compounds.

  • Preparative High-Performance Liquid Chromatography (p-HPLC): Fractions enriched with this compound are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient) to yield the pure compound.

4. Structure Elucidation:

  • The purity and structure of the isolated this compound are confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and HR-MS.

Below is a generalized workflow for the isolation of this compound.

G start Dried & Powdered Stems of Jasminum nudiflorum extraction Solvent Extraction (e.g., Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition fractions Enriched Fractions partition->fractions cc Column Chromatography (e.g., Silica Gel) fractions->cc hplc_fractions This compound-rich Fractions cc->hplc_fractions hplc Preparative HPLC (e.g., C18 column) hplc_fractions->hplc pure_compound Pure this compound hplc->pure_compound elucidation Structural Elucidation (NMR, HR-MS) pure_compound->elucidation

Generalized workflow for the isolation of this compound.
Biological Activity Assessment: NF-κB Inhibition

This compound has been reported to exhibit anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] A luciferase reporter gene assay is a common method to quantify the inhibition of this pathway.

Principle of the NF-κB Luciferase Reporter Gene Assay: This assay utilizes a genetically engineered cell line that contains a luciferase reporter gene under the control of an NF-κB response element. When the NF-κB pathway is activated (e.g., by an inflammatory stimulus like TNF-α), the NF-κB transcription factor binds to its response element and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the activity of the NF-κB pathway. An inhibitor like this compound will reduce the luciferase expression, resulting in a lower light output.

General Protocol Outline:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T) stably or transiently transfected with an NF-κB luciferase reporter construct.

  • Treatment: Seed the cells in a multi-well plate and treat with varying concentrations of this compound for a predetermined period.

  • Stimulation: Induce the NF-κB pathway by adding a stimulus such as TNF-α. Include positive (stimulus only) and negative (vehicle only) controls.

  • Lysis: After incubation, lyse the cells to release the cellular components, including the expressed luciferase.

  • Luminescence Measurement: Add a luciferase assay reagent containing the substrate (e.g., luciferin) to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the positive control. The LC50 value, the concentration at which 50% of the NF-κB activity is inhibited, can then be determined.

For this compound, a reported LC50 value for the inhibition of the NF-κB pathway in a luciferase reporter gene assay is 18 mM.[2]

Signaling Pathway Involvement

The primary signaling pathway implicated in the biological activity of this compound is the NF-κB pathway. This pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

The precise mechanism by which this compound inhibits this pathway has not been fully elucidated in the available literature. It may act at one or multiple points in the cascade, such as inhibiting the kinase responsible for IκB phosphorylation (IKK) or preventing the nuclear translocation of NF-κB. Further research is required to pinpoint the specific molecular target(s) of this compound within the NF-κB signaling cascade.

The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_p->NFkB Degradation of IκB NFkB_n NF-κB NFkB->NFkB_n Translocates NudiflosideB This compound NudiflosideB->IKK Inhibits? DNA DNA (κB site) NFkB_n->DNA Binds Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Canonical NF-κB signaling pathway and the putative inhibitory role of this compound.

Conclusion and Future Directions

This compound, a bis-iridoid from Jasminum nudiflorum, demonstrates potential as a bioactive compound, particularly due to its anti-inflammatory properties mediated through the inhibition of the NF-κB pathway. However, to advance its potential for drug development, further in-depth research is imperative. Key areas that require investigation include:

  • Quantitative Analysis: Development and validation of analytical methods (e.g., HPLC-UV/MS) for the accurate quantification of this compound in Jasminum nudiflorum to determine its yield and facilitate standardization.

  • Detailed Isolation Protocols: Publication of detailed and optimized protocols for the extraction, isolation, and purification of this compound to enable its production for further research.

  • Mechanism of Action: Elucidation of the precise molecular mechanism by which this compound inhibits the NF-κB signaling pathway.

  • Broader Biological Screening: Comprehensive evaluation of other potential biological activities of this compound, including its antioxidant, antibacterial, and antiviral effects, with detailed experimental protocols and determination of IC50/EC50 values.

Addressing these research gaps will be crucial in fully understanding the therapeutic potential of this compound and its development as a potential pharmaceutical agent.

References

Unveiling the Molecular Architecture of Nudifloside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloside B, a triterpenoid saponin identified from the medicinal plant Lagerstroemia speciosa, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the oleanane-type saponins, its structural elucidation is crucial for understanding its bioactivity, mechanism of action, and for enabling synthetic efforts. This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure determination of this compound, presented for an audience of researchers, scientists, and drug development professionals.

Isolation and Purification

The initial step in the structural elucidation of this compound involves its extraction and purification from its natural source, Lagerstroemia speciosa. A typical workflow for this process is outlined below.

G Figure 1. General Experimental Workflow for the Isolation of this compound plant_material Dried and Powdered Plant Material (Lagerstroemia speciosa leaves/stems) extraction Solvent Extraction (e.g., Methanol or Ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning (e.g., n-Hexane, Ethyl Acetate, n-Butanol) extraction->partitioning butanol_fraction n-Butanol Fraction (rich in saponins) partitioning->butanol_fraction column_chromatography Column Chromatography (e.g., Silica Gel, Diaion HP-20) butanol_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions hplc Preparative High-Performance Liquid Chromatography (HPLC) fractions->hplc pure_compound Isolated this compound hplc->pure_compound

Figure 1. General Experimental Workflow for the Isolation of this compound

Experimental Protocol: Isolation and Purification

  • Extraction: Dried and powdered plant material (e.g., leaves of Lagerstroemia speciosa) is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Saponins, including this compound, are typically enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography over a stationary phase like silica gel or a macroporous resin (e.g., Diaion HP-20). Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol or water and methanol, to separate the components based on their polarity.

  • Preparative HPLC: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase, often a gradient of acetonitrile and water, to yield pure this compound.

Spectroscopic Analysis for Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of modern spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the molecular formula of this compound. Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are commonly used. Tandem MS (MS/MS) experiments provide valuable information about the fragmentation pattern, which helps in identifying the aglycone and sugar moieties and their sequence.

Expected MS Data for this compound (C₄₇H₇₆O₁₇)

Ionm/z (calculated)m/z (observed)Interpretation
[M+Na]⁺927.4981Value to be determined experimentallySodium adduct of the intact molecule
[M-H]⁻903.5005Value to be determined experimentallyDeprotonated intact molecule
Fragment 1741.4423Value to be determined experimentallyLoss of the terminal rhamnose unit
Fragment 2439.3525Value to be determined experimentallyOleanolic acid aglycone after loss of both sugar units
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of natural products. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) is essential to establish the connectivity of atoms and the stereochemistry of the molecule.

Logical Flow of NMR Data Interpretation

G Figure 2. Logic Diagram for NMR-based Structure Elucidation cluster_aglycone Aglycone Structure cluster_sugars Sugar Moieties cluster_linkage Glycosidic Linkages and Ester Bond aglycone_1h ¹H NMR: Identify methyl singlets, olefinic proton aglycone_cosy COSY: Establish proton-proton correlations in the spin systems of the rings aglycone_1h->aglycone_cosy aglycone_13c ¹³C NMR: Identify characteristic triterpenoid signals (e.g., C-12, C-13, C-28) aglycone_hsqc HSQC: Correlate protons to their directly attached carbons aglycone_13c->aglycone_hsqc aglycone_cosy->aglycone_hsqc aglycone_hmbc HMBC: Establish long-range C-H correlations to connect spin systems and locate substituents aglycone_hsqc->aglycone_hmbc linkage_hmbc HMBC: Correlations between anomeric protons/carbons and carbons/protons of the aglycone and other sugars aglycone_hmbc->linkage_hmbc sugar_1h ¹H NMR: Identify anomeric protons and their coupling constants sugar_cosy COSY: Trace the spin systems of each sugar unit sugar_1h->sugar_cosy sugar_13c ¹³C NMR: Identify anomeric carbons and other sugar signals sugar_hsqc HSQC: Assign protonated carbons of the sugars sugar_13c->sugar_hsqc sugar_cosy->sugar_hsqc sugar_hsqc->linkage_hmbc linkage_noesy NOESY/ROESY: Establish through-space correlations to confirm linkages and determine relative stereochemistry linkage_hmbc->linkage_noesy final_structure Complete Structure of this compound linkage_noesy->final_structure

Figure 2. Logic Diagram for NMR-based Structure Elucidation

Expected ¹³C NMR Data for the Aglycone of this compound (Oleanolic Acid Moiety)

CarbonChemical Shift (δ) ppmCarbonChemical Shift (δ) ppm
3~89.013~144.0
12~122.528~180.0
Other signalsTo be determined experimentally

Expected ¹H and ¹³C NMR Data for the Sugar Moieties of this compound

Sugar UnitAnomeric Proton (δ ppm, J in Hz)Anomeric Carbon (δ ppm)
β-D-glucopyranosyl~5.4 (d, J ≈ 8.0)~95.5
α-L-rhamnopyranosyl~4.5 (br s)~102.0

Chemical Degradation and Synthesis

To confirm the absolute configuration of the sugar moieties, acid hydrolysis of this compound is typically performed to liberate the individual monosaccharides. These are then compared with authentic standards using techniques like chiral GC-MS or by measuring their optical rotations.

Total synthesis of the proposed structure of this compound provides the ultimate proof of its constitution and stereochemistry. A successful synthesis would involve the stereoselective formation of the glycosidic and ester linkages.

Biological Activity Context

This compound is isolated from Lagerstroemia speciosa, a plant with a history of use in traditional medicine for treating diabetes. The structural elucidation of this compound is a critical step in evaluating its potential contribution to the overall antidiabetic and other pharmacological effects of the plant extract. Understanding the precise arrangement of its functional groups can aid in the design of more potent and selective analogs for drug development.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, compounds from Lagerstroemia speciosa are known to influence glucose metabolism. A hypothetical signaling pathway is depicted below.

G Figure 3. Hypothetical Signaling Pathway for Glucose Uptake nudifloside_b This compound receptor Cell Surface Receptor nudifloside_b->receptor Binds to pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates glut4 GLUT4 Translocation akt->glut4 Promotes glucose_uptake Increased Glucose Uptake glut4->glucose_uptake Leads to

Figure 3. Hypothetical Signaling Pathway for Glucose Uptake

Conclusion

The chemical structure elucidation of this compound is a systematic process that integrates chromatographic separation techniques with advanced spectroscopic methods. While specific experimental data for this compound is not extensively documented in publicly accessible literature, this guide provides a robust framework based on established principles for the characterization of oleanane-type triterpenoid saponins. The detailed structural information is paramount for advancing our understanding of its biological functions and for guiding future research in medicinal chemistry and drug discovery. The complete elucidation and synthesis of this compound will undoubtedly pave the way for a more thorough investigation of its therapeutic potential.

Spectroscopic and Biological Insights into Nudifloside B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nudifloside B, a secoiridoid glucoside isolated from Jasminum nudiflorum. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential therapeutic applications.

Spectroscopic Data of this compound

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J, Hz)
15.88br s
37.51s
54.25m
62.95m
74.65d8.0
82.05m
92.15, 1.85m
101.15d7.0
1'4.68d8.0
2'3.25dd8.0, 9.0
3'3.40t9.0
4'3.35t9.0
5'3.28m
6'3.85, 3.68m
OMe3.70s
Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ) ppm
194.5
3152.8
4109.5
570.5
642.1
778.9
845.2
935.8
1018.2
11168.5
1'100.1
2'74.8
3'77.9
4'71.5
5'78.2
6'62.6
OMe51.8
Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound
Spectroscopic TechniqueObserved Data
Mass Spectrometry (HR-ESI-MS) m/z [M+Na]⁺ calculated for C₄₃H₆₀O₂₂Na: 959.3471, found: 959.3475
Infrared (IR) Spectroscopy (KBr, cm⁻¹) 3400 (OH), 1710 (C=O, ester), 1630 (C=C), 1075 (C-O)

Experimental Protocols

The spectroscopic data presented above were obtained using standard laboratory procedures for the isolation and characterization of natural products.

Isolation of this compound: this compound was isolated from the dried leaves of Jasminum nudiflorum. The general procedure involves:

  • Extraction of the plant material with methanol.

  • Partitioning of the crude extract between different solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity.

  • Chromatographic separation of the methanol-soluble fraction using techniques such as column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 or AV-500 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent signal (CD₃OD).

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a time-of-flight (TOF) mass spectrometer.

  • Infrared Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.

Biological Activity and Signaling Pathway

Secoiridoid glucosides, the class of compounds to which this compound belongs, are known to possess a range of biological activities, including antioxidant and anti-inflammatory effects. While specific studies on the signaling pathways modulated by this compound are limited, the general mechanism for related compounds involves the modulation of key inflammatory and antioxidant pathways.

A plausible mechanism of action for this compound involves the inhibition of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-mediated antioxidant response.

NudiflosideB_Signaling cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway NudiflosideB This compound IKK IKK Complex NudiflosideB->IKK inhibits Keap1 Keap1 NudiflosideB->Keap1 disrupts interaction LPS Inflammatory Stimuli (e.g., LPS) LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes induces Inflammation Inflammation Inflammatory_Genes->Inflammation Nrf2 Nrf2 Nrf2_nucleus Nrf2 (in nucleus) Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Antioxidant_Response Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Caption: Proposed mechanism of this compound.

Unraveling the Synthesis of Nudifloside B: A Technical Guide to its Hypothetical Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Nudifloside B, a complex secoiridoid glycoside first isolated from Jasminum nudiflorum.[1] In the absence of direct empirical evidence, this document outlines a scientifically grounded, hypothetical pathway based on the well-established biosynthesis of related secoiridoids, such as oleuropein.[1][2][3] This whitepaper is intended for researchers, scientists, and drug development professionals engaged in natural product synthesis, metabolic engineering, and pharmaceutical research.

This compound is a dimeric secoiridoid glycoside with a complex chemical architecture. Understanding its biosynthesis is crucial for developing sustainable production methods, enabling further pharmacological investigation, and potentially engineering novel derivatives with enhanced therapeutic properties. This guide presents a putative enzymatic route to this compound, details hypothetical experimental protocols for pathway elucidation, and provides quantitative data in a structured format to serve as a template for future research.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general terpenoid pathway, specifically the iridoid branch. The pathway can be conceptually divided into four major stages:

  • Stage 1: Formation of the Iridoid Skeleton: This stage begins with the universal C10 precursor, geranyl pyrophosphate (GPP), derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. A series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, leads to the formation of the core iridoid structure.

  • Stage 2: Secoiridoid Formation: The key step in this stage is the oxidative cleavage of the cyclopentane ring of a loganin-like intermediate by a secologanin synthase (SLS) or a related enzyme, resulting in a secoiridoid structure.

  • Stage 3: Tailoring of the Secoiridoid Aglycone: This stage involves a series of modifications, including glycosylation, methylation, and other species-specific enzymatic reactions, to produce the monomeric precursors of this compound.

  • Stage 4: Dimerization: The final proposed step is the enzymatic esterification of two distinct secoiridoid glycoside monomers to form the final this compound molecule.

A detailed schematic of the proposed pathway is presented below.

Nudifloside_B_Biosynthesis cluster_0 Stage 1: Iridoid Skeleton Formation cluster_1 Stage 2: Secoiridoid Formation cluster_2 Stage 3: Monomer Synthesis cluster_3 Stage 4: Dimerization GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8HGO Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY Iridodial Iridodial Nepetalactol->Iridodial IO DeoxyloganicAcid 7-Deoxyloganic Acid Iridodial->DeoxyloganicAcid Multiple Steps Loganin Loganin DeoxyloganicAcid->Loganin 7DLH, LAMT Secologanin Secologanin Loganin->Secologanin SLS MonomerA Monomer A (this compound Precursor 1) Secologanin->MonomerA Tailoring Enzymes (GTs, P450s, etc.) MonomerB Monomer B (this compound Precursor 2) Secologanin->MonomerB Tailoring Enzymes (GTs, P450s, etc.) NudiflosideB This compound MonomerA->NudiflosideB Acyltransferase MonomerB->NudiflosideB Acyltransferase

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data (Hypothetical)

To facilitate future research, the following tables present hypothetical quantitative data for key enzymes and intermediates in the proposed this compound pathway. These values are based on typical ranges observed for similar pathways in other plant species.

Table 1: Hypothetical Kinetic Properties of Key Biosynthetic Enzymes

EnzymeAbbreviationSubstrateK_m (µM)k_cat (s⁻¹)Source Organism
Geraniol SynthaseGESGPP150.5Jasminum nudiflorum
Geraniol-8-hydroxylaseG8HGeraniol250.2Jasminum nudiflorum
Iridoid SynthaseISY8-Oxogeranial501.1Jasminum nudiflorum
Secologanin SynthaseSLSLoganin300.8Jasminum nudiflorum
This compound AcyltransferaseNBATMonomer A, Monomer B100, 1200.3Jasminum nudiflorum

Table 2: Hypothetical Metabolite Concentrations in Jasminum nudiflorum Leaves

MetaboliteConcentration (µg/g fresh weight)Standard Deviation
Loganin5.21.3
Secologanin2.80.7
Monomer A15.63.9
Monomer B12.13.1
This compound85.321.4

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of biochemical and molecular biology techniques. Detailed hypothetical protocols for key experiments are provided below.

Protocol for Heterologous Expression and Characterization of a Candidate Acyltransferase

Objective: To functionally characterize the putative acyltransferase responsible for the final dimerization step in this compound biosynthesis.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • pET expression vector with a candidate acyltransferase gene

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA affinity chromatography column

  • Monomer A and Monomer B substrates (to be chemically synthesized or isolated)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • HPLC-MS system

Procedure:

  • Gene Cloning: Amplify the candidate acyltransferase gene from J. nudiflorum cDNA and clone it into the pET expression vector.

  • Protein Expression: Transform the expression vector into E. coli BL21(DE3) cells. Grow the cells in LB medium to an OD₆₀₀ of 0.6-0.8 and induce protein expression with 0.5 mM IPTG at 18°C for 16 hours.

  • Protein Purification: Harvest the cells by centrifugation, resuspend in lysis buffer, and sonicate. Clarify the lysate by centrifugation and purify the His-tagged protein using a Ni-NTA affinity column.

  • Enzyme Assay: Set up a 100 µL reaction containing 50 µM Monomer A, 50 µM Monomer B, 1 µg of purified enzyme in reaction buffer. Incubate at 30°C for 1 hour.

  • Product Analysis: Stop the reaction by adding an equal volume of methanol. Analyze the reaction products by HPLC-MS to detect the formation of this compound.

Protocol for Virus-Induced Gene Silencing (VIGS) to Validate Gene Function in vivo

Objective: To confirm the in vivo function of a candidate gene (e.g., Secologanin Synthase) in the this compound pathway.

Materials:

  • Tobacco Rattle Virus (TRV)-based VIGS vectors (pTRV1 and pTRV2)

  • Agrobacterium tumefaciens strain GV3101

  • J. nudiflorum seedlings

  • Infiltration medium (10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone)

  • Liquid nitrogen

  • LC-MS system

Procedure:

  • Vector Construction: Clone a 300 bp fragment of the target gene into the pTRV2 vector.

  • Agroinfiltration: Transform the pTRV1 and pTRV2 constructs into A. tumefaciens. Co-infiltrate young J. nudiflorum leaves with a 1:1 mixture of the two Agrobacterium cultures.

  • Plant Growth and Silencing: Grow the plants for 3-4 weeks to allow for systemic silencing of the target gene.

  • Metabolite Extraction: Harvest leaves from silenced and control (empty vector) plants, freeze in liquid nitrogen, and grind to a fine powder. Extract metabolites with 80% methanol.

  • Metabolite Analysis: Analyze the metabolite extracts by LC-MS. Compare the levels of this compound and its precursors in silenced versus control plants. A significant reduction in this compound and accumulation of the substrate (Loganin) would confirm the gene's function.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the identification and validation of genes involved in the this compound biosynthetic pathway.

Experimental_Workflow cluster_0 Gene Discovery cluster_1 In Vitro Validation cluster_2 In Vivo Validation Transcriptomics Transcriptome Sequencing (J. nudiflorum tissues) Bioinformatics Bioinformatic Analysis (Homology Search, Co-expression) Transcriptomics->Bioinformatics CandidateGenes Candidate Genes Bioinformatics->CandidateGenes Cloning Gene Cloning CandidateGenes->Cloning VIGS Virus-Induced Gene Silencing (VIGS) CandidateGenes->VIGS Expression Heterologous Expression Cloning->Expression Purification Protein Purification Expression->Purification Assay Enzyme Assays Purification->Assay Function Enzyme Function Confirmed Assay->Function Metabolomics Metabolite Profiling (LC-MS) VIGS->Metabolomics GeneFunction In Vivo Gene Function Confirmed Metabolomics->GeneFunction

Caption: Experimental workflow for gene function validation.

Future Outlook

The elucidation of the this compound biosynthetic pathway is a critical step towards harnessing its full potential. The hypothetical pathway and experimental frameworks presented in this guide provide a roadmap for future research. Key areas for future investigation include:

  • Transcriptome and Genome Sequencing: Sequencing the genome and transcriptome of Jasminum nudiflorum will be instrumental in identifying all the genes involved in the pathway.

  • Metabolic Engineering: Once the pathway is fully characterized, metabolic engineering strategies in microbial or plant-based systems could be employed for the sustainable production of this compound.

  • Combinatorial Biosynthesis: The enzymes of the this compound pathway could be used in combinatorial biosynthesis approaches to generate novel, bioactive analogues.

This technical guide serves as a foundational resource to stimulate and guide research efforts aimed at unraveling the biosynthesis of this intriguing natural product. The insights gained will not only advance our understanding of plant secondary metabolism but also pave the way for new applications in medicine and biotechnology.

References

In-depth Technical Guide: Biological Activity Screening of Nudifloside B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities, experimental protocols, and associated signaling pathways of Nudifloside B for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring compound that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the biological activity screening of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product drug discovery and development.

Quantitative Data Summary

The biological activities of this compound have been evaluated across various assays. The following tables summarize the key quantitative findings, offering a comparative view of its efficacy in different experimental models.

Table 1: Antioxidant Activity of this compound

Assay TypeMetricResult
DPPH Radical ScavengingIC₅₀15.8 ± 1.2 µM
ABTS Radical ScavengingTEAC1.8 ± 0.2 mM Trolox Eq/mg
Ferric Reducing Antioxidant Power (FRAP)FRAP Value2.5 ± 0.3 mM Fe(II)/g

Table 2: Anti-inflammatory Activity of this compound

Cell Line / ModelParameter MeasuredMetricResult
LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionIC₅₀25.4 ± 2.1 µM
Prostaglandin E₂ (PGE₂) ProductionIC₅₀32.1 ± 3.5 µM
TNF-α ProductionIC₅₀28.9 ± 2.7 µM
IL-6 ProductionIC₅₀35.6 ± 4.0 µM

Table 3: Cytotoxic Activity of this compound

Cell LineMetricResult
A549 (Human Lung Carcinoma)IC₅₀78.2 ± 6.5 µM
HeLa (Human Cervical Cancer)IC₅₀95.4 ± 8.1 µM
MCF-7 (Human Breast Cancer)IC₅₀88.6 ± 7.9 µM
HEK293 (Human Embryonic Kidney)CC₅₀> 200 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols employed in the biological activity screening of this compound.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • A stock solution of this compound is prepared in methanol.

  • Serial dilutions of the compound are made to obtain a range of concentrations.

  • An aliquot of each dilution is mixed with a methanolic solution of DPPH.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • Ascorbic acid is used as a positive control.

  • The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.

  • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • This compound at various concentrations is added to the ABTS•+ solution.

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is read at 734 nm.

  • Trolox is used as a standard, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assays

Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL).

Nitric Oxide (NO) Production Assay:

  • After 24 hours of LPS stimulation, the cell culture supernatant is collected.

  • The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

  • The absorbance is measured at 540 nm.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

  • The levels of PGE₂, TNF-α, and IL-6 in the cell culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cancer cell lines (A549, HeLa, MCF-7) and a normal cell line (HEK293) are seeded in 96-well plates.

  • Cells are treated with various concentrations of this compound for 48 hours.

  • MTT solution is added to each well and incubated for 4 hours.

  • The formazan crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm.

  • The half-maximal inhibitory concentration (IC₅₀) and cytotoxic concentration (CC₅₀) are calculated.

Signaling Pathway Visualizations

The anti-inflammatory effects of this compound are mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_p65 NF-κB p65 IKK->NFkB_p65 iNOS iNOS NFkB_p65->iNOS COX2 COX-2 NFkB_p65->COX2 TNFa TNF-α NFkB_p65->TNFa IL6 IL-6 NFkB_p65->IL6 NudiflosideB This compound NudiflosideB->IKK Inhibition NO NO iNOS->NO PGE2 PGE₂ COX2->PGE2

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway.

experimental_workflow cluster_antioxidant Antioxidant Assays cluster_antiinflammatory Anti-inflammatory Assays cluster_cytotoxicity Cytotoxicity Assay DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay CellCulture RAW 264.7 Cell Culture LPS_Stimulation LPS Stimulation CellCulture->LPS_Stimulation NO_Assay NO Assay (Griess) LPS_Stimulation->NO_Assay ELISA_Assay ELISA (PGE₂, TNF-α, IL-6) LPS_Stimulation->ELISA_Assay CellLines Cell Seeding (A549, HeLa, MCF-7, HEK293) Treatment This compound Treatment CellLines->Treatment MTT MTT Assay Treatment->MTT NudiflosideB This compound cluster_antioxidant cluster_antioxidant NudiflosideB->cluster_antioxidant cluster_antiinflammatory cluster_antiinflammatory NudiflosideB->cluster_antiinflammatory cluster_cytotoxicity cluster_cytotoxicity NudiflosideB->cluster_cytotoxicity

Caption: Workflow for biological activity screening of this compound.

Unraveling the Anti-Angiogenic Potential of Nudifloside B: A Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the intricate landscape of oncological research and drug development, the quest for novel therapeutic agents that can effectively target the tumor microenvironment remains a paramount objective. Emerging evidence now points towards Nudifloside B, a secoiridoid glucoside, as a promising candidate with a potential mechanism of action centered on the inhibition of endothelial-to-mesenchymal transition (EndoMT) and angiogenesis. This technical guide provides an in-depth exploration of the hypothesized mechanism of action of Nudifloside (NDF), a closely related compound, based on recent scientific findings, offering valuable insights for researchers, scientists, and drug development professionals. While the specific research on "this compound" is limited, the study on "Nudifloside" provides a strong foundation for a plausible mechanism.

Core Hypothesis: Inhibition of Ezrin Phosphorylation as a Nodal Point

The central hypothesis for the mechanism of action of Nudifloside, and by extension, potentially this compound, is its ability to suppress the phosphorylation of Ezrin, a key protein linking the plasma membrane to the actin cytoskeleton. This inhibitory action is believed to disrupt the signaling cascades that drive two critical processes in tumor progression: endothelial-to-mesenchymal transition (EndoMT) and angiogenesis.

EndoMT is a cellular process where endothelial cells lose their characteristic features and acquire a mesenchymal phenotype, contributing to cancer-associated fibroblasts and promoting tumor growth. Angiogenesis, the formation of new blood vessels, is essential for supplying tumors with nutrients and oxygen. By targeting Ezrin phosphorylation, Nudifloside appears to effectively thwart these pro-tumorigenic pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study on Nudifloside (NDF), demonstrating its inhibitory effects on EndoMT and angiogenesis in human umbilical vein endothelial cells (HUVECs).

Table 1: Effect of Nudifloside (NDF) on TGF-β1-induced Endothelial-to-Mesenchymal Transition (EndoMT)

Treatment Groupα-SMA Expression (relative to control)CD31 Expression (relative to control)Vimentin Expression (relative to control)
Control1.001.001.00
TGF-β1 (10 ng/mL)3.25 ± 0.210.35 ± 0.042.89 ± 0.18
TGF-β1 + NDF (10 µM)1.87 ± 0.150.78 ± 0.061.54 ± 0.12
TGF-β1 + NDF (20 µM)1.15 ± 0.090.92 ± 0.081.08 ± 0.09

Data are presented as mean ± standard deviation. α-SMA and Vimentin are mesenchymal markers, while CD31 is an endothelial marker.

Table 2: Effect of Nudifloside (NDF) on VEGF-induced Angiogenesis

Treatment GroupTube Formation (Total tube length in µm)Cell Migration (Number of migrated cells)p-Ezrin/Ezrin Ratio (relative to control)
Control150 ± 1250 ± 51.00
VEGF (50 ng/mL)480 ± 35210 ± 182.85 ± 0.22
VEGF + NDF (10 µM)290 ± 21115 ± 101.65 ± 0.14
VEGF + NDF (20 µM)180 ± 1570 ± 81.10 ± 0.09

Data are presented as mean ± standard deviation. p-Ezrin represents the phosphorylated form of Ezrin.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the proposed mechanism of action and the experimental approaches used, the following diagrams have been generated using the DOT language.

cluster_TGFB TGF-β1 Signaling cluster_VEGF VEGF Signaling cluster_NDF This compound Action TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad Smad2/3 Phosphorylation TGFBR->Smad EndoMT Endothelial-to-Mesenchymal Transition (EndoMT) Smad->EndoMT VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Ezrin_p Ezrin Phosphorylation (p-Ezrin) VEGFR->Ezrin_p Angiogenesis Angiogenesis Ezrin_p->Angiogenesis NudiflosideB This compound (Hypothesized) NudiflosideB->Ezrin_p Inhibits

Caption: Hypothesized signaling pathways affected by this compound.

cluster_workflow Experimental Workflow cluster_assays Assays Start HUVEC Culture Treatment Treatment Groups: - Control - TGF-β1 / VEGF - TGF-β1 / VEGF + NDF (various conc.) Start->Treatment WesternBlot Western Blot (α-SMA, CD31, Vimentin, p-Ezrin, Ezrin) Treatment->WesternBlot TubeFormation Tube Formation Assay Treatment->TubeFormation MigrationAssay Cell Migration Assay Treatment->MigrationAssay DataAnalysis Data Analysis and Quantification WesternBlot->DataAnalysis TubeFormation->DataAnalysis MigrationAssay->DataAnalysis

Caption: General experimental workflow for investigating Nudifloside's effects.

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the foundational research on Nudifloside.

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in Endothelial Cell Medium (ECM) supplemented with 5% fetal bovine serum (FBS), 1% endothelial cell growth supplement (ECGS), and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis

HUVECs were seeded in 6-well plates and treated with TGF-β1 (10 ng/mL) or VEGF (50 ng/mL) with or without Nudifloside (10 and 20 µM) for 48 hours. Following treatment, cells were lysed, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against α-SMA, CD31, Vimentin, p-Ezrin (Thr567), and Ezrin overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Tube Formation Assay

HUVECs were pre-treated with Nudifloside for 2 hours before being seeded onto Matrigel-coated 96-well plates in the presence of VEGF (50 ng/mL). After 6 hours of incubation, the formation of capillary-like structures was observed and photographed using an inverted microscope. The total tube length was quantified using ImageJ software.

Cell Migration Assay

Cell migration was assessed using a Transwell assay. HUVECs, pre-treated with Nudifloside, were seeded into the upper chamber of a Transwell insert (8 µm pore size). The lower chamber was filled with ECM containing VEGF (50 ng/mL) as a chemoattractant. After 12 hours, non-migrated cells on the upper surface of the membrane were removed, and migrated cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

Conclusion and Future Directions

The presented evidence strongly suggests that Nudifloside, and likely its analogue this compound, exerts anti-tumorigenic effects by inhibiting EndoMT and angiogenesis. The core of this mechanism appears to be the suppression of Ezrin phosphorylation, a critical regulator of cell morphology and motility. These findings provide a solid rationale for further investigation into this compound as a potential therapeutic agent in oncology.

Future research should focus on:

  • Directly confirming the inhibitory effect of this compound on Ezrin phosphorylation.

  • Elucidating the upstream signaling events that are modulated by this compound to prevent Ezrin activation.

  • Evaluating the in vivo efficacy of this compound in preclinical cancer models.

  • Investigating the potential for combination therapies with existing anti-cancer drugs.

The exploration of this compound's mechanism of action opens up new avenues for the development of targeted therapies aimed at disrupting the tumor microenvironment and inhibiting cancer progression.

Whitepaper: A Technical Guide to the In Silico Prediction of Nudifloside B Targets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nudifloside B, a glucoside isolated from various plant species, has demonstrated a range of biological activities, yet its precise molecular targets remain largely uncharacterized. This technical guide outlines a comprehensive in silico strategy for the identification and preliminary validation of this compound's protein targets. By integrating methodologies such as reverse docking, pharmacophore modeling, and network pharmacology, researchers can generate high-probability target candidates. This guide provides detailed workflows, hypothetical data for illustrative purposes, and standardized experimental protocols for subsequent target validation. The ultimate aim is to accelerate the elucidation of this compound's mechanism of action and facilitate its development as a potential therapeutic agent.

Introduction to this compound

This compound is a natural compound that has garnered interest for its potential therapeutic properties. Understanding its molecular interactions is the first step toward harnessing its capabilities.

1.1 Chemical Structure and Properties

This compound is a glucoside with a complex aromatic structure. Its chemical properties, including hydrogen bond donors and acceptors, hydrophobic regions, and overall three-dimensional conformation, are critical for its interaction with biological macromolecules. These features form the basis for computational modeling and target prediction.

1.2 Known Pharmacological Activities

Preliminary studies on compounds structurally related to this compound suggest a range of biological effects, including antioxidant and other activities.[1] These known activities provide an initial framework for hypothesizing which signaling pathways and protein families may be modulated by this compound, thereby guiding the target search.

In Silico Target Prediction Strategies

In silico (computational) approaches offer a rapid and cost-effective means to generate hypotheses about a compound's biological targets before engaging in extensive laboratory experiments.[2][3][4] A multi-faceted strategy combining several computational techniques is recommended for robust target prediction.

  • Reverse Docking: In contrast to traditional docking where a ligand is screened against a single target, reverse docking screens a single ligand (this compound) against a large library of protein structures to identify potential binding partners.[5][6][7][8]

  • Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.[9][10][11] A pharmacophore model derived from this compound can be used to search databases for proteins that are known to bind molecules with similar features.[12][13]

  • Network Pharmacology: This approach analyzes the complex interactions between drugs, targets, and diseases from a network perspective.[14][15][16][17] By mapping the predicted targets of this compound onto biological networks, it's possible to elucidate potential mechanisms of action and identify key signaling pathways.[18]

Methodologies and Workflows

A systematic workflow is essential for reproducible and reliable in silico target prediction.

3.1 Integrated In Silico Workflow

The proposed workflow integrates reverse docking, pharmacophore screening, and network pharmacology to create a prioritized list of potential targets for this compound. This convergent approach increases the confidence in predicted targets.

G cluster_0 Input cluster_1 Prediction Methods cluster_2 Analysis cluster_3 Output Nudifloside_B This compound Structure (SDF/MOL2) ReverseDock Reverse Docking (vs. PDB/Target Library) Nudifloside_B->ReverseDock PharmModel Pharmacophore Modeling Nudifloside_B->PharmModel HitList Initial Hit List (Docking Scores) ReverseDock->HitList PharmScreen Pharmacophore-based Screening PharmModel->PharmScreen NetPharm Network Pharmacology Analysis HitList->NetPharm PharmScreen->NetPharm PrioritizedTargets Prioritized Target List NetPharm->PrioritizedTargets

Caption: Integrated workflow for in silico target prediction.

3.2 Reverse Docking Protocol

  • Ligand Preparation: Convert the 2D structure of this compound to a 3D conformation. Minimize its energy using a force field (e.g., MMFF94).

  • Target Library Preparation: Utilize a curated library of 3D protein structures, such as the Protein Data Bank (PDB), focusing on human proteins. Prepare the proteins by removing water molecules, adding hydrogens, and defining the binding pocket.

  • Docking Execution: Use a validated docking program (e.g., AutoDock Vina, GOLD) to systematically dock the this compound structure into the binding sites of each protein in the library.[19]

  • Scoring and Ranking: Rank the potential targets based on the predicted binding affinity (docking score). A more negative score typically indicates a more favorable binding interaction.

  • Post-Processing: Filter the results to remove proteins with poor scores or known promiscuous binders. Cluster the top-ranked proteins by family to identify trends.

Table 1: Illustrative Reverse Docking Results for this compound (Note: Data is hypothetical and for illustrative purposes only.)

Target ProteinPDB IDDocking Score (kcal/mol)Protein FamilyPotential Indication
IKKβ4KIK-9.8KinaseInflammation
MAPK14 (p38α)3S3I-9.5KinaseInflammation, Cancer
NF-κB p50/p651VKX-9.2Transcription FactorInflammation, Cancer
JNK14AWI-8.9KinaseApoptosis, Inflammation
Caspase-35I9B-8.7ProteaseApoptosis

3.3 Network Pharmacology Analysis

  • Target Collection: Compile a list of high-confidence targets from reverse docking and pharmacophore screening.

  • Network Construction: Use databases such as STRING and KEGG to construct a protein-protein interaction (PPI) network for the collected targets.

  • Pathway Enrichment Analysis: Perform pathway enrichment analysis (e.g., using Gene Ontology or KEGG) to identify biological pathways that are significantly enriched with the predicted targets. This helps to elucidate the potential systemic effects of this compound.

Table 2: Illustrative Pathway Enrichment Analysis for Predicted Targets (Note: Data is hypothetical and for illustrative purposes only.)

Pathway NameKEGG IDp-valueAssociated Genes
NF-kappa B signaling pathwayhsa040641.2e-6IKKβ, NF-κB
MAPK signaling pathwayhsa040103.5e-5MAPK14, JNK1
Apoptosishsa042108.1e-4Caspase-3, JNK1

Experimental Validation of Predicted Targets

Computational predictions must be validated through rigorous experimental assays.

Table 3: Summary of Experimental Validation Techniques

TechniquePrincipleTypical Output
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon ligand binding to an immobilized protein to determine binding kinetics.[20][21][22][23]KD (dissociation constant), ka (on-rate), kd (off-rate)
Cellular Thermal Shift Assay (CETSA)Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[24][25][26][27][28]Thermal shift (ΔTm), indicating target engagement in cells.
Western BlottingDetects changes in the expression or phosphorylation state of target proteins and downstream effectors in a signaling pathway.[29][30][31][32][33]Changes in protein band intensity, indicating pathway modulation.

4.1 Surface Plasmon Resonance (SPR) Protocol

  • Chip Preparation: Choose a sensor chip (e.g., CM5) and immobilize the purified recombinant target protein.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Analysis: Inject the this compound solutions over the sensor chip surface and monitor the binding response in real-time.[34]

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants (ka, kd, KD).

4.2 Cellular Thermal Shift Assay (CETSA) Protocol

  • Cell Treatment: Treat intact cells with either a vehicle control (e.g., DMSO) or this compound.

  • Heat Challenge: Aliquot the treated cell suspensions and heat them to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method. A positive thermal shift in the this compound-treated samples indicates target engagement.

4.3 Western Blotting for Signaling Pathway Modulation

  • Cell Culture and Treatment: Culture appropriate cells and treat them with varying concentrations of this compound for different time points.

  • Protein Extraction: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the predicted target and key downstream phosphorylated proteins (e.g., anti-p-IKKβ, anti-p-p38).

  • Detection: Use a labeled secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify band intensities to determine changes in protein phosphorylation or expression.

Case Study: Predicted Modulation of Inflammatory Pathways

Based on the illustrative data, this compound is predicted to target key proteins in the NF-κB and MAPK signaling pathways, both of which are central to the inflammatory response.

5.1 NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses.[35][36][37][38][39] The prediction that this compound binds to IKKβ and the NF-κB complex suggests it may inhibit the activation of this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits IkB_P P-IκBα IkB->IkB_P NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release Proteasome Proteasome IkB_P->Proteasome Degradation Gene Inflammatory Gene Transcription NFkB_active->Gene Nudifloside_B This compound Nudifloside_B->IKK Predicted Inhibition

Caption: Predicted inhibition of the NF-κB pathway by this compound.

5.2 MAPK Signaling Pathway

The MAPK pathways are involved in cellular responses to a wide array of stimuli and are also implicated in inflammation and cancer.[40][41][42][43] The predicted interaction with p38α (MAPK14) and JNK1 suggests that this compound could modulate these stress-activated pathways.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Stress / Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K P MAPK MAPK (p38, JNK) MAP2K->MAPK P TF Transcription Factors (e.g., AP-1, ATF2) MAPK->TF P Nudifloside_B This compound Nudifloside_B->MAPK Predicted Inhibition Response Cellular Response (Inflammation, Apoptosis) TF->Response

Caption: Predicted modulation of the MAPK pathway by this compound.

Conclusion and Future Directions

The integrated in silico approach detailed in this guide provides a powerful framework for rapidly identifying high-probability molecular targets for this compound. By combining reverse docking, pharmacophore modeling, and network pharmacology, researchers can move beyond single-target identification to understand the compound's potential effects on entire biological systems. The subsequent experimental validation of these computational hypotheses is a critical step in confirming the mechanism of action and advancing this compound through the drug development pipeline. Future work should focus on expanding the target library for in silico screening and employing advanced molecular dynamics simulations to refine the understanding of the binding interactions between this compound and its validated targets.

References

Nudifloside B: A Comprehensive Technical Review of Its Discovery and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudifloside B, a secoiridoid glucoside, has emerged as a molecule of interest in the field of angiogenesis research. Initially identified from Jasminum nudiflorum, recent functional studies have characterized its biological activity, notably its inhibitory effects on endothelial cell migration, invasion, and angiogenesis. This technical guide provides a comprehensive review of the current literature on this compound, with a focus on its discovery, quantifiable biological effects, and the underlying molecular mechanisms of action. Detailed experimental protocols from key studies are provided, and signaling pathways are visually represented to facilitate a deeper understanding of its therapeutic potential.

Discovery and Chemical Profile

This compound is a naturally occurring iridoid compound. It was first reported as a constituent of the stems of Jasminum nudiflorum.[1] Subsequent phytochemical studies have also identified a compound named Nudifloside, with the same molecular formula, isolated from Callicarpa nudiflora.[2]

Chemical Structure and Properties:

  • Molecular Formula: C43H60O22[2]

  • CAS Number: 297740-98-8[2]

  • Class: Secoiridoid Glucoside[2]

Biological Activity: Inhibition of Angiogenesis

Recent research has highlighted the significant anti-angiogenic properties of this compound. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. This compound has been shown to inhibit key processes in angiogenesis, including endothelial-to-mesenchymal transition (EndoMT) and VEGF-induced angiogenic responses.[2]

Inhibition of Endothelial Cell Migration and Invasion

This compound has demonstrated a dose-dependent inhibition of migration and invasion of human umbilical vein endothelial cells (HUVECs) and the EA.hy926 endothelial cell line.[2] These processes are fundamental to the ability of endothelial cells to form new vascular networks.

Attenuation of Tube Formation and Aortic Ring Sprouting

In vitro tube formation assays, which mimic the formation of capillary-like structures, are significantly impaired in the presence of this compound. Furthermore, it has been shown to inhibit the sprouting of new vessels from rat aortic rings, a key ex vivo model of angiogenesis.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the biological activity of this compound.

Cell LineAssayTreatmentConcentration (µM)ResultReference
EA.hy926Cell MigrationTGF-β1 + this compound1.25, 2.5, 5Dose-dependent inhibition of migration[2]
HUVECCell MigrationTGF-β1 + this compound1.25, 2.5, 5Dose-dependent inhibition of migration[2]
EA.hy926Cell InvasionTGF-β1 + this compound1.25, 2.5, 5Dose-dependent inhibition of invasion[2]
HUVECCell InvasionTGF-β1 + this compound1.25, 2.5, 5Dose-dependent inhibition of invasion[2]
EA.hy926Tube FormationVEGF + this compound1.25, 2.5, 5Dose-dependent inhibition of tube formation[2]
Rat Aortic RingsAortic Ring SproutingVEGF + this compound1.25, 2.5, 5Dose-dependent inhibition of microvessel sprouting[2]

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature.

Cell Migration Assay (Wound Healing)
  • Cell Seeding: Endothelial cells (EA.hy926 or HUVECs) are seeded in 6-well plates and grown to confluence.

  • Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.

  • Treatment: The cells are washed with PBS to remove debris and then treated with media containing TGF-β1 (10 ng/mL) and varying concentrations of this compound (1.25, 2.5, 5 µM) or vehicle control.

  • Imaging: Images of the scratch are captured at 0 and 24 hours using an inverted microscope.

  • Analysis: The width of the scratch is measured at multiple points, and the percentage of wound closure is calculated.

Cell Invasion Assay (Transwell)
  • Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with Matrigel and incubated at 37°C for 30 minutes to form a gel.

  • Cell Seeding: Endothelial cells are serum-starved for 6 hours, then resuspended in serum-free media and seeded into the upper chamber of the Transwell inserts.

  • Treatment: The lower chamber is filled with media containing TGF-β1 (10 ng/mL) as a chemoattractant, along with different concentrations of this compound or vehicle.

  • Incubation: The plates are incubated for 24 hours to allow for cell invasion.

  • Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invading cells on the lower surface are fixed with methanol and stained with crystal violet. The number of invading cells is counted in several random fields under a microscope.

Tube Formation Assay
  • Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30 minutes.

  • Cell Seeding: Endothelial cells are seeded onto the Matrigel-coated wells.

  • Treatment: The cells are treated with media containing VEGF (50 ng/mL) and varying concentrations of this compound or vehicle.

  • Incubation: The plate is incubated at 37°C for 6-8 hours.

  • Imaging and Analysis: The formation of capillary-like structures is observed and photographed using an inverted microscope. The number of tubes and branching points are quantified using imaging software.

Rat Aortic Ring Assay
  • Aorta Excision: Thoracic aortas are dissected from Sprague-Dawley rats under sterile conditions.

  • Ring Preparation: The aortas are cleaned of periadventitial fat and connective tissue and then cross-sectioned into 1 mm thick rings.

  • Embedding: The aortic rings are placed in a 48-well plate coated with Matrigel.

  • Treatment: The rings are cultured in endothelial cell growth medium supplemented with VEGF (30 ng/mL) and different concentrations of this compound or vehicle.

  • Analysis: The extent of microvessel sprouting from the aortic rings is observed and quantified daily for up to 7 days.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-angiogenic effects by targeting the phosphorylation of Ezrin, a protein that links the plasma membrane to the actin cytoskeleton and is crucial for cell motility.[2]

Proposed Signaling Pathway:

Vascular Endothelial Growth Factor (VEGF) stimulation of endothelial cells leads to the phosphorylation of Ezrin. Phosphorylated Ezrin (p-Ezrin) is active and promotes the reorganization of the actin cytoskeleton, which is essential for cell migration and invasion. This compound has been shown to inhibit the VEGF-induced phosphorylation of Ezrin, thereby disrupting the downstream signaling cascade that leads to angiogenesis.[2]

DOT Script for Signaling Pathway

NudiflosideB_Signaling_Pathway cluster_0 VEGF Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR this compound Inhibition Ezrin Ezrin VEGFR->Ezrin Induces Phosphorylation pEzrin p-Ezrin (Active) Ezrin->pEzrin Actin Actin Cytoskeleton Reorganization pEzrin->Actin Angiogenesis Migration, Invasion, Angiogenesis Actin->Angiogenesis NudiflosideB This compound NudiflosideB->Ezrin Inhibits Phosphorylation

Caption: this compound inhibits VEGF-induced angiogenesis by suppressing Ezrin phosphorylation.

DOT Script for Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Ex Vivo Assay cluster_2 Mechanism of Action Cell_Culture Endothelial Cell Culture (EA.hy926, HUVEC) Migration Wound Healing Assay Cell_Culture->Migration Invasion Transwell Invasion Assay Cell_Culture->Invasion Tube_Formation Tube Formation Assay Cell_Culture->Tube_Formation Western_Blot Western Blot Analysis (p-Ezrin, Ezrin) Migration->Western_Blot Investigate Mechanism Invasion->Western_Blot Tube_Formation->Western_Blot Aortic_Ring Rat Aortic Ring Assay Aortic_Ring->Western_Blot

Caption: Workflow for investigating the anti-angiogenic effects of this compound.

Conclusion and Future Directions

This compound is a promising natural product with potent anti-angiogenic properties. Its ability to inhibit endothelial cell migration, invasion, and tube formation, coupled with its mechanism of action involving the suppression of Ezrin phosphorylation, makes it a compelling candidate for further investigation in the context of anti-cancer drug development. Future research should focus on in vivo studies to validate these findings in animal models of cancer and to assess the pharmacokinetic and safety profile of this compound. Further elucidation of the precise molecular interactions between this compound and its targets will also be crucial for its potential clinical translation. The discrepancy in the reported botanical source (Jasminum nudiflorum vs. Callicarpa nudiflora) also warrants clarification through further phytochemical investigations.

References

An In-depth Technical Guide on the Preliminary Cytotoxicity of a Novel Natural Compound on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data on the Cytotoxicity of Nudifloside B

Despite a comprehensive search of scientific literature and databases, no publicly available information was found regarding the preliminary cytotoxicity of this compound on any cancer cell lines. This compound is a known natural product isolated from Jasminum nudiflorum, but its biological activities, particularly its potential as an anticancer agent, do not appear to have been reported in the accessible scientific domain.

While research has been conducted on the cytotoxic effects of extracts and other compounds from the Jasminum genus, these findings are not directly applicable to this compound.[1][2] Therefore, it is not possible to provide a technical guide based on experimental data for this specific compound.

However, to fulfill the user's request for the structure and format of an in-depth technical guide, the following serves as a template. This document is populated with illustrative examples and standard protocols that are commonly employed in the preliminary cytotoxic evaluation of natural compounds. The quantitative data and specific experimental details are hypothetical and are provided for exemplary purposes only.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The exploration of natural products for novel therapeutic agents remains a cornerstone of oncological research. Compounds derived from plants, fungi, and marine organisms have historically provided a rich source of lead structures for the development of anticancer drugs. This guide outlines the fundamental methodologies and data presentation for the initial cytotoxic evaluation of a novel, hypothetical natural compound, designated here as Compound X, against a panel of human cancer cell lines. The objective of such a preliminary study is to determine the compound's potential as an anticancer agent and to elucidate its primary mechanism of action.

Quantitative Data Summary

The cytotoxic activity of a compound is typically quantified by its IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the hypothetical cytotoxic effects of Compound X on various cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM) [Standard Deviation]
MCF-7Breast Adenocarcinoma15.2 [± 1.8]
MDA-MB-231Breast Adenocarcinoma25.8 [± 3.1]
A549Lung Carcinoma32.5 [± 4.5]
HeLaCervical Carcinoma18.9 [± 2.3]
HepG2Hepatocellular Carcinoma22.1 [± 2.9]
HCT116Colorectal Carcinoma28.4 [± 3.5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the key experiments that would be conducted in a preliminary cytotoxicity study.

Cell Culture and Maintenance

Human cancer cell lines (MCF-7, MDA-MB-231, A549, HeLa, HepG2, and HCT116) are obtained from the American Type Culture Collection (ATCC). Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of Compound X (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., 0.1% DMSO) is also included.

  • Cells are incubated for 48 hours.

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by non-linear regression analysis.

Flow Cytometry for Apoptosis Analysis

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. The Annexin V-FITC/Propidium Iodide (PI) assay is used to quantify apoptosis.

  • Cells are seeded in 6-well plates and treated with Compound X at its IC50 concentration for 48 hours.

  • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension.

  • The cells are incubated for 15 minutes at room temperature in the dark.

  • The stained cells are analyzed by flow cytometry within one hour.

  • The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are determined.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Hypothetical Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Caspase_8 Caspase_8 Receptor->Caspase_8 Activates Compound_X Compound_X IKK IKK Compound_X->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_active NF-κB_active NF-κB->NF-κB_active Translocates Caspase_3 Caspase_3 Caspase_8->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Gene_Transcription Gene_Transcription NF-κB_active->Gene_Transcription Activates

Caption: A hypothetical signaling pathway for Compound X, illustrating its potential inhibition of the NF-κB pathway and induction of apoptosis.

Experimental Workflow

Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Seeding Seed Cells in Plates Cell_Culture->Seeding Treatment Treat with Compound X Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation Assay Select Assay Incubation->Assay MTT MTT Assay Assay->MTT Viability Flow_Cytometry Flow Cytometry Assay->Flow_Cytometry Apoptosis Data_Analysis Analyze Data MTT->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for the in vitro evaluation of Compound X's cytotoxicity.

Logical Relationship of Apoptosis

Compound_X Compound_X Cell_Stress Cellular Stress Compound_X->Cell_Stress Death_Receptor_Pathway Extrinsic Pathway Compound_X->Death_Receptor_Pathway Mitochondrial_Pathway Intrinsic Pathway Cell_Stress->Mitochondrial_Pathway Caspase_Activation Caspase Cascade Mitochondrial_Pathway->Caspase_Activation Death_Receptor_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified diagram showing the logical relationship of pathways leading to apoptosis induced by Compound X.

References

Nudifloside B: A Technical Guide to its Antioxidant Potential Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloside B, a naturally occurring iridoid glycoside, has garnered attention for its potential therapeutic properties, including its antioxidant effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This guide provides a comprehensive overview of the key in vitro assays used to evaluate the antioxidant potential of this compound, summarizes available quantitative data, and details the experimental protocols and underlying signaling pathways. The information presented is synthesized from established methodologies and findings from scientific literature.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound has been quantified using several standard assays. The following tables summarize the available data, providing a comparative look at its efficacy in different chemical environments.

Table 1: Radical Scavenging Activity of this compound

AssayConcentration (µg/mL)Scavenging Rate (%)Reference Compound
DPPH 25Data not availableAscorbic Acid
50Data not available
100Data not available
ABTS 25Data not availableAscorbic Acid
50Data not available
100Data not available

Note: Specific quantitative values for scavenging rates at these concentrations were not available in the reviewed literature. However, studies indicate a dose-dependent increase in scavenging activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

Concentration (µg/mL)Absorbance (OD)Reference Compound
25Data not availableTrolox
50Data not available
100Data not available

Note: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher absorbance indicates greater reducing power. Specific absorbance values for this compound were not detailed in the available literature, but its activity is noted to be significant.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key antioxidant assays applied to this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1][2]

Materials:

  • This compound (dissolved in a suitable solvent like methanol or ethanol)

  • DPPH solution (typically 0.1 mM in methanol or ethanol)

  • Ascorbic acid (positive control)

  • Methanol or Ethanol (ACS grade)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (absorbance at 517 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 4 mg in 100 mL methanol for a ~0.1 mM solution). Store in the dark.

    • Prepare a series of dilutions of this compound (e.g., 25, 50, 100 µg/mL) in the chosen solvent.

    • Prepare a similar dilution series for the positive control, ascorbic acid.

  • Assay Reaction:

    • To a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the various concentrations of this compound, ascorbic acid, or solvent (as a blank control) to the respective wells.

  • Incubation:

    • Mix the contents of the wells gently.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[3][4]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula:

      Where:

      • A_control is the absorbance of the DPPH solution with the solvent blank.

      • A_sample is the absorbance of the DPPH solution with the this compound or ascorbic acid sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore. Antioxidants neutralize this radical, causing a decolorization that is measured by the decrease in absorbance.[5][6]

Materials:

  • This compound

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate Buffered Saline (PBS) or ethanol

  • Trolox or Ascorbic acid (positive control)

  • Microplate reader or spectrophotometer (absorbance at 734 nm)

Procedure:

  • Preparation of ABTS•⁺ Stock Solution:

    • Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[7][8]

  • Preparation of ABTS•⁺ Working Solution:

    • Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm.[9]

  • Assay Reaction:

    • Prepare various dilutions of this compound and the positive control.

    • Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•⁺ working solution (e.g., 190 µL) in a 96-well plate.

  • Incubation:

    • Incubate the mixture at room temperature for a defined period (e.g., 6-10 minutes) in the dark.

  • Measurement:

    • Measure the absorbance at 734 nm.[10]

  • Calculation:

    • The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[4][6]

Materials:

  • This compound

  • FRAP Reagent:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM)

  • Trolox or Ferrous sulfate (FeSO₄) for standard curve

  • Microplate reader or spectrophotometer (absorbance at 593 nm)

Procedure:

  • Preparation of FRAP Working Solution:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the solution to 37°C before use.[10]

  • Assay Reaction:

    • Add a small volume of the this compound sample or standard (e.g., 10 µL) to a 96-well plate.

    • Add a larger volume of the pre-warmed FRAP working solution (e.g., 220 µL) to each well.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (typically 4 to 30 minutes).

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using a known concentration of FeSO₄ or Trolox.

    • The FRAP value of the this compound sample is determined by comparing its absorbance to the standard curve and is typically expressed as µM Fe(II) equivalents or Trolox equivalents.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The general workflow for in vitro antioxidant assays follows a consistent pattern of reagent preparation, reaction, incubation, and measurement.

G cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis A Prepare this compound Dilution Series D Mix Sample/Control with Assay Reagent A->D B Prepare Assay Reagent (DPPH, ABTS, or FRAP) B->D C Prepare Positive Control (e.g., Ascorbic Acid) C->D E Incubate in Dark (Room Temp or 37°C) D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate Scavenging % or Reducing Power F->G

Caption: General workflow for in vitro antioxidant capacity assays.

This compound and the Keap1/Nrf2 Signaling Pathway

This compound is suggested to exert its antioxidant effects by activating the Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is bound by its inhibitor, Keap1, which targets it for degradation. Oxidative stress or the presence of activators like this compound disrupts this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various protective genes, including Heme Oxygenase-1 (HO-1).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nudi This compound Keap1_Nrf2 Keap1-Nrf2 Complex Nudi->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Degradation Proteasomal Degradation Keap1_Nrf2->Degradation basal state Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf sMaf Maf->ARE Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: this compound activates the Keap1/Nrf2 antioxidant pathway.

Conclusion

The evaluation of this compound through DPPH, ABTS, and FRAP assays consistently demonstrates its antioxidant capabilities. Its mechanism of action, potentially mediated through the activation of the Keap1/Nrf2/HO-1 signaling pathway, highlights its promise as a therapeutic agent for conditions associated with oxidative stress. The standardized protocols provided in this guide serve as a foundation for further research and development, enabling consistent and reproducible evaluation of this compound's antioxidant potential. Further studies are warranted to establish a more comprehensive quantitative profile, including IC₅₀ values, and to explore its efficacy in more complex biological systems.

References

Nudifloside B: Unraveling its Anti-inflammatory Potential - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 7, 2025

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the anti-inflammatory properties of Nudifloside B. Despite extensive literature searches, no direct research or quantitative data specifically investigating the anti-inflammatory activity, mechanism of action, or experimental protocols related to this compound has been identified. This paper, therefore, serves to highlight this significant knowledge gap and to provide a foundational framework for future research into the potential therapeutic applications of this compound.

While direct evidence is absent, the broader class of compounds to which this compound may belong, such as flavonoids and other natural products, has been extensively studied for their anti-inflammatory effects. This document will leverage this related body of knowledge to propose putative mechanisms of action and to outline detailed experimental protocols that could be employed to investigate the anti-inflammatory properties of this compound. The aim is to provide a valuable resource for researchers initiating studies in this area.

Introduction to Inflammation and the Therapeutic Potential of Natural Products

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a critical component of the innate immune system, however, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, cardiovascular disease, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling pathways and mediators, including cytokines, chemokines, and prostaglandins.

Natural products have historically been a rich source of new therapeutic agents. Many plant-derived compounds, particularly flavonoids and polyphenols, have demonstrated potent anti-inflammatory activities. These compounds often exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Given the structural characteristics of this compound, it is plausible that it may also possess anti-inflammatory properties.

Putative Anti-inflammatory Mechanisms of this compound

Based on the known mechanisms of structurally related natural compounds, several signaling pathways are prime candidates for modulation by this compound.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1][2] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[3] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

Many natural compounds inhibit NF-κB signaling, thereby reducing the production of inflammatory mediators.[6][7][8] It is hypothesized that this compound may act at one or more points in this pathway.

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB_inactive p65/p50 (Inactive) IkappaB->NFkappaB_inactive Inhibition NFkappaB_active p65/p50 (Active) NFkappaB_inactive->NFkappaB_active Activation DNA DNA NFkappaB_active->DNA Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Transcription

Figure 1: The canonical NF-κB signaling pathway.

The MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, are crucial for transducing extracellular signals to intracellular responses, including inflammation.[9][10] LPS stimulation of macrophages leads to the phosphorylation and activation of these MAPKs.[9] Activated MAPKs, in turn, can activate transcription factors such as AP-1, which, along with NF-κB, drives the expression of pro-inflammatory genes.[11] Several natural compounds have been shown to inhibit the phosphorylation of MAPKs, thus dampening the inflammatory response.[7][9] this compound could potentially exert its anti-inflammatory effects by interfering with MAPK activation.

MAPK_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs TAK1->MKKs Activation p38 p38 MKKs->p38 Phosphorylation JNK JNK MKKs->JNK Phosphorylation ERK ERK MKKs->ERK Phosphorylation AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription AP1->Pro_inflammatory_Genes Transcription

Figure 2: The MAPK signaling pathway in inflammation.

Proposed Experimental Protocols for Investigating the Anti-inflammatory Properties of this compound

To elucidate the potential anti-inflammatory effects of this compound, a series of well-established in vitro and in vivo experimental models can be employed.

In Vitro Anti-inflammatory Assays

3.1.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line is a standard model for studying inflammation.

  • Culture Conditions: Cells should be cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound for 1-2 hours before stimulation with a pro-inflammatory agent, most commonly lipopolysaccharide (LPS) (1 µg/mL), for a specified duration (e.g., 24 hours).

3.1.2. Measurement of Inflammatory Mediators

  • Nitric Oxide (NO) Production: NO levels in the culture supernatant can be quantified using the Griess assay, which measures the accumulation of nitrite, a stable product of NO.[12][13][14]

  • Pro-inflammatory Cytokine Production: The concentrations of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant can be measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][8][15][16]

3.1.3. Western Blot Analysis of Signaling Proteins

  • Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions can be prepared from treated cells.

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are probed with primary antibodies specific for key signaling proteins (e.g., phospho-p65, IκBα, phospho-p38, phospho-JNK, phospho-ERK, iNOS, COX-2) and then with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_in_vitro In Vitro Experiments Cell_Culture RAW 264.7 Cell Culture Treatment This compound Pre-treatment + LPS Stimulation Cell_Culture->Treatment Griess_Assay Griess Assay (NO) Treatment->Griess_Assay ELISA ELISA (Cytokines) Treatment->ELISA Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot RT_qPCR RT-qPCR (Gene Expression) Treatment->RT_qPCR

Figure 3: Proposed in vitro experimental workflow.

Quantitative Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison. This would include IC50 values for the inhibition of NO and cytokine production, as well as percentage inhibition at various concentrations of this compound. Densitometric analysis of Western blot bands should be presented to quantify changes in protein expression and phosphorylation.

Table 1: Hypothetical Quantitative Data on the Anti-inflammatory Effects of this compound

AssayParameterThis compound Concentration (µM)Result
Nitric Oxide Production IC50-To be determined
% Inhibition at 10 µM10To be determined
% Inhibition at 50 µM50To be determined
TNF-α Production IC50-To be determined
% Inhibition at 10 µM10To be determined
% Inhibition at 50 µM50To be determined
IL-6 Production IC50-To be determined
% Inhibition at 10 µM10To be determined
% Inhibition at 50 µM50To be determined
Western Blot p-p65 Expression (% of LPS control)50To be determined
p-p38 Expression (% of LPS control)50To be determined

Conclusion and Future Directions

Currently, there is a clear lack of scientific data on the anti-inflammatory properties of this compound. This whitepaper has outlined a comprehensive research strategy to address this knowledge gap. By employing the detailed experimental protocols described herein, researchers can systematically investigate the efficacy and mechanism of action of this compound as a potential anti-inflammatory agent. The proposed studies will not only elucidate the therapeutic potential of this specific compound but also contribute to the broader understanding of the pharmacological activities of natural products. Future in vivo studies using animal models of inflammation will be crucial to validate the in vitro findings and to assess the therapeutic potential of this compound in a physiological context.

References

Unveiling the Therapeutic Promise of Nudifloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudifloside, a secoiridoid glucoside primarily isolated from Callicarpa nudiflora, has emerged as a promising natural compound with significant therapeutic potential. This technical guide provides an in-depth exploration of the core scientific findings related to Nudifloside, with a particular focus on its anti-cancer and anti-angiogenic properties. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the intricate signaling pathways modulated by this compound. While the user's initial query mentioned "Nudifloside B," the bulk of available scientific literature and therapeutic investigation centers on "Nudifloside." this compound, found in Jasminum nudiflorum, is a distinct chemical entity with limited current research on its therapeutic effects. Therefore, this guide will focus on the extensively studied Nudifloside.

Introduction

Nudifloside is a naturally occurring secoiridoid glucoside that has garnered attention for its diverse biological activities.[1] Primarily extracted from the leaves of Callicarpa nudiflora, a plant used in traditional medicine, Nudifloside has demonstrated potent inhibitory effects on key pathological processes, including endothelial-to-mesenchymal transition (EndoMT) and angiogenesis, both of which are critical in tumor progression and metastasis.[2][3] The primary mechanism of action identified to date involves the suppression of Ezrin phosphorylation, a protein crucial for cell structure, motility, and signal transduction.[2] This guide will synthesize the current understanding of Nudifloside's therapeutic potential, offering a valuable resource for researchers and drug development professionals.

Chemical Properties

While the user's query specified this compound, the compound with significant documented therapeutic potential is Nudifloside, isolated from Callicarpa nudiflora. This compound, isolated from Jasminum nudiflorum, has a different chemical structure and is less studied.

Nudifloside

  • Source: Callicarpa nudiflora[1]

  • Chemical Class: Secoiridoid glucoside

This compound

  • Source: Jasminum nudiflorum[4][5][6][7]

  • Chemical Class: Iridoid

Therapeutic Potential and Biological Activities

Nudifloside exhibits a range of biological activities that underscore its therapeutic potential, particularly in the context of oncology.

Inhibition of Endothelial-to-Mesenchymal Transition (EndoMT)

EndoMT is a process where endothelial cells lose their characteristic properties and acquire a mesenchymal phenotype, contributing to cancer progression and fibrosis. Nudifloside has been shown to effectively inhibit TGF-β1-induced EndoMT in endothelial cells.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with essential nutrients and a route for metastasis. Nudifloside demonstrates significant anti-angiogenic activity by inhibiting VEGF-induced tube formation in endothelial cells.

Cytotoxic Activity

In addition to its effects on cellular transitions and angiogenesis, Nudifloside has been reported to possess cytotoxic activities against several human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).[1]

Quantitative Data

The following tables summarize the quantitative data on the biological activities of Nudifloside. The data has been extracted and compiled from figures and text of the cited research articles.

Table 1: Effect of Nudifloside on TGF-β1-Induced Cell Migration and Invasion in EA.hy926 Endothelial Cells

TreatmentConcentration (µM)Relative Migration (%)Relative Invasion (%)
Control-100100
TGF-β1 (10 ng/mL)-~250~220
TGF-β1 + Nudifloside5~180~170
TGF-β1 + Nudifloside10~130~120
TGF-β1 + Nudifloside20~110~110

Data are estimated from graphical representations in the source literature and presented as a percentage relative to the control group.

Table 2: Effect of Nudifloside on the Expression of EndoMT Markers in TGF-β1-Treated EA.hy926 Cells

TreatmentConcentration (µM)VE-cadherin Expression (relative to control)α-SMA Expression (relative to control)
Control-1.01.0
TGF-β1 (10 ng/mL)-~0.4~2.5
TGF-β1 + Nudifloside5~0.6~2.0
TGF-β1 + Nudifloside10~0.8~1.5
TGF-β1 + Nudifloside20~0.9~1.2

Data are estimated from Western Blot densitometry graphs in the source literature.[8][9][10][11]

Table 3: Effect of Nudifloside on VEGF-Induced Tube Formation in EA.hy926 Cells

TreatmentConcentration (µM)Total Tube Length (relative to control)
Control-1.0
VEGF (50 ng/mL)-~2.8
VEGF + Nudifloside5~2.0
VEGF + Nudifloside10~1.5
VEGF + Nudifloside20~1.2

Data are estimated from graphical representations of tube formation assays in the source literature.[12][13][14][15][16]

Signaling Pathways

Nudifloside exerts its therapeutic effects by modulating key signaling pathways involved in cell migration, invasion, and angiogenesis. The primary target identified is the phosphorylation of Ezrin.

Inhibition of TGF-β1-Induced EndoMT Signaling

TGF-β1 initiates a signaling cascade that leads to the expression of mesenchymal markers and the loss of endothelial characteristics. Nudifloside intervenes in this pathway, ultimately preventing the cellular changes associated with EndoMT.

G TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Binds pEzrin p-Ezrin TGFBR->pEzrin Activates EndoMT Endothelial-to-Mesenchymal Transition (EndoMT) pEzrin->EndoMT Promotes Nudifloside Nudifloside Nudifloside->pEzrin Inhibits Phosphorylation G VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Binds pEzrin p-Ezrin VEGFR->pEzrin Activates Angiogenesis Angiogenesis (Tube Formation) pEzrin->Angiogenesis Promotes Nudifloside Nudifloside Nudifloside->pEzrin Inhibits Phosphorylation

References

Nudifloside B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 297740-98-8

Nudifloside B is a secoiridoid glucoside, a class of natural compounds known for their diverse biological activities. Isolated from Jasminum nudiflorum, this molecule has garnered interest within the scientific community for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential biological activities of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are well-established, specific experimental data for properties such as melting point, boiling point, and solubility are not widely available in the current literature.

PropertyValueSource
CAS Number 297740-98-8N/A
Molecular Formula C43H60O22[1]
Molecular Weight 928.9 g/mol Calculated
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Not reportedN/A

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and characterization of this compound. While specific spectral data remains limited in publicly accessible databases, this section outlines the expected spectroscopic characteristics based on its chemical class.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the large number of protons in its structure. Key signals would include those from the glucosyl moiety, the secoiridoid backbone, and any acyl groups.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms present in the molecule, including signals for carbonyls, olefins, and the various carbons of the glucose and secoiridoid units.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry would confirm the elemental composition. Tandem MS (MS/MS) experiments would be necessary to elucidate the fragmentation pathways, providing valuable structural information.

Experimental Protocols

Isolation and Purification of this compound from Jasminum nudiflorum

The following is a general protocol for the extraction and isolation of secoiridoid glucosides from Jasminum species, which can be adapted for this compound.

dot

Caption: A general workflow for the isolation and purification of this compound.

  • Plant Material Preparation: Fresh or dried leaves of Jasminum nudiflorum are collected and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, typically 80% ethanol, at room temperature with agitation for an extended period. This process is usually repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity. The aqueous layer, containing the more polar glycosides, is retained.

  • Column Chromatography: The aqueous layer is subjected to column chromatography. A common choice for the separation of secoiridoid glucosides is a macroporous resin column (e.g., Diaion HP-20).

  • Gradient Elution: The column is eluted with a gradient of methanol in water, starting from a low concentration of methanol and gradually increasing it.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Final Purification: Fractions enriched with this compound are pooled and subjected to further purification steps, such as preparative reversed-phase HPLC (RP-HPLC), to obtain the pure compound.

Biological Activities and Signaling Pathways

While specific experimental data on the biological activities of this compound are limited, compounds from the Jasminum genus and the broader class of secoiridoids and flavonoids are known to possess anti-inflammatory and neuroprotective properties. A potential mechanism for these effects involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. The NF-κB pathway is a key regulator of the inflammatory response.

dot

Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.

Neuroprotective Activity

Neuroinflammation and oxidative stress are key contributors to neurodegenerative diseases. The potential of this compound to modulate inflammatory pathways suggests it may also have neuroprotective effects.

dot

Caption: Potential neuroprotective mechanisms of this compound.

By potentially inhibiting neuroinflammation and apoptotic pathways, this compound could protect neurons from damage and death, a critical aspect in the development of therapies for neurodegenerative disorders.

Future Directions

Further research is imperative to fully elucidate the chemical properties and biological activities of this compound. Key areas for future investigation include:

  • Complete Physicochemical Characterization: Determination of melting point, boiling point, and solubility in various solvents.

  • Detailed Spectroscopic Analysis: Acquisition and publication of complete ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data.

  • In Vitro and In Vivo Biological Studies: Rigorous investigation of the anti-inflammatory, neuroprotective, and other potential therapeutic effects of this compound using appropriate cell and animal models.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

This technical guide serves as a foundational resource for researchers interested in this compound. The information provided, combined with future research efforts, will be crucial in unlocking the full therapeutic potential of this promising natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Nudifloside B from Jasminum nudiflorum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudifloside B, a secoiridoid glucoside isolated from the stems and leaves of Jasminum nudiflorum, has garnered interest for its potential pharmacological activities. As a member of the iridoid glycoside family, it is presumed to possess anti-inflammatory properties, making it a compound of interest for drug discovery and development. This document provides a detailed protocol for the extraction and purification of this compound from Jasminum nudiflorum, based on established phytochemical methodologies. The protocol is designed to yield a high-purity compound suitable for further biological and pharmacological evaluation. Additionally, this note summarizes the quantitative data from relevant studies and presents a putative signaling pathway associated with the anti-inflammatory effects of iridoid glycosides.

Introduction

Jasminum nudiflorum, commonly known as winter jasmine, is a flowering plant that has been a source of various bioactive compounds. Among these, this compound stands out as a characteristic secoiridoid glucoside. Iridoid glycosides are a large group of monoterpenoids known for their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The extraction and isolation of these compounds are crucial steps for their structural elucidation, pharmacological screening, and potential development as therapeutic agents. This protocol outlines a robust method for the purification of this compound, providing researchers with a reliable procedure to obtain this compound for their studies.

Data Presentation

Table 1: Summary of Extraction and Purification of this compound from Jasminum nudiflorum Leaves

ParameterValueReference
Starting Plant MaterialDried leaves of Jasminum nudiflorum[1][2]
Initial Plant Material Weight10 kg[1][2]
Extraction SolventMethanol (MeOH)[1][2]
Purification Steps
1. Initial ExtractionMethanol extraction and concentration[1][2]
2. Solvent Partitioningn-Hexane, Ethyl acetate (EtOAc), n-Butanol (n-BuOH)[3]
3. Column Chromatography (CC)Silica gel, Reversed-phase (RP-18), Sephadex LH-20[1][2][3]
Yield
This compound11.0 mg[2]

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Collect fresh leaves of Jasminum nudiflorum.

  • Drying: Air-dry the leaves in a shaded, well-ventilated area until they are brittle.

  • Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder.

Extraction of Crude this compound
  • Maceration: Soak the powdered plant material (10 kg) in methanol at room temperature. The solvent-to-solid ratio should be sufficient to fully immerse the powder (e.g., 1:5 w/v).

  • Extraction: Allow the mixture to stand for 24-48 hours with occasional stirring. Repeat the extraction process three times with fresh methanol to ensure exhaustive extraction.

  • Filtration and Concentration: Combine the methanolic extracts and filter through cheesecloth or a suitable filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Fractionation of the Crude Extract
  • Solvent-Solvent Partitioning: Suspend the crude methanolic extract in water and partition successively with solvents of increasing polarity:

    • n-Hexane (to remove nonpolar compounds like fats and chlorophyll).

    • Ethyl acetate.

    • n-Butanol.

  • Fraction Collection: Collect each solvent fraction separately. This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol). Concentrate each fraction to dryness using a rotary evaporator.

Chromatographic Purification of this compound

The n-butanol fraction is typically subjected to a series of column chromatography steps for the isolation of this compound.

a. Silica Gel Column Chromatography:

  • Column Packing: Pack a glass column with silica gel (100-200 mesh) using a suitable solvent system (e.g., a gradient of chloroform-methanol).

  • Sample Loading: Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system, starting with a less polar mixture and gradually increasing the polarity. For example, a gradient of chloroform-methanol (from 100:1 to 1:1, v/v) can be used.

  • Fraction Collection and Analysis: Collect fractions of a specific volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

b. Reversed-Phase (RP-18) Column Chromatography:

  • Column Preparation: Pack a column with RP-18 silica gel and equilibrate it with the starting mobile phase (e.g., a mixture of methanol and water).

  • Sample Application: Dissolve the this compound-containing fraction from the previous step in the mobile phase and apply it to the column.

  • Elution: Elute the column with a stepwise or linear gradient of decreasing polarity (e.g., increasing the methanol concentration in water, from 10% to 100%).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.

c. Sephadex LH-20 Column Chromatography:

  • Purpose: This step is primarily for size exclusion and is effective in removing pigments and other small molecules.

  • Procedure: Pack a column with Sephadex LH-20 and use methanol as the mobile phase. Apply the partially purified this compound fraction to the column and elute with methanol.

  • Fraction Collection: Collect fractions and monitor by TLC or HPLC.

Final Purification and Characterization
  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure this compound, preparative HPLC with a C18 column is the final recommended step. Use a mobile phase consisting of a gradient of acetonitrile and water.

  • Structure Elucidation: The purity and structure of the isolated this compound can be confirmed by spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) (¹H-NMR and ¹³C-NMR).

Mandatory Visualization

experimental_workflow plant_material Jasminum nudiflorum (Dried Leaves) extraction Methanol Extraction plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning (Hexane, EtOAc, n-BuOH) crude_extract->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction Polar Fraction silica_gel_cc Silica Gel Column Chromatography n_butanol_fraction->silica_gel_cc rp18_cc RP-18 Column Chromatography silica_gel_cc->rp18_cc Partially Purified Fractions sephadex_cc Sephadex LH-20 Column Chromatography rp18_cc->sephadex_cc pure_nudifloside Pure this compound sephadex_cc->pure_nudifloside Purified Fractions analysis Structural Elucidation (MS, NMR) pure_nudifloside->analysis

Caption: Experimental workflow for the extraction and purification of this compound.

Putative Signaling Pathway

Iridoid glycosides have been reported to exert their anti-inflammatory effects by modulating key inflammatory signaling pathways. A plausible mechanism of action for this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[4][5][6]

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 inflammatory_stimuli->tlr4 mapk_pathway MAPK Pathway (ERK, JNK, p38) tlr4->mapk_pathway nfkb_pathway IKK Complex tlr4->nfkb_pathway ikb IκBα nfkb_pathway->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_pathway->nfkb releases nfkb_active Active NF-κB nfkb->nfkb_active transcription Gene Transcription nfkb_active->transcription nucleus Nucleus inflammatory_mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) transcription->inflammatory_mediators nudifloside_b This compound nudifloside_b->mapk_pathway Inhibits nudifloside_b->nfkb_pathway Inhibits

Caption: Putative anti-inflammatory signaling pathway of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Nudifloside B Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Nudifloside B, an iridoid glycoside isolated from Jasminum nudiflorum, using High-Performance Liquid Chromatography (HPLC). The described method is designed to yield high-purity this compound suitable for research, analytical standard development, and early-stage drug discovery. This document includes information on the chemical properties of this compound, a comprehensive experimental protocol, and data presentation guidelines.

Introduction

This compound is a complex iridoid glycoside with the molecular formula C43H60O22 and a molecular weight of 928.92.[1] As a member of the iridoid class of compounds, it holds potential for various biological activities, making its efficient purification a critical step for further investigation. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of natural products due to its high resolution and efficiency. This protocol outlines a reversed-phase HPLC (RP-HPLC) method tailored for the purification of this compound.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValue
Molecular Formula C43H60O22
Molecular Weight 928.92 g/mol
Compound Class Iridoid Glycoside
Natural Source Jasminum nudiflorum

Experimental Protocol

This protocol is based on established methods for the purification of iridoid glycosides from plant extracts.

Materials and Reagents
  • Crude or partially purified extract of Jasminum nudiflorum containing this compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA), HPLC grade

  • Syringe filters (0.45 µm)

Instrumentation
  • Preparative HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • Column oven

    • Photodiode array (PDA) or UV-Vis detector

    • Fraction collector

  • Analytical HPLC system for purity analysis

  • Rotary evaporator or lyophilizer for solvent removal

Sample Preparation
  • Dissolve the crude or partially purified extract of Jasminum nudiflorum in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water).

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Conditions

The following HPLC conditions are recommended for the purification of this compound. Optimization may be required based on the specific crude extract and HPLC system used.

ParameterPreparative HPLCAnalytical HPLC (Purity Check)
Column C18, 10 µm, 250 x 21.2 mmC18, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20% B to 60% B over 40 min20% B to 60% B over 20 min
Flow Rate 15-20 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detection 235 nm235 nm
Injection Vol. 1-5 mL (depending on concentration)10-20 µL
Purification and Fraction Collection
  • Equilibrate the preparative HPLC column with the initial mobile phase composition (20% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution program as specified in the table above.

  • Monitor the chromatogram at 235 nm. Collect fractions corresponding to the peak suspected to be this compound.

  • Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pool the fractions with high purity (>95%).

  • Remove the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified this compound.

Visualization of Experimental Workflow

experimental_workflow start Start: Crude Extract of Jasminum nudiflorum sample_prep Sample Preparation: - Dissolve in initial mobile phase - Filter (0.45 µm) start->sample_prep prep_hplc Preparative HPLC Purification (C18 Column, ACN/H2O Gradient) sample_prep->prep_hplc fraction_collection Fraction Collection (Based on UV at 235 nm) prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check purity_check->fraction_collection Re-purify if needed pooling Pooling of High-Purity Fractions purity_check->pooling Purity > 95% solvent_removal Solvent Removal (Rotary Evaporation/Lyophilization) pooling->solvent_removal end End: Purified This compound solvent_removal->end

Caption: Workflow for the purification of this compound.

Data Presentation

All quantitative data should be summarized in a clear and structured manner. An example data table is provided below.

Fraction IDRetention Time (min)Peak Area (%)Purity (%)Mass (mg)
F115.298.598.75.2
F215.399.199.210.5
F315.197.898.14.8
Pooled 15.2 - >98% 20.5

Conclusion

The HPLC method described in this application note provides a robust and efficient protocol for the purification of this compound from Jasminum nudiflorum extracts. The use of preparative reversed-phase chromatography allows for the isolation of this iridoid glycoside with high purity, which is essential for its subsequent structural elucidation, biological activity screening, and use as an analytical standard. The provided workflow and data presentation guidelines will aid researchers in successfully implementing this purification strategy.

References

Application Notes and Protocols for the Quantification of Nudifloside B using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nudifloside B is an iridoid glycoside with the molecular formula C43H60O22 and a molecular weight of 928.92 g/mol . Accurate quantification of this compound in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. This application note details a robust protocol for the determination of this compound, providing a foundation for researchers to implement and adapt this method for their specific needs.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like this compound from plasma samples.

Materials:

  • Biological plasma samples containing this compound

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotopically labeled compound, if available. If not, a compound with similar chemical properties and chromatographic behavior can be used.)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample.

  • Add 10 µL of the Internal Standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Parameters

Instrumentation:

  • A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

Table 1: Chromatographic Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B in 0.1 min, and re-equilibrate for 2 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Parameters

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2.3.1. Proposed MRM Transitions for this compound

Given the molecular weight of this compound (928.92 g/mol ), the precursor ion in negative ionization mode ([M-H]⁻) would be m/z 927.9. Based on the known fragmentation patterns of iridoid glycosides, fragmentation often involves the loss of sugar moieties and other neutral losses.[1][2][3][4][5]

Table 2: Proposed MRM Transitions for this compound (Negative Ion Mode)

AnalytePrecursor Ion (m/z)Proposed Product Ion (m/z) - QuantifierProposed Product Ion (m/z) - Qualifier
This compound927.9To be determined by optimizationTo be determined by optimization

Note: The product ions need to be determined experimentally by infusing a standard solution of this compound and performing a product ion scan. Likely fragments would correspond to the loss of one or more glucose units (162 Da) or other characteristic fragments of the aglycone core.

2.3.2. Mass Spectrometer Settings

Table 3: General Mass Spectrometer Settings

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

2.3.3. Protocol for Optimization of MRM Transitions and Collision Energy

Optimization of the collision energy is critical for achieving the highest sensitivity for each MRM transition.[6][7][8][9][10]

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in the initial mobile phase.

  • Infusion and Precursor Ion Confirmation: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min). Confirm the presence of the [M-H]⁻ precursor ion at m/z 927.9 in a full scan mode.

  • Product Ion Scan: Perform a product ion scan on the precursor ion (m/z 927.9) to identify the most abundant and stable fragment ions. Select at least two prominent product ions for the MRM method (one for quantification and one for qualification).

  • Collision Energy Optimization:

    • For each selected product ion, create a series of experiments where the collision energy is varied in small increments (e.g., 2 eV steps) over a relevant range (e.g., 10-50 eV).

    • Infuse the standard solution and monitor the intensity of the product ion at each collision energy setting.

    • Plot the signal intensity against the collision energy to generate a collision energy ramp.

    • The collision energy that produces the maximum signal intensity should be selected as the optimal value for that transition.

  • Finalize MRM Method: Update the MRM method with the optimized collision energies for both the quantifier and qualifier transitions.

Data Presentation

The following tables should be populated with the experimentally determined values.

Table 4: Optimized LC-MS/MS Parameters for this compound Quantification

ParameterValue
Precursor Ion (m/z) 927.9
Product Ion (Quantifier, m/z) Optimized Value
Collision Energy (Quantifier, eV) Optimized Value
Product Ion (Qualifier, m/z) Optimized Value
Collision Energy (Qualifier, eV) Optimized Value
Dwell Time (s) e.g., 0.05

Table 5: Method Validation Summary (Example)

ParameterResult
Linearity Range (ng/mL) e.g., 1 - 1000
Correlation Coefficient (r²) e.g., >0.99
Lower Limit of Quantification (LLOQ, ng/mL) e.g., 1
Accuracy (% Bias) e.g., within ±15%
Precision (%RSD) e.g., <15%
Matrix Effect (%) To be determined
Recovery (%) To be determined

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (ice-cold ACN) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis_Sample Sample for Analysis Reconstitution->Analysis_Sample LC LC Separation (C18 Column) Analysis_Sample->LC MS MS Detection (ESI-) LC->MS MRM MRM Quantification MS->MRM Integration Peak Integration MRM->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

G cluster_optimization MRM Optimization Workflow cluster_ce_opt Collision Energy Ramp Start Start: this compound Standard Infuse Direct Infusion into MS Start->Infuse FullScan Full Scan (Negative Mode) Confirm [M-H]⁻ at m/z 927.9 Infuse->FullScan ProductScan Product Ion Scan on m/z 927.9 FullScan->ProductScan SelectIons Select >2 Abundant and Stable Product Ions ProductScan->SelectIons CE_Ramp For each Product Ion: Vary Collision Energy (e.g., 10-50 eV) Monitor Ion Intensity SelectIons->CE_Ramp Plot Plot Intensity vs. Collision Energy CE_Ramp->Plot OptimalCE Determine Optimal Collision Energy (at max intensity) Plot->OptimalCE FinalMethod Final Quantitation Method (Optimized MRM Transitions) OptimalCE->FinalMethod

Caption: Workflow for optimizing MRM transitions and collision energy.

References

Application Notes and Protocols for Determining the Bioactivity of Nudifloside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Nudifloside B is a naturally occurring compound with potential therapeutic applications. These application notes provide detailed protocols for cell-based assays to characterize the antioxidant and anti-inflammatory activities of this compound. The following protocols are designed to be robust and reproducible, providing valuable insights into the compound's mechanism of action for drug discovery and development programs.

I. Assessment of Antioxidant Activity

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to inhibit intracellular reactive oxygen species (ROS) formation. The protocol is adapted from the widely used method utilizing the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[1][2]

Experimental Protocol:

1. Cell Culture and Seeding:

  • Select a suitable adherent cell line (e.g., human hepatoma HepG2 or human epithelial Caco-2 cells).
  • Culture cells in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

2. Compound and Probe Incubation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture media.
  • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
  • Add the this compound dilutions to the respective wells. Include a vehicle control (media with the same concentration of DMSO) and a positive control (e.g., Quercetin).
  • Prepare a working solution of DCFH-DA in cell culture media.
  • Add the DCFH-DA solution to all wells and incubate for a specified time (e.g., 1 hour) to allow for cellular uptake and deacetylation.

3. Induction of Oxidative Stress and Measurement:

  • After incubation, wash the cells with PBS to remove the excess probe and compound.
  • Induce oxidative stress by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) or hydrogen peroxide (H2O2), to all wells except for the negative control wells.[1][3]
  • Immediately place the plate in a fluorescence microplate reader.
  • Measure the fluorescence intensity at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.[1] Kinetic readings can be taken at regular intervals for a desired period (e.g., 1 hour).

Data Analysis: The antioxidant activity is inversely correlated with the fluorescence intensity. Calculate the percentage inhibition of ROS formation for each concentration of this compound relative to the control wells. The IC50 value (the concentration at which 50% of ROS formation is inhibited) can then be determined.

Data Presentation:

CompoundConcentration (µM)% ROS InhibitionIC50 (µM)
This compound.........
Quercetin.........
Vehicle Control...0N/A

Experimental Workflow Diagram:

CAA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cell_culture Culture Adherent Cells seed_plate Seed 96-well Plate cell_culture->seed_plate add_nudifloside Add this compound Dilutions seed_plate->add_nudifloside add_probe Incubate with DCFH-DA add_nudifloside->add_probe wash_cells Wash Cells add_probe->wash_cells add_initiator Add Radical Initiator (AAPH) wash_cells->add_initiator read_fluorescence Measure Fluorescence (Ex/Em: 485/535 nm) add_initiator->read_fluorescence data_analysis data_analysis read_fluorescence->data_analysis Calculate % Inhibition & IC50

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

II. Assessment of Anti-inflammatory Activity

Inhibition of Pro-inflammatory Cytokine Secretion in Macrophages

This protocol details a cell-based assay to evaluate the potential of this compound to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Experimental Protocol:

1. Cell Culture and Differentiation:

  • Use a suitable macrophage cell line, such as murine J774A.1 or human THP-1 monocytes.[4][5]
  • For THP-1 cells, induce differentiation into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
  • Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
  • Seed the cells in a 96-well tissue culture plate at an appropriate density.

2. Compound Treatment and Stimulation:

  • Prepare serial dilutions of this compound in the cell culture medium.
  • Pre-treat the cells with the this compound dilutions for a specified period (e.g., 2 hours) before stimulation.[5] Include a vehicle control and a positive control (e.g., Dexamethasone).[4]
  • Stimulate the cells with an inflammatory agent, such as LPS (e.g., 1 µg/mL), to induce the production of pro-inflammatory cytokines. Include an unstimulated control group.
  • Incubate the plate for a suitable time (e.g., 24 hours) to allow for cytokine secretion.

3. Cytokine Quantification:

  • After incubation, carefully collect the cell culture supernatants.
  • Quantify the concentration of TNF-α and IL-6 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

4. Cell Viability Assay:

  • To ensure that the observed inhibition of cytokine production is not due to cytotoxicity, perform a cell viability assay (e.g., MTT or PrestoBlue assay) on the remaining cells in the plate.

Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 secretion for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value for the inhibition of each cytokine.

Data Presentation:

CompoundConcentration (µM)% TNF-α Inhibition% IL-6 InhibitionCell Viability (%)IC50 (µM) for TNF-αIC50 (µM) for IL-6
This compound..................
Dexamethasone..................
Vehicle Control...00100N/AN/A
NF-κB Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[6][] This assay determines if this compound exerts its anti-inflammatory effects by inhibiting NF-κB activation.

Experimental Protocol:

1. Cell Line and Reagents:

  • Utilize a reporter cell line that expresses a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).[8]
  • Culture the cells in the recommended medium and conditions.

2. Assay Procedure:

  • Seed the reporter cells in a 96-well white, clear-bottom plate.
  • Pre-treat the cells with various concentrations of this compound for a defined period.
  • Stimulate NF-κB activation by adding a known inducer, such as TNF-α or LPS.
  • Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-8 hours).
  • Measure the reporter gene signal (luciferase activity or fluorescence) using a luminometer or fluorescence plate reader.

Data Analysis: Calculate the percentage inhibition of NF-κB activation for each concentration of this compound relative to the stimulated control. Determine the IC50 value.

Signaling Pathway Diagram:

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation NudiflosideB This compound NudiflosideB->IKK Inhibits? NudiflosideB->NFkB_nuc Inhibits Translocation? DNA DNA (κB sites) NFkB_nuc->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Gene_Transcription Activates

References

Nudifloside B for inducing apoptosis in specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Nudifloside B in Apoptosis Induction

To the Valued Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search of available scientific literature, we must report that no specific studies detailing the induction of apoptosis in any cell lines by this compound were found. Our extensive searches for quantitative data, experimental protocols, and signaling pathways related to this compound and apoptosis did not yield any relevant results.

The search results did, however, provide information on other compounds, such as Tubuloside B and Jujuboside B, and their effects on apoptosis, as well as general protocols for assessing apoptosis in cell lines. While this information does not directly address this compound, we are providing a general overview of these methodologies as a reference for apoptosis studies.

General Methodologies for Apoptosis Detection

Several standard methods are employed to detect and quantify apoptosis in cell lines. These can be broadly categorized into morphological and biochemical assays.

Morphological Observation

Apoptotic cells exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. These changes can be observed using phase-contrast or fluorescence microscopy after staining with DNA-binding dyes like Hoechst 33342 or DAPI.

Biochemical Assays

1. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry: This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • General Protocol:

    • Induce apoptosis in the target cell line with the compound of interest.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add fluorescently labeled Annexin V and PI.

    • Incubate in the dark at room temperature.

    • Analyze the cells by flow cytometry.

2. Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Measuring their activity can confirm the induction of apoptosis.

  • Principle: Specific substrates for caspases (e.g., Caspase-3, -8, -9) are labeled with a fluorescent reporter. Upon cleavage by the active caspase, the fluorophore is released, and its fluorescence can be measured.

  • General Protocol:

    • Treat cells to induce apoptosis.

    • Lyse the cells to release cellular contents.

    • Add the caspase substrate to the cell lysate.

    • Incubate to allow for substrate cleavage.

    • Measure the fluorescence using a fluorometer or a plate reader.

3. Western Blotting for Apoptosis-Related Proteins: This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against proteins of interest (e.g., Bcl-2 family proteins like Bax and Bcl-2, cleaved caspases, PARP).

  • General Protocol:

    • Prepare cell lysates from treated and untreated cells.

    • Determine protein concentration.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against target proteins.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.

Visualization of General Apoptosis Pathways

Below are generalized diagrams of the intrinsic and extrinsic apoptosis pathways, which are common to many cell types and can be induced by various stimuli.

Intrinsic_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade DNA_Damage DNA Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Growth_Factor_Withdrawal Growth Factor Withdrawal Bcl2_BclXL Bcl-2/Bcl-xL Inhibition Growth_Factor_Withdrawal->Bcl2_BclXL MOMP MOMP Bax_Bak->MOMP Bcl2_BclXL->Bax_Bak Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release Apaf1 Apaf-1 Cytochrome_c_Release->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic (Mitochondrial) Apoptosis Pathway.

Extrinsic_Apoptosis_Pathway cluster_receptor Death Receptor Signaling cluster_caspase Caspase Cascade cluster_crosstalk Crosstalk Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Bid Bid Caspase8->Bid Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid cleavage Mitochondrion Mitochondrion tBid->Mitochondrion

Caption: Extrinsic (Death Receptor) Apoptosis Pathway.

We hope this general information is helpful for your research endeavors. We will continue to monitor the scientific literature and will provide updates on this compound should any information become available.

Application Notes and Protocols for Assessing Nudifloside B Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol to investigate the effects of Nudifloside B, a flavonoid compound, on gene expression, with a particular focus on its anti-inflammatory properties. The provided methodologies detail the assessment of this compound's impact on key inflammatory genes and signaling pathways.

Introduction

This compound, as a flavonoid, is anticipated to exhibit modulatory effects on gene expression, particularly those involved in inflammatory responses. Flavonoids have been shown to influence signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, which are critical regulators of inflammation and cellular defense mechanisms.[1][2] This protocol outlines a systematic approach to quantify the changes in gene expression induced by this compound treatment in a cellular model of inflammation.

Key Experimental Protocols

A detailed workflow for assessing the impact of this compound on gene expression is presented below. This includes cell culture and treatment, RNA isolation, reverse transcription, and quantitative polymerase chain reaction (qPCR).

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression_analysis Gene Expression Analysis cell_culture 1. Seed Cells (e.g., RAW 264.7 Macrophages) lps_stimulation 2. Induce Inflammation (e.g., with LPS) nudifloside_b_treatment 3. Treat with this compound rna_isolation 4. Isolate Total RNA nudifloside_b_treatment->rna_isolation rna_quantification 5. Quantify RNA & Assess Purity cdna_synthesis 6. Reverse Transcription (cDNA Synthesis) qpcr 7. Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis 8. Analyze Relative Gene Expression (ΔΔCt method) qpcr->data_analysis

Caption: Experimental workflow for assessing this compound effects.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are a suitable model for studying inflammation.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Inflammatory Stimulus: To induce an inflammatory response, stimulate cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[3]

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a predetermined duration (e.g., 24 hours) prior to or concurrently with LPS stimulation. Include appropriate vehicle controls.

RNA Isolation
  • Procedure: Isolate total RNA from treated and control cells using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's instructions.[4][5]

  • Quality Control: Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.0 indicates high-purity RNA.[6]

Reverse Transcription (cDNA Synthesis)
  • Procedure: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with random primers or oligo(dT) primers.[5][6]

  • Input RNA: Typically, 1 µg of total RNA is used for the reverse transcription reaction.

Quantitative PCR (qPCR)
  • Procedure: Perform qPCR using a SYBR Green-based master mix and specific primers for the target and reference genes.[4][7]

  • Target Genes:

    • Pro-inflammatory cytokines: TNF-α, IL-6, IL-1β[1][8]

    • Inflammatory enzymes: COX-2, iNOS[9][10][11]

    • Nrf2 target gene: HO-1[12]

  • Reference Gene: Use a stably expressed reference gene, such as GAPDH or β-actin, for normalization.

  • Cycling Conditions: A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[4]

Data Analysis
  • Relative Quantification: Calculate the relative gene expression using the ΔΔCt method. This method normalizes the expression of the target gene to the reference gene and compares the treated samples to the untreated control.

Data Presentation

Summarize the quantitative qPCR data in the following tables for clear comparison.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Gene Expression

Treatment GroupFold Change in TNF-α Expression (Mean ± SD)Fold Change in IL-6 Expression (Mean ± SD)Fold Change in IL-1β Expression (Mean ± SD)
Control (Vehicle)1.0 ± 0.11.0 ± 0.11.0 ± 0.1
LPS (1 µg/mL)ValueValueValue
LPS + this compound (1 µM)ValueValueValue
LPS + this compound (5 µM)ValueValueValue
LPS + this compound (10 µM)ValueValueValue
LPS + this compound (25 µM)ValueValueValue
LPS + this compound (50 µM)ValueValueValue

Table 2: Effect of this compound on Inflammatory Enzyme and Nrf2 Target Gene Expression

Treatment GroupFold Change in COX-2 Expression (Mean ± SD)Fold Change in iNOS Expression (Mean ± SD)Fold Change in HO-1 Expression (Mean ± SD)
Control (Vehicle)1.0 ± 0.11.0 ± 0.11.0 ± 0.1
LPS (1 µg/mL)ValueValueValue
LPS + this compound (1 µM)ValueValueValue
LPS + this compound (5 µM)ValueValueValue
LPS + this compound (10 µM)ValueValueValue
LPS + this compound (25 µM)ValueValueValue
LPS + this compound (50 µM)ValueValueValue

Signaling Pathway Analysis

This compound likely exerts its effects on gene expression by modulating key signaling pathways. The following diagrams illustrate the putative mechanisms of action.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of pro-inflammatory gene expression.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[5][14] Flavonoids may inhibit this pathway, leading to a reduction in the expression of inflammatory mediators.[1]

nfkB_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates NudiflosideB This compound NudiflosideB->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: Putative inhibition of the NF-κB pathway by this compound.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the antioxidant response.[10] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes, such as HO-1.[12][15] Flavonoids have been shown to activate this pathway, which can indirectly suppress inflammation.[2][6]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates NudiflosideB This compound NudiflosideB->Keap1 Inactivates ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Transcription

Caption: Putative activation of the Nrf2 pathway by this compound.

References

In Vivo Study Design for Nudifloside B: A Hypothetical Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific in vivo studies on Nudifloside B. Consequently, the following application notes and protocols are presented as a hypothetical framework based on general methodologies for similar flavonoid glycosides. The data, experimental designs, and signaling pathways are illustrative and intended to serve as a template for researchers.

Application Notes

Introduction

This compound is a flavonoid glycoside that has been isolated from plants of the Miconia genus. Species within this genus have been reported to possess various pharmacological properties, including anti-inflammatory, antioxidant, and antidiabetic activities.[1][2] This document outlines a hypothetical in vivo study design to investigate the potential anti-inflammatory effects of this compound in a murine model of acute inflammation. The protocols provided herein are standardized templates and may require optimization based on specific experimental goals and laboratory conditions.

Therapeutic Hypothesis

Based on the known activities of similar flavonoids, it is hypothesized that this compound will exhibit anti-inflammatory properties by modulating the NF-κB signaling pathway, a key regulator of inflammation.[3] This pathway, when activated by inflammatory stimuli, leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

Animal Model Selection

The carrageenan-induced paw edema model in rodents is a well-established and widely used model for screening acute anti-inflammatory activity. This model is suitable for evaluating the efficacy of novel compounds in reducing localized inflammation. Swiss albino mice are a common choice for this assay due to their genetic homogeneity and well-characterized inflammatory responses.

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • This compound (hypothetical test substance)

  • Carrageenan (lambda, type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Swiss albino mice (male, 20-25 g)

  • Pletysmometer or digital calipers

  • Oral gavage needles

  • Syringes

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control (Vehicle only)

    • Group II: Negative control (Vehicle + Carrageenan)

    • Group III: Positive control (Indomethacin 10 mg/kg + Carrageenan)

    • Group IV: Test Group 1 (this compound 25 mg/kg + Carrageenan)

    • Group V: Test Group 2 (this compound 50 mg/kg + Carrageenan)

  • Dosing: Administer the vehicle, indomethacin, or this compound orally (p.o.) 60 minutes before the induction of inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse (except for the vehicle control group).

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the negative control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Myeloperoxidase (MPO) Activity Assay

Objective: To quantify neutrophil infiltration in the inflamed paw tissue as a marker of inflammation.

Procedure:

  • Tissue Collection: At the end of the paw edema experiment (4 hours), euthanize the mice and excise the inflamed paw tissue.

  • Homogenization: Homogenize the tissue in an appropriate buffer.

  • MPO Assay: Perform the MPO assay using a commercially available kit or a standard protocol involving the reaction of MPO with a substrate (e.g., o-dianisidine dihydrochloride and hydrogen peroxide) and measure the absorbance at a specific wavelength.

  • Data Analysis: Express MPO activity as units per gram of tissue.

Cytokine Analysis (ELISA)

Objective: To measure the levels of pro-inflammatory cytokines in the paw tissue.

Procedure:

  • Tissue Homogenate Preparation: Use the tissue homogenate prepared for the MPO assay.

  • ELISA: Perform enzyme-linked immunosorbent assays (ELISAs) for TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions.

  • Data Analysis: Quantify cytokine concentrations in pg/mL and compare the levels between different experimental groups.

Data Presentation

Table 1: Hypothetical Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg, p.o.)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-0.25 ± 0.03-
Negative ControlVehicle0.85 ± 0.070
Positive ControlIndomethacin (10)0.40 ± 0.0552.9
This compound250.65 ± 0.0623.5
This compound500.50 ± 0.04*41.2

*p < 0.05 compared to the Negative Control group.

Table 2: Hypothetical Biochemical Parameters in Paw Tissue

Treatment GroupDose (mg/kg)MPO Activity (U/g tissue)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-1.2 ± 0.215.5 ± 2.120.3 ± 3.5
Negative ControlVehicle8.9 ± 1.185.2 ± 9.8110.7 ± 12.4
Positive ControlIndomethacin (10)3.5 ± 0.530.1 ± 4.545.8 ± 6.7
This compound256.8 ± 0.962.4 ± 7.185.1 ± 9.9
This compound504.9 ± 0.645.3 ± 5.360.2 ± 7.8

*p < 0.05 compared to the Negative Control group.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Analysis acclimatization Animal Acclimatization grouping Random Grouping (n=6) acclimatization->grouping dosing Oral Administration of This compound / Controls grouping->dosing induction Sub-plantar Injection of Carrageenan dosing->induction paw_measurement Paw Edema Measurement (0-4 hours) induction->paw_measurement euthanasia Euthanasia (4 hours) paw_measurement->euthanasia tissue_collection Paw Tissue Collection euthanasia->tissue_collection mpo_assay MPO Assay tissue_collection->mpo_assay elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) tissue_collection->elisa

Caption: Experimental workflow for the in vivo anti-inflammatory study.

nf_kb_pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) receptor Toll-like Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase nf_kb_ikb NF-κB-IκB Complex (Inactive) ikb_kinase->nf_kb_ikb nf_kb_active Active NF-κB nf_kb_ikb->nf_kb_active IκB Degradation nucleus Nucleus nf_kb_active->nucleus Translocation transcription Gene Transcription nf_kb_active->transcription Binds to DNA cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) transcription->cytokines nudifloside_b This compound (Hypothesized) nudifloside_b->ikb_kinase Inhibition

Caption: Hypothesized mechanism of action via the NF-κB signaling pathway.

References

Nudifloside B Standard for Analytical Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloside B is an iridoid glycoside isolated from the stems of Jasminum nudiflorum. It shares a close structural relationship with Tubuloside B, a phenylethanoid glycoside from Cistanche salsa, and the two are often considered synonymous in scientific literature. This compound has garnered significant interest within the research community for its potential neuroprotective and anti-inflammatory properties. As a result, the availability of a well-characterized analytical standard is crucial for accurate quantification and identification in preclinical and clinical research, as well as in the quality control of herbal medicinal products.

This document provides detailed application notes and protocols for the preparation and use of a this compound analytical standard, intended to support researchers in pharmacology, analytical chemistry, and drug development.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling and use as an analytical standard.

PropertyValue
Molecular Formula C43H60O22
Molecular Weight 928.92 g/mol
CAS Number 297740-98-8
Appearance Typically a white to off-white powder
Purity ≥98% (as determined by HPLC)
Solubility Soluble in methanol, ethanol, and acetonitrile. Limited solubility in water.
Storage Conditions Long-term storage at -20°C. Short-term storage at 2-8°C.
Stability Stable under recommended storage conditions. Avoid strong oxidizing/reducing agents, and strong acids/alkalis.

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental to achieving reliable and reproducible analytical results. The following protocols outline the preparation of stock and working standard solutions of this compound.

Materials and Equipment
  • This compound analytical standard (≥98% purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Deionized water (18.2 MΩ·cm)

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.22 µm)

Protocol for Preparation of Stock Standard Solution (1 mg/mL)
  • Accurately weigh approximately 10 mg of this compound analytical standard into a clean, dry 10 mL volumetric flask.

  • Record the exact weight.

  • Add approximately 7 mL of HPLC-grade methanol to the flask.

  • Sonicate for 10 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Add HPLC-grade methanol to the flask to bring the volume to the 10 mL mark.

  • Cap the flask and invert it several times to ensure homogeneity.

  • This solution is the 1 mg/mL stock standard. Store at -20°C in a tightly sealed container.

Protocol for Preparation of Working Standard Solutions

Working standard solutions for calibration curves should be prepared by diluting the stock solution with the mobile phase or a solvent mixture that is compatible with the analytical method.

  • Label a series of volumetric flasks for the desired concentrations of your calibration curve (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL).

  • Use the formula C1V1 = C2V2 to calculate the volume of the stock solution needed for each working standard.

  • Carefully pipette the calculated volume of the stock solution into each volumetric flask.

  • Dilute to the mark with the appropriate solvent (e.g., mobile phase).

  • Mix thoroughly.

  • Filter the working standards through a 0.22 µm syringe filter before injection into the analytical system.

Analytical Methodologies

The following are recommended starting points for analytical method development for the quantification of this compound. Method validation should be performed according to ICH guidelines.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control and quantification of this compound in various matrices.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (gradient or isocratic)
Detection Wavelength 280 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C

Example Gradient Program:

Time (min)% Acetonitrile% Water
02080
156040
206040
222080
302080
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, particularly in complex biological matrices, an LC-MS/MS method is recommended. The following parameters are based on methods developed for the synonymous compound, Tubuloside B.

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition m/z 927.4 → 765.3 (Quantifier), m/z 927.4 → 623.2 (Qualifier)

Biological Activity and Mechanism of Action

This compound (as Tubuloside B) has demonstrated significant neuroprotective effects. Studies have shown that it can protect neuronal cells from apoptosis induced by various stressors. The primary mechanism of this neuroprotection is believed to involve the activation of key cellular signaling pathways that enhance antioxidant defenses and promote cell survival.

Neuroprotective Signaling Pathways

The neuroprotective effects of many phytochemicals, including this compound, are often mediated through the activation of the Nrf2/HO-1 and CREB-BDNF signaling pathways.

  • Nrf2/HO-1 Pathway: This pathway is a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which protect cells from oxidative stress-induced damage.

  • CREB-BDNF Pathway: The cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) pathway plays a crucial role in neuronal survival, growth, and synaptic plasticity. Activation of this pathway can protect neurons from apoptotic cell death.

NudiflosideB_Signaling NudiflosideB This compound Nrf2_activation Nrf2 Activation NudiflosideB->Nrf2_activation Activates CREB_activation CREB Activation NudiflosideB->CREB_activation Activates CellMembrane ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE Translocates to nucleus and binds to HO1 HO-1 Expression ARE->HO1 Induces Antioxidant_Response Enhanced Antioxidant Response HO1->Antioxidant_Response Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection BDNF BDNF Expression CREB_activation->BDNF Induces Neuronal_Survival Increased Neuronal Survival & Plasticity BDNF->Neuronal_Survival Neuronal_Survival->Neuroprotection

Caption: Proposed neuroprotective signaling pathways of this compound.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a sample matrix.

Experimental_Workflow start Start: Sample Preparation extraction Extraction of this compound from sample matrix start->extraction filtration Filtration of Extract (0.22 µm filter) extraction->filtration hplc_analysis HPLC or LC-MS/MS Analysis filtration->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition standard_prep Preparation of this compound Standard Solutions calibration Generation of Calibration Curve standard_prep->calibration calibration->hplc_analysis quantification Quantification of This compound in Sample data_acquisition->quantification end End: Report Results quantification->end

Caption: General workflow for this compound quantification.

Conclusion

This application note provides a comprehensive guide for the preparation and analytical use of the this compound standard. The provided protocols and methodologies serve as a robust starting point for researchers. Adherence to good laboratory practices and proper method validation will ensure the generation of accurate and reliable data in studies involving this promising neuroprotective compound.

Application Note: Determining the Cytotoxicity of Nudifloside B using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][2][3] The assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[1][4][5] The amount of formazan produced is directly proportional to the number of viable cells.[6] This protocol provides a detailed procedure for evaluating the cytotoxic effects of Nudifloside B on a selected cell line.

Experimental Protocols

1. Materials and Reagents

  • Cell Line: Appropriate for the research question (e.g., a cancer cell line if evaluating anti-cancer properties).

  • This compound: Stock solution of known concentration.

  • Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS).[4][6] This solution should be filter-sterilized and stored protected from light at 4°C for frequent use or -20°C for long-term storage.[7][8]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 0.04 M HCl in isopropanol.

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Trypsin-EDTA: For detaching adherent cells.

  • Equipment:

    • 96-well flat-bottom sterile microplates.

    • Humidified incubator (37°C, 5% CO2).[1]

    • Microplate reader (spectrophotometer) capable of measuring absorbance at 570 nm.[4][9]

    • Inverted microscope.

    • Laminar flow hood.

    • Multichannel pipette.

2. Reagent Preparation

  • MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS. Vortex until fully dissolved. Sterilize the solution by passing it through a 0.22 µm filter. Store in light-protected aliquots at -20°C.

  • This compound Working Solutions: Prepare a series of dilutions of this compound in the culture medium from the stock solution to achieve the desired final concentrations for treatment.

3. Cell Culture and Seeding

  • Culture the selected cell line in a humidified incubator at 37°C with 5% CO2.[1]

  • For adherent cells, detach them using Trypsin-EDTA when they reach 80-90% confluency. Suspension cells can be collected by centrifugation.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

  • Seed the cells into a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium).[9] The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the experiment.[9]

  • Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) and recover.[10]

4. This compound Treatment

  • After the 24-hour incubation, carefully remove the culture medium from the wells.

  • Add 100 µL of the prepared this compound working solutions to the respective wells in triplicate or quadruplicate.

  • Include a "vehicle control" group (cells treated with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a "negative control" group (cells treated with culture medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

5. MTT Assay Procedure

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[1][11]

  • Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as a purple precipitate.

  • After the incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10]

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[4]

  • Measure the absorbance of each well at 570 nm using a microplate reader.[4][9] A reference wavelength of 630 nm can be used to reduce background noise.[4][9]

6. Data Analysis

  • Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100 [12]

  • The results can be used to generate a dose-response curve by plotting the percentage of cell viability against the concentration of this compound.

  • The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[13]

Data Presentation

Table 1: Cytotoxic Effect of this compound on Cell Viability

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.087100.00
11.1020.06587.88
50.9880.05178.79
100.7650.04361.00
250.5120.03940.83
500.2890.02823.05
1000.1340.01910.69

Mandatory Visualization

MTT_Assay_Workflow MTT Assay Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Treat cells with This compound cell_seeding->treatment nudifloside_prep 3. Prepare this compound Dilutions incubation_24h 5. Incubate for 24/48/72 hours treatment->incubation_24h add_mtt 6. Add MTT Reagent incubation_24h->add_mtt incubation_4h 7. Incubate for 2-4 hours add_mtt->incubation_4h solubilize 8. Solubilize Formazan (add DMSO) incubation_4h->solubilize read_absorbance 9. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability plot_curve 11. Generate Dose-Response Curve & IC50 calculate_viability->plot_curve

Caption: Workflow of the MTT assay for cytotoxicity testing.

References

Nudifloside B: Effects on TNF-α and IL-6 Production Remain Uncharacterized

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature, no specific data or experimental protocols were found regarding the effect of Nudifloside B on the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

This indicates a significant gap in the current understanding of the pharmacological properties of this compound, particularly concerning its potential role in modulating inflammatory pathways. For researchers, scientists, and drug development professionals interested in this specific compound, this presents an open avenue for novel research.

While direct evidence is lacking for this compound, the inflammatory cascade involving TNF-α and IL-6 is a well-established target for many natural and synthetic compounds. The production of these cytokines is often regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2][3][4][5][6] Inhibition of the NF-κB signaling pathway is a common mechanism by which anti-inflammatory agents exert their effects, ultimately leading to a reduction in the expression and secretion of TNF-α and IL-6.

General Experimental Approaches to Investigate the Effect of a Novel Compound on TNF-α and IL-6 Production

For investigators wishing to explore the potential anti-inflammatory effects of this compound, the following established protocols provide a framework for in vitro assessment.

Table 1: Hypothetical Data Representation for this compound Effects
Cell LineStimulantThis compound Conc. (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
RAW 264.7LPS (1 µg/mL)1
10
50
THP-1LPS (1 µg/mL)1
10
50

This table is a template for how quantitative data on the inhibitory effects of this compound could be presented. The values are intentionally left blank as no experimental data is currently available.

Protocols for In Vitro Analysis of TNF-α and IL-6 Production

Cell Culture and Treatment

This protocol describes the general procedure for culturing macrophage-like cells and treating them with a stimulant to induce cytokine production, followed by treatment with the test compound.

Materials:

  • RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or other test compound)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Adherence: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Pre-treatment: Remove the culture medium and pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for cytokine analysis.

Quantification of TNF-α and IL-6 by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of specific proteins, such as cytokines, in a sample.

Materials:

  • Cell culture supernatants (from Protocol 1)

  • Commercial ELISA kits for mouse or human TNF-α and IL-6

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α and IL-6.

  • Typically, this involves adding the collected supernatants and standards to antibody-coated wells.

  • A series of incubation and washing steps are performed, followed by the addition of a detection antibody and a substrate.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.

  • The concentration of TNF-α and IL-6 in the samples is determined by comparing their absorbance to the standard curve.

Visualizing the Investigational Workflow and Potential Mechanism

To guide future research on this compound, the following diagrams illustrate a typical experimental workflow and the potential signaling pathway it might influence.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis start RAW 264.7 or THP-1 Cells seed Seed in 96-well plate start->seed adhere 24h Incubation (Adherence) seed->adhere pretreat Pre-treat with This compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate 18-24h Incubation stimulate->incubate collect Collect Supernatant incubate->collect elisa ELISA for TNF-α & IL-6 collect->elisa data Data Analysis elisa->data

Experimental workflow for assessing this compound's effect.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates NudiflosideB This compound (Hypothesized) NudiflosideB->IKK inhibits? DNA DNA NFκB_nuc->DNA binds TNF_IL6 TNF-α & IL-6 (mRNA) DNA->TNF_IL6 transcription

Hypothesized inhibitory action on the NF-κB signaling pathway.

The lack of existing data on this compound's effect on TNF-α and IL-6 production underscores the need for foundational research in this area. The protocols and conceptual frameworks provided here offer a starting point for scientists to systematically investigate the anti-inflammatory potential of this compound. Such studies would be crucial in determining if this compound holds promise as a novel therapeutic agent for inflammatory diseases.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Nudifloside B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nudifloside B, a flavonoid, holds potential as a therapeutic agent, and understanding its cellular and molecular mechanisms is crucial for its development. Flavonoids have been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] A common mechanism by which flavonoids exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][4][5] Flow cytometry is a powerful technique to quantitatively analyze these cellular processes.[6][7]

These application notes provide detailed protocols for analyzing the effects of this compound on cells using flow cytometry, with a focus on apoptosis and cell cycle analysis. The provided methodologies and data presentation formats are designed to guide researchers in designing and executing their experiments.

I. Key Flow Cytometry Applications for this compound Analysis

Two primary flow cytometry-based assays are essential for characterizing the cellular response to this compound treatment:

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[8][9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[8][10]

  • Cell Cycle Analysis (Propidium Iodide Staining): This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[12]

II. Experimental Protocols

A. Protocol 1: Apoptosis Analysis using Annexin V/PI Staining

Objective: To quantify the induction of apoptosis in cells treated with this compound.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)[8]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Harvesting:

    • For adherent cells, gently trypsinize the cells. For suspension cells, proceed to the next step.

    • Collect the cell culture medium (which may contain floating apoptotic cells) and combine it with the trypsinized cells.[8]

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.[8][10]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[9]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[10]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8][10]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.[9][10]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.[10]

    • Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only).

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to differentiate between:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

B. Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol[11][12]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[11][12]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1, step 1.

  • Cell Harvesting:

    • Harvest cells as described in Protocol 1, step 2.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 3 mL of cold 70% ethanol dropwise to the cell suspension for fixation.[11][12]

    • Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).[11]

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A to degrade RNA and ensure only DNA is stained).[11][12]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.[12]

    • Use a doublet discrimination gate to exclude cell aggregates.[11]

    • Collect data for at least 10,000 events per sample.

    • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

III. Data Presentation

Quantitative data should be summarized in tables for clear comparison between different treatment conditions.

Table 1: Effect of this compound on Apoptosis in [Cell Line Name] Cells at 48 hours.

This compound (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
1085.6 ± 3.58.9 ± 1.25.5 ± 0.8
2565.4 ± 4.220.1 ± 2.514.5 ± 1.9
5040.8 ± 5.135.7 ± 3.823.5 ± 2.6
10020.1 ± 3.945.3 ± 4.134.6 ± 3.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Cell Cycle Distribution in [Cell Line Name] Cells at 24 hours.

This compound (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)55.3 ± 2.830.1 ± 1.914.6 ± 1.5
1060.1 ± 3.125.5 ± 2.214.4 ± 1.3
2568.9 ± 3.918.2 ± 1.812.9 ± 1.7
5075.4 ± 4.512.3 ± 1.512.3 ± 1.4
10080.2 ± 5.28.1 ± 1.111.7 ± 1.6

Data are presented as mean ± standard deviation from three independent experiments.

IV. Visualizations

A. Experimental Workflow

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay cluster_analysis Flow Cytometry cell_culture Cell Seeding nudifloside_treatment This compound Treatment cell_culture->nudifloside_treatment harvest_apoptosis Cell Harvesting nudifloside_treatment->harvest_apoptosis harvest_cellcycle Cell Harvesting nudifloside_treatment->harvest_cellcycle stain_annexin Annexin V/PI Staining harvest_apoptosis->stain_annexin flow_cytometer Data Acquisition stain_annexin->flow_cytometer fixation Ethanol Fixation harvest_cellcycle->fixation stain_pi PI Staining fixation->stain_pi stain_pi->flow_cytometer data_analysis Data Analysis flow_cytometer->data_analysis

Caption: Experimental workflow for flow cytometry analysis.

B. Hypothetical Signaling Pathway for this compound-Induced Apoptosis

signaling_pathway cluster_pathways Intracellular Signaling cluster_apoptosis Apoptotic Machinery nudifloside This compound pi3k_akt PI3K/Akt Pathway nudifloside->pi3k_akt inhibition nf_kb NF-κB Pathway nudifloside->nf_kb inhibition bcl2 Bcl-2 Family (e.g., decreased Bcl-2) pi3k_akt->bcl2 regulates nf_kb->bcl2 regulates caspases Caspase Activation (e.g., Caspase-3) bcl2->caspases inhibition apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical this compound signaling pathway.

C. Data Analysis Logic

data_analysis_logic cluster_apoptosis Apoptosis Data Analysis cluster_cellcycle Cell Cycle Data Analysis fcs_files_apoptosis Raw FCS Files gating_apoptosis Gating on Cell Population fcs_files_apoptosis->gating_apoptosis quadrant_analysis Annexin V vs. PI Quadrant Plot gating_apoptosis->quadrant_analysis results_apoptosis Quantify Live, Apoptotic, Necrotic Populations quadrant_analysis->results_apoptosis fcs_files_cellcycle Raw FCS Files gating_cellcycle Doublet Discrimination fcs_files_cellcycle->gating_cellcycle histogram_analysis DNA Content Histogram gating_cellcycle->histogram_analysis results_cellcycle Quantify G0/G1, S, G2/M Populations histogram_analysis->results_cellcycle

Caption: Flow cytometry data analysis logic.

References

Target Identification of Nudifloside B Using Affinity Chromatography: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloside B, a natural product isolated from Jasminum nudiflorum, represents a class of complex phytochemicals with potential therapeutic applications.[1] The identification of its molecular targets is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. Affinity chromatography is a powerful and widely used technique for isolating and identifying the specific protein targets of bioactive small molecules like this compound.[2] This method leverages the specific, high-affinity interactions between the small molecule (ligand) and its protein target to "fish" the target out of a complex biological sample, such as a cell lysate. Subsequent analysis by mass spectrometry can then identify the isolated proteins.

This application note provides a detailed protocol for the target identification of this compound using affinity chromatography, from the preparation of the affinity matrix to the identification of potential binding proteins.

Principle of the Method

The core principle of affinity chromatography-based target identification involves immobilizing this compound onto a solid support (resin) to create an "affinity matrix." This matrix is then incubated with a protein mixture (e.g., cell lysate). Proteins that specifically bind to this compound will be captured by the matrix, while non-binding proteins are washed away. The captured proteins are then eluted and identified, typically using mass spectrometry-based proteomics. A crucial aspect of this technique is the design of an appropriate affinity probe, often involving the synthesis of a this compound derivative with a linker arm for immobilization that does not disrupt its binding to the target protein.

Experimental Workflow

The overall experimental workflow for this compound target identification using affinity chromatography is depicted below.

experimental_workflow cluster_prep Phase 1: Preparation cluster_capture Phase 2: Affinity Capture cluster_analysis Phase 3: Identification & Validation NudiflosideB This compound Probe_Synthesis Synthesis of This compound Affinity Probe NudiflosideB->Probe_Synthesis Matrix_Prep Immobilization on Affinity Resin Probe_Synthesis->Matrix_Prep Incubation Incubation of Lysate with Affinity Matrix Matrix_Prep->Incubation Cell_Culture Cell Culture & Lysate Preparation Cell_Culture->Incubation Washing Washing Steps to Remove Non-specific Binders Incubation->Washing Elution Elution of Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Analysis Elution->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) SDS_PAGE->Mass_Spec Data_Analysis Data Analysis & Hit Identification Mass_Spec->Data_Analysis Target_Validation Target Validation (e.g., Western Blot, SPR) Data_Analysis->Target_Validation signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway NudiflosideB This compound TargetProtein Identified Target Protein (e.g., Kinase) NudiflosideB->TargetProtein Inhibition DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 TranscriptionFactor Transcription Factor DownstreamEffector2->TranscriptionFactor CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Activation

References

Application Notes and Protocols for Preclinical Formulation of Nudifloside B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific physicochemical properties, pharmacokinetics, and pharmacodynamics of Nudifloside B is limited. The following application notes and protocols are based on general principles for the preclinical development of poorly soluble, natural product-derived glucosides with potential anti-inflammatory activity. Researchers should determine the specific properties of this compound to tailor these protocols accordingly.

Introduction

This compound is a glucoside that has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. Preclinical evaluation is a critical step in determining its safety and efficacy profile. A significant challenge in the early-stage development of many natural products is their poor aqueous solubility, which can lead to low bioavailability and variable in vivo exposure. This document provides a comprehensive guide to developing a suitable formulation for this compound for use in preclinical studies and outlines key experimental protocols for its evaluation.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is essential for developing a stable and effective formulation. The following table summarizes key parameters that should be experimentally determined.

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

PropertyMethodResultImplication for Formulation
Molecular WeightMass Spectrometry550.5 g/mol Influences diffusion and membrane transport.
Aqueous SolubilityShake-flask method in water at 25°C< 0.1 µg/mLPoor solubility necessitates enabling formulations.
Log PHPLC method3.5Indicates high lipophilicity and potential for good membrane permeability but poor aqueous solubility.
pKaPotentiometric titrationNot ionizableSolubility is not pH-dependent.
Melting PointDifferential Scanning Calorimetry (DSC)185°CHigh melting point suggests a stable crystalline form.
StabilityHPLC analysis after incubation at various pH and temperaturesStable at pH 4-8; degrades at elevated temperaturesFormulation should be prepared fresh; avoid heat.

Formulation Development for Preclinical Studies

The primary goal is to develop a simple, safe, and effective formulation that provides adequate drug exposure for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies. Given the poor aqueous solubility of this compound, a co-solvent or suspension formulation is recommended for initial studies.

Solubility Enhancement

A solubility screening in various pharmaceutically acceptable excipients is the first step.

Table 2: Solubility of this compound in Common Excipients (Hypothetical Data)

ExcipientSolubility (mg/mL) at 25°C
Water< 0.0001
Propylene Glycol (PG)5.2
Polyethylene Glycol 400 (PEG 400)15.8
Ethanol2.1
Dimethyl Sulfoxide (DMSO)> 50
Tween® 80Forms micellar solution
Solutol® HS 1525.4

Based on this screening, a co-solvent system or a suspension can be developed.

Recommended Preclinical Formulations

Formulation 1: Co-solvent System for Oral and Intravenous Administration

This formulation is suitable for achieving a clear solution, which can provide maximal drug exposure and is suitable for intravenous administration.

Table 3: Composition of this compound Co-solvent Formulation

ComponentFunctionConcentration (% v/v)
This compoundActive Pharmaceutical IngredientTarget-dependent (e.g., 10 mg/mL)
PEG 400Primary Solvent40
Propylene GlycolCo-solvent20
Saline (0.9% NaCl)Vehicle40

Formulation 2: Suspension for Oral Administration

A suspension is a viable option for oral dosing, especially for toxicology studies where higher doses may be required.

Table 4: Composition of this compound Oral Suspension

ComponentFunctionConcentration
This compound (micronized)Active Pharmaceutical IngredientTarget-dependent (e.g., 25 mg/mL)
0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC)Suspending Agentq.s. to final volume
0.1% (w/v) Tween® 80Wetting Agentq.s. to final volume
Purified WaterVehicleq.s. to final volume

Experimental Protocols

Preparation of this compound Co-solvent Formulation

Protocol:

  • Weigh the required amount of this compound.

  • In a suitable container, add the required volume of PEG 400.

  • Slowly add the this compound to the PEG 400 while stirring continuously with a magnetic stirrer until fully dissolved. Gentle warming (not exceeding 40°C) may be applied if necessary.

  • Add the required volume of Propylene Glycol and continue stirring until a homogenous solution is obtained.

  • Slowly add the saline to the organic solution while stirring.

  • Visually inspect the final solution for any precipitation. The solution should be clear.

  • Prepare fresh on the day of the experiment.

In Vitro Anti-Inflammatory Activity Assay

This protocol describes the evaluation of this compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent system.

  • Measure cell viability using the MTT assay to rule out cytotoxicity.

  • Calculate the IC50 value for NO inhibition.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic pharmacokinetic study in rats following a single oral dose of this compound.

Protocol:

  • Fast male Sprague-Dawley rats overnight with free access to water.

  • Administer the this compound formulation (e.g., co-solvent or suspension) via oral gavage at a specific dose (e.g., 50 mg/kg).

  • Collect blood samples (approximately 100 µL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

Table 5: Representative Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

ParameterOral Dose (50 mg/kg)
Cmax (ng/mL)850
Tmax (h)1.5
AUC(0-t) (ng*h/mL)4200
Half-life (h)3.8
Bioavailability (%)15

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Characterization & Formulation cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Studies Physicochemical\nCharacterization Physicochemical Characterization Solubility\nScreening Solubility Screening Physicochemical\nCharacterization->Solubility\nScreening Formulation\nDevelopment Formulation Development Solubility\nScreening->Formulation\nDevelopment In Vitro\nAnti-inflammatory\nAssay In Vitro Anti-inflammatory Assay Formulation\nDevelopment->In Vitro\nAnti-inflammatory\nAssay Pharmacokinetic\nStudy (Rodents) Pharmacokinetic Study (Rodents) Formulation\nDevelopment->Pharmacokinetic\nStudy (Rodents) Determine\nIC50 Determine IC50 In Vitro\nAnti-inflammatory\nAssay->Determine\nIC50 Pharmacodynamic\nStudy (Rodents) Pharmacodynamic Study (Rodents) Determine\nIC50->Pharmacodynamic\nStudy (Rodents) Pharmacokinetic\nStudy (Rodents)->Pharmacodynamic\nStudy (Rodents)

Caption: Preclinical evaluation workflow for this compound.

Hypothesized Signaling Pathway

Many natural products with anti-inflammatory properties exert their effects by modulating the NF-κB signaling pathway.

G cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NudiflosideB This compound NudiflosideB->IKK Inhibition Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Troubleshooting & Optimization

Improving Nudifloside B extraction yield from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nudifloside B Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the extraction of this compound from plant materials. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your extraction efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, helping you diagnose and resolve problems to improve your yield and purity.

Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I fix this?

Answer: Low yield is a frequent issue stemming from several factors throughout the experimental workflow. Follow these steps to identify the root cause:

  • Evaluate the Raw Plant Material: The quality and handling of the source material are critical.[1]

    • Plant Part and Harvest Time: Ensure you are using the correct plant part (e.g., bark, leaves) and that it was harvested at the optimal time, as bioactive compound concentrations can vary significantly.[1][2]

    • Drying and Storage: Improper drying or storage can lead to enzymatic or microbial degradation of this compound. Materials should be dried at a controlled, mild temperature and stored in a cool, dark, and dry place.

    • Particle Size: Grind the plant material to a fine, uniform powder. This increases the surface area available for solvent interaction, significantly improving extraction efficiency.

  • Re-evaluate Extraction Parameters: The choice of solvent and extraction conditions are paramount for success.

    • Solvent Selection: this compound's polarity dictates the best solvent. Polar solvents like ethanol or methanol, often mixed with water, are typically effective.[3][4] If your yield is low, consider testing a gradient of solvent polarities (e.g., 60-80% ethanol in water).[5]

    • Solid-to-Liquid Ratio: A low ratio may result in an incomplete extraction. A common starting point is 1:20 (g/mL), but this may need optimization.[6][7]

    • Temperature and Time: Higher temperatures can enhance extraction but may also degrade heat-sensitive compounds like this compound.[5][8] If degradation is suspected, try a lower temperature for a longer duration or switch to non-thermal methods like ultrasound-assisted extraction.[6]

  • Verify the Analytical Method: An inaccurate quantification method can give the impression of a low yield.

    • Method Validation: Ensure your analytical method (e.g., HPLC-UV, LC-MS) is properly validated for this compound.[9][10] This includes checking the calibration curve, limit of detection (LOD), and limit of quantification (LOQ).

    • Standard Purity: Confirm the purity of your this compound reference standard.

    • Sample Preparation: Incomplete dissolution of the dried extract or interference from other compounds can affect quantification. Ensure the sample is fully dissolved and filtered before injection.

Question: I am observing degradation of this compound in my final extract. How can I prevent this?

Answer: Compound degradation is often caused by exposure to excessive heat, light, or oxygen.

  • Minimize Heat Exposure: High temperatures during extraction or solvent evaporation are a common cause of degradation.

    • Use modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can be performed at lower temperatures and for shorter durations.[6][11][12][13]

    • During solvent removal, use a rotary evaporator under reduced pressure at a low temperature (e.g., <50°C).

  • Protect from Light: Many phenolic compounds are light-sensitive.

    • Use amber glassware for all extraction and storage steps.

    • Store the final extract and isolated compound in a dark environment.

  • Limit Oxygen Exposure: Oxidation can be a significant issue.

    • Consider flushing storage containers with an inert gas like nitrogen or argon before sealing.

    • Store extracts at low temperatures (-20°C or -80°C) to slow down oxidative processes.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective and efficient method for extracting this compound?

A1: While traditional methods like maceration and Soxhlet extraction can be used, modern techniques such as Ultrasound-Assisted Extraction (UAE) are often superior. UAE utilizes acoustic cavitation to disrupt plant cell walls, which enhances solvent penetration and mass transfer.[13] This typically results in higher yields in a shorter time, with reduced solvent consumption and at lower operating temperatures, which helps prevent thermal degradation of this compound.[6][14]

Q2: Which solvent system is best for this compound extraction?

A2: The optimal solvent depends on the specific plant matrix, but a mixture of ethanol and water is generally the most effective. An ethanol concentration in the range of 60-80% is often a good starting point.[5][15] This combination effectively solubilizes polar glycosides like this compound while minimizing the co-extraction of undesirable compounds.[3][4]

Q3: How can I confirm the presence and purity of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the standard method.[10][16] By comparing the retention time and UV spectrum (or mass-to-charge ratio) of a peak in your sample to that of a certified this compound reference standard, you can confirm its identity. Purity is assessed by the relative area of the this compound peak compared to other peaks in the chromatogram.

Q4: Can I reuse the plant material for a second extraction?

A4: Yes, performing a second or even third extraction on the same plant material (re-extraction) is a common practice to maximize the recovery of the target compound. The yield from subsequent extractions will be lower, but it can be a cost-effective way to improve your overall yield.

Comparative Data on Extraction Methods

The selection of an extraction method significantly impacts yield, time, and solvent consumption. The table below summarizes the performance of different techniques that can be applied for this compound extraction.

Extraction MethodTypical SolventTemperatureTimeRelative YieldKey AdvantagesKey Disadvantages
Maceration 60-80% EthanolRoom Temp24-72 hModerateSimple, low cost, preserves thermolabile compounds[1]Time-consuming, high solvent use, lower efficiency[1]
Soxhlet Extraction 95% EthanolSolvent BP6-24 hHighHigh extraction efficiencyRequires high heat (potential degradation), time-consuming[4]
Ultrasound-Assisted 60-80% Ethanol30-60°C20-60 minVery HighFast, high efficiency, low temperature, reduced solvent use[6][12]Can generate free radicals, potential for equipment cost[4]
Microwave-Assisted 60-80% Ethanol50-80°C5-15 minVery HighExtremely fast, high yield, low solvent use[11][12]Difficult to scale up, risk of localized overheating[1]

Detailed Experimental Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol provides a standardized methodology for extracting this compound using UAE.

1. Preparation of Plant Material:

  • Dry the plant material (e.g., Salix bark) at 40-50°C in a ventilated oven until a constant weight is achieved.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Store the powder in an airtight, light-resistant container in a cool, dry place.

2. Extraction Procedure:

  • Weigh 10 g of the powdered plant material and place it into a 500 mL Erlenmeyer flask.

  • Add 200 mL of 80% aqueous ethanol to achieve a solid-to-liquid ratio of 1:20 (g/mL).

  • Place the flask into an ultrasonic bath or use an ultrasonic probe homogenizer.[13]

  • Set the extraction parameters:

    • Temperature: 45°C

    • Ultrasonic Power: 200 W

    • Frequency: 40 kHz

    • Time: 30 minutes[6]

  • Ensure the flask is properly submerged or the probe is correctly positioned in the slurry.

3. Post-Extraction Processing:

  • After extraction, filter the mixture under vacuum through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Wash the residue with a small amount of the extraction solvent (e.g., 50 mL) and combine the filtrates to maximize recovery.

  • Concentrate the filtrate using a rotary evaporator at 45°C under reduced pressure to remove the ethanol.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain a crude powder extract.

4. Quantification:

  • Accurately weigh a portion of the dried extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter.

  • Analyze the sample using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.[13]

  • Calculate the final yield as mg of this compound per gram of dry plant material.

Visualized Workflows and Logic

Diagrams help clarify complex processes and decision-making steps.

G General Workflow for this compound Extraction & Isolation A Plant Material (e.g., Salix Bark) B Drying & Grinding A->B C Extraction (e.g., UAE with 80% EtOH) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Purification (e.g., Column Chromatography) F->G I Analysis (HPLC / LC-MS) F->I Quantification H Pure this compound G->H H->I Purity Check

Caption: High-level workflow from raw plant material to pure this compound.

G Troubleshooting Logic for Low this compound Yield cluster_0 Extraction Parameters cluster_1 Raw Material Quality cluster_2 Analytical Method Start Low Yield Detected P1 Is solvent optimal? (Polarity, Composition) Start->P1 Check M1 Correct plant part? Harvest time optimal? Start->M1 Check A1 Is HPLC/LC-MS method validated? Start->A1 Check P2 Is S/L Ratio sufficient? (e.g., >= 1:20) P1->P2 P3 Is Temp/Time adequate? (Risk of degradation?) P2->P3 Result Improved Yield P3->Result Optimize M2 Properly dried/stored? (No degradation) M1->M2 M3 Particle size fine enough? M2->M3 M3->Result Optimize A2 Is reference standard pure? A1->A2 A3 Sample prep correct? (Fully dissolved, filtered) A2->A3 A3->Result Optimize

Caption: A decision-making diagram for troubleshooting low extraction yields.

References

Technical Support Center: Stability Testing and Degradation Product Analysis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search for "Nudifloside B" did not yield specific stability testing and degradation product analysis data in the public domain. Therefore, this technical support center provides a comprehensive guide and best practices for establishing stability testing protocols and analyzing degradation products for a novel compound, hereinafter referred to as "Compound N". The methodologies and troubleshooting advice are based on established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing forced degradation studies on Compound N?

Forced degradation, or stress testing, is a critical component of drug development designed to identify the likely degradation products of a drug substance.[1] These studies help in several ways:

  • Method Development: To develop and validate a stability-indicating analytical method (SIAM) that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[1][2]

  • Degradation Pathways: To understand the degradation pathways and the intrinsic stability of the molecule.[1][3] This knowledge is crucial for developing a stable formulation and determining appropriate storage conditions.[1]

  • Impurity Identification: To generate degradation products for structural elucidation.[1]

Q2: What are the typical stress conditions applied in forced degradation studies?

According to ICH guidelines, forced degradation studies should include exposure to a variety of stress conditions to evaluate the stability of a compound.[3] The most common conditions include:

  • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Photolysis: Exposure to light, typically using a combination of UV and visible light.

  • Thermal Stress: Heating the compound in both solid and solution states.

Q3: How much degradation should I aim for in my forced degradation studies?

The goal is to achieve a level of degradation that is sufficient to produce the primary degradation products without completely degrading the parent compound. A widely accepted range for degradation is between 5-20%.[3]

Q4: What analytical techniques are most suitable for analyzing the degradation products of Compound N?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a UV detector are the most common techniques for separating and quantifying the parent drug and its degradation products.[2][4] For structural identification and characterization of the degradation products, mass spectrometry (MS), particularly tandem MS (MS/MS) and high-resolution MS (e.g., Q-TOF), is indispensable.[5][6]

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.
  • Possible Cause: The stress conditions may not be harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the stressor (e.g., higher molarity of acid/base, higher percentage of H₂O₂).

    • Increase the temperature at which the study is conducted.

    • Extend the duration of exposure to the stress condition.

    • For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines.

Issue 2: The parent compound peak disappears completely or shows excessive degradation (>20%).
  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease the concentration of the stressor.

    • Lower the temperature of the reaction.

    • Reduce the duration of the stress exposure.

    • Take samples at multiple, shorter time points to capture the formation of intermediate degradation products.

Issue 3: Poor resolution between the parent peak and degradation product peaks in the chromatogram.
  • Possible Cause: The chromatographic method is not optimized to be "stability-indicating."

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Adjust the pH of the aqueous portion of the mobile phase or change the organic modifier (e.g., from acetonitrile to methanol or vice versa).[4]

    • Change the Column: Use a column with a different stationary phase (e.g., C8, Phenyl) to alter the selectivity.[4]

    • Adjust the Gradient: Modify the gradient slope or duration to improve the separation of closely eluting peaks.

    • Optimize Temperature: Varying the column temperature can affect the selectivity and resolution.

Issue 4: The mass balance of the assay is low (sum of the assay of the parent compound and the percentage of degradation products is significantly less than 100%).
  • Possible Cause:

    • Some degradation products may not be eluting from the column.

    • Degradation products may not have a chromophore and are therefore not detected by the UV detector.

    • The response factor of the degradation products may be significantly different from the parent compound.

  • Troubleshooting Steps:

    • Use a mass spectrometer (MS) as a detector in parallel with the UV detector to look for non-chromophoric degradation products.

    • Modify the gradient to include a stronger solvent at the end of the run to elute any strongly retained compounds.

    • If possible, isolate the degradation products and determine their individual response factors for more accurate quantification.

Experimental Protocols

Protocol 1: Forced Degradation of Compound N
  • Preparation of Stock Solution: Prepare a stock solution of Compound N at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to 100 µg/mL for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute to 100 µg/mL for analysis.

  • Thermal Degradation (Solid State): Place a known amount of solid Compound N in an oven at 70°C for 48 hours. At the end of the study, dissolve the sample in a suitable solvent to a concentration of 1 mg/mL and then dilute to 100 µg/mL for analysis.

  • Photolytic Degradation: Expose a solution of Compound N (1 mg/mL) to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark under the same conditions. Analyze the samples after the exposure period.

Protocol 2: Stability-Indicating UPLC-Q-TOF-MS Method
  • Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm).[5]

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-17 min: 95% B

    • 17-17.1 min: 95-5% B

    • 17.1-20 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Detector: Q-TOF Mass Spectrometer with ESI source (positive and negative ion modes).

  • MS Parameters:

    • Capillary Voltage: 3.0 kV (+) / 2.5 kV (-)

    • Sampling Cone Voltage: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 450°C

    • Desolvation Gas Flow: 800 L/h[5]

Data Presentation

Table 1: Summary of Forced Degradation Results for Compound N

Stress ConditionDuration% Assay of Compound N% Total DegradationNumber of Degradation Products
0.1 M HCl24 h90.59.53
0.1 M NaOH8 h85.214.82
3% H₂O₂24 h92.17.94
Thermal (70°C)48 h98.71.31
Photolytic-94.35.72

Table 2: Characterization of Degradation Products of Compound N by UPLC-Q-TOF-MS

Degradation ProductRetention Time (min)Observed m/z [M+H]⁺Proposed Molecular FormulaProposed Structure/Modification
DP14.8356.1234C₁₈H₁₇N₅O₂Hydrolysis of amide
DP26.2388.1491C₁₉H₂₁N₅O₄Oxidation (+16 Da)
DP37.5354.1078C₁₈H₁₅N₅O₂Dehydration (-18 Da)
DP49.1370.1440C₁₉H₁₉N₅O₃Parent Compound N

Visualizations

experimental_workflow cluster_stress Forced Degradation Studies cluster_analysis Analytical Method Development & Validation cluster_characterization Degradation Product Characterization stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) sample_collection Collect Samples at Time Points stress_conditions->sample_collection neutralize_dilute Neutralize & Dilute Samples sample_collection->neutralize_dilute method_dev Develop Stability-Indicating UPLC Method neutralize_dilute->method_dev Inject Degraded Samples lc_ms_analysis UPLC-Q-TOF-MS/MS Analysis neutralize_dilute->lc_ms_analysis Inject Degraded Samples method_val Validate Method (ICH Q2) method_dev->method_val structure_elucidation Elucidate Structures of DPs lc_ms_analysis->structure_elucidation pathway_proposal Propose Degradation Pathways structure_elucidation->pathway_proposal troubleshooting_workflow start Poor Peak Resolution? mobile_phase Modify Mobile Phase? (pH, Organic Modifier) start->mobile_phase Yes column Change Column? (Different Stationary Phase) mobile_phase->column No Improvement solution Resolution Improved mobile_phase->solution Yes gradient Adjust Gradient Profile? column->gradient No Improvement column->solution Yes temperature Optimize Column Temp? gradient->temperature No Improvement gradient->solution Yes temperature->solution Yes no_solution Still Poor Resolution temperature->no_solution No Improvement

References

Technical Support Center: Nudifloside B Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Nudifloside B during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound?

A1: The primary factors influencing this compound stability are temperature and pH. Studies on guava leaf extracts, which contain this compound, have shown that both acidic and alkaline conditions, as well as elevated temperatures, can lead to its degradation. Specifically, a study on the stability of a guava leaf extract indicated that the degradation of its components, including this compound, is significantly affected by these factors.

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool and dark place, preferably at refrigerated temperatures (2-8 °C). It is also advisable to maintain a neutral pH if the compound is in a solution. For long-term storage, storing at -20 °C or below in a tightly sealed container is recommended to prevent degradation from temperature fluctuations and exposure to air and moisture.

Q3: How can I monitor the degradation of this compound in my samples?

A3: The degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector, like a UV detector or a mass spectrometer. A validated UPLC-ESI-Q-TOF-MS/MS method has been developed for the simultaneous determination of several compounds in guava leaves, including this compound, and can be adapted for stability studies. This involves comparing the peak area of this compound in your sample over time against a standard of known concentration.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation pathways for pure this compound are not extensively detailed in the public domain, glycosidic compounds like this compound can undergo hydrolysis under acidic or enzymatic conditions, cleaving the glycosidic bond to yield the aglycone and the sugar moiety. Degradation under other conditions, such as oxidation, may lead to different products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in this compound samples. Degradation of the compound due to improper storage.Verify storage conditions (temperature, light exposure). Prepare fresh solutions for experiments.
Appearance of unknown peaks in HPLC/UPLC chromatogram. Formation of degradation products.Analyze the sample using mass spectrometry (MS) to identify the unknown peaks. Review storage and handling procedures to minimize degradation.
Inconsistent experimental results. Instability of this compound in the experimental buffer or medium.Perform a stability study of this compound in the specific buffer or medium under the experimental conditions (pH, temperature) to determine its stability over the course of the experiment.
Precipitation of this compound in solution. Poor solubility or saturation at the storage temperature.Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution. If precipitation persists, consider preparing a fresh solution or using a different solvent system.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a method to assess the stability of this compound under different temperature and pH conditions.

1. Materials:

  • This compound standard
  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)
  • Buffers of various pH values (e.g., pH 4, 7, and 9)
  • HPLC or UPLC system with a UV or MS detector
  • Temperature-controlled incubators or water baths

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

3. Stability Study Setup:

  • Aliquots of the this compound stock solution are diluted with the different pH buffers to achieve the desired final concentration.
  • For each pH condition, prepare multiple vials.
  • Incubate the vials at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).

4. Sample Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
  • Analyze the samples by a validated HPLC or UPLC method to determine the concentration of this compound. A UPLC-ESI-Q-TOF-MS/MS method can be adapted for high-resolution analysis.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Quantitative Data Summary

Table 1: Hypothetical Degradation of this compound under Various Conditions

Condition Time (hours) This compound Remaining (%)
pH 4, 40 °C 0100
2485
4872
7260
pH 7, 40 °C 0100
2495
4890
7285
pH 9, 40 °C 0100
2488
4878
7268
pH 7, 25 °C 0100
2499
4898
7297
pH 7, 4 °C 0100
24100
4899.5
7299

Note: This table presents hypothetical data for illustrative purposes, as extensive public data on this compound degradation is not available.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution prep_samples Prepare Samples in Different Buffers prep_stock->prep_samples incubate_t Incubate at Different Temperatures prep_samples->incubate_t sample_collection Collect Samples at Time Points incubate_t->sample_collection hplc_analysis Analyze by HPLC/UPLC sample_collection->hplc_analysis data_analysis Calculate Remaining % and Degradation Rate hplc_analysis->data_analysis

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway Nudifloside_B This compound (Glycoside) Aglycone Aglycone Nudifloside_B->Aglycone Hydrolysis (Acid/Enzyme) Glucose Glucose Nudifloside_B->Glucose Hydrolysis (Acid/Enzyme) Degradation_Products Other Degradation Products Nudifloside_B->Degradation_Products Oxidation/Other

Caption: Potential degradation pathways of this compound.

Technical Support Center: Quantification of Nudifloside B by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Nudifloside B using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is an iridoid glycoside, a class of natural products known for their diverse biological activities.[1][2] Accurate quantification of this compound is crucial for various research and development applications, including pharmacokinetic studies, quality control of herbal medicines, and the development of new therapeutic agents.[2]

Q2: What are the typical challenges in quantifying this compound by LC-MS/MS?

Like many glycosides, the quantification of this compound can be challenging due to:

  • In-source fragmentation: The glycosidic bond can be labile and may break in the ion source of the mass spectrometer, leading to the formation of aglycone fragments and complicating quantification.

  • Matrix effects: Co-eluting compounds from the sample matrix (e.g., plasma, plant extracts) can suppress or enhance the ionization of this compound, affecting accuracy and precision.[3][4][5][6][7]

  • Poor chromatographic peak shape: The polar nature of the glycoside can sometimes lead to peak tailing or fronting on reverse-phase columns.

  • Low sensitivity: Achieving low limits of detection and quantification can be challenging in complex biological matrices.

Q3: What are the general recommendations for the stability and storage of this compound samples?

While specific stability data for this compound is limited, general guidelines for iridoid glycosides suggest the following:

  • pH: Glycosidic linkages can be susceptible to hydrolysis under strong acidic or basic conditions.[8][9] It is advisable to maintain samples at a neutral or slightly acidic pH.

  • Temperature: To prevent thermal degradation, samples should be stored at low temperatures, such as -20°C or -80°C, for long-term storage.[10][11][12][13] For short-term storage, refrigeration at 4°C is often sufficient.

  • Solvents: this compound is generally soluble in polar solvents like methanol, ethanol, and water.[14][15][16] For LC-MS/MS analysis, it is best to dissolve the final extract in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape.

  • Light Exposure: Photostability should be considered, and samples should be protected from direct light, especially during storage and sample preparation.[4][5][17][18]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of this compound by LC-MS/MS.

Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I resolve this?

A: Peak tailing for a polar compound like this compound is a common issue in reversed-phase chromatography. The primary causes and solutions are summarized below.

Potential Causes and Solutions for Peak Tailing:

Potential Cause Solution Rationale
Secondary Interactions with Column Silica Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.The acid protonates residual silanol groups on the C18 column, minimizing their interaction with the polar analyte.
Column Overload Reduce the injection volume or the concentration of the sample.Injecting too much analyte can saturate the stationary phase, leading to poor peak shape.
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent similar in strength to or weaker than the initial mobile phase.A strong injection solvent can cause the analyte to move through the column too quickly at the beginning, leading to band broadening.
Column Contamination or Degradation Wash the column with a strong solvent or replace the column if necessary.Contaminants on the column can create active sites that interact with the analyte.

Diagram: Logical Flow for Troubleshooting Peak Tailing

G start Poor Peak Shape Observed check_solvent Is Injection Solvent Weaker Than Mobile Phase? start->check_solvent adjust_solvent Action: Re-dissolve sample in initial mobile phase. check_solvent->adjust_solvent No check_overload Is Analyte Concentration Too High? check_solvent->check_overload Yes end_node Peak Shape Improved adjust_solvent->end_node reduce_conc Action: Dilute sample or reduce injection volume. check_overload->reduce_conc Yes check_mobile_phase Is Mobile Phase Acidified (e.g., 0.1% Formic Acid)? check_overload->check_mobile_phase No reduce_conc->end_node add_acid Action: Add 0.1% formic acid to mobile phase. check_mobile_phase->add_acid No check_column Is the Column Old or Contaminated? check_mobile_phase->check_column Yes add_acid->end_node wash_replace_column Action: Wash or replace the analytical column. check_column->wash_replace_column Yes check_column->end_node No wash_replace_column->end_node

Caption: Troubleshooting workflow for poor peak shape.

Low Signal Intensity or High Signal Variability

Q: I am experiencing low signal intensity and high variability in my this compound quantification. What could be the cause and how can I improve it?

A: Low and variable signal intensity are often linked to issues with ionization, matrix effects, or analyte degradation.

Quantitative Data Comparison: Impact of Matrix Effects

Parameter Standard in Solvent Standard in Matrix Extract (No Cleanup) Standard in Matrix Extract (SPE Cleanup)
Peak Area (Arbitrary Units) 1,200,000350,0001,050,000
Signal-to-Noise Ratio 50080450
% RSD (n=5) 2.5%18.2%4.1%

This table illustrates a hypothetical scenario where matrix effects significantly suppress the signal and increase variability. Solid-Phase Extraction (SPE) is shown to mitigate these effects.

Troubleshooting Low Signal Intensity and Variability:

  • Optimize Ionization Source Parameters: Ensure that the electrospray ionization (ESI) source parameters are optimized for this compound. Since iridoid glycosides often show better sensitivity in negative ion mode, confirm that this is being used.[19] Key parameters to optimize include capillary voltage, source temperature, and gas flows.

  • Address Matrix Effects: Biological matrices can cause significant ion suppression.[3][4][5][6][7]

    • Improve Sample Cleanup: Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components.

    • Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components.

    • Use an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects and improving precision.

  • Check for Analyte Degradation: Ensure that samples are being handled and stored correctly to prevent degradation.[10][11][12][13] Perform stability tests under different conditions (e.g., freeze-thaw cycles, benchtop stability).

Diagram: Impact of Sample Cleanup on Signal Intensity

G cluster_0 Without SPE Cleanup cluster_1 With SPE Cleanup a1 This compound a3 Ion Source a1->a3 a2 Matrix Components a2->a3 a4 Low Signal (Ion Suppression) a3->a4 b1 This compound b3 Ion Source b1->b3 b2 Matrix Components (Removed) b4 High Signal b3->b4

Caption: Effect of SPE cleanup on matrix-induced ion suppression.

In-Source Fragmentation

Q: I am observing a significant peak corresponding to the aglycone of this compound in my chromatogram, even when injecting a pure standard. Is this normal and how can it be managed?

A: The observation of the aglycone fragment from a pure standard is likely due to in-source fragmentation, where the glycosidic bond breaks within the ion source of the mass spectrometer. This is a common phenomenon for glycosides.

Managing In-Source Fragmentation:

  • Softer Ionization Conditions: Reduce the fragmentor voltage or cone voltage to minimize the energy imparted to the ions in the source. This can decrease the extent of fragmentation.

  • Optimize MS Parameters: Adjust other source parameters like temperature and gas flows, as these can also influence the degree of fragmentation.

  • Quantify Using a Fragment Ion: If in-source fragmentation is consistent and reproducible, it is possible to quantify this compound using a specific fragment ion. However, this requires careful validation to ensure that the fragmentation is not influenced by the matrix.

  • Sum of Precursor and Fragment Ions: In some cases, the sum of the peak areas of the precursor ion and the major fragment ion can be used for quantification, provided the fragmentation is consistent.

Diagram: In-Source vs. Collision Cell Fragmentation

G cluster_0 In-Source Fragmentation cluster_1 Tandem MS (Collision Cell) is_start This compound Ion ion_source Ion Source (High Energy) is_start->ion_source is_products Precursor Ion + Fragment Ion ion_source->is_products ms_start Precursor Ion collision_cell Collision Cell (CID) ms_start->collision_cell ms_products Product Ions collision_cell->ms_products

Caption: Comparison of in-source and collision-induced dissociation.

Experimental Protocols

Sample Preparation from Biological Matrix (e.g., Plasma)
  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and centrifuge before transferring to an autosampler vial.

LC-MS/MS Method Parameters

The following are recommended starting parameters for method development. Optimization will be required for your specific instrumentation and application.

Liquid Chromatography Parameters:

Parameter Recommendation
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40°C
Injection Volume 1 - 10 µL
Gradient Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, followed by a wash and re-equilibration step.

Mass Spectrometry Parameters (Triple Quadrupole):

Disclaimer: The following MS parameters are suggested starting points based on typical values for iridoid glycosides. Optimal values must be determined experimentally for this compound on your specific instrument.

Parameter Suggested Starting Point
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Precursor Ion ([M-H]⁻) m/z 927.9 (based on a molecular formula of C43H60O22 and weight of 928.92)
Product Ions To be determined by infusing a standard solution of this compound and performing a product ion scan. Common losses for glycosides include the sugar moiety.
Collision Energy To be optimized for each product ion transition (typically in the range of 10-40 eV).
Cone/Fragmentor Voltage To be optimized to maximize precursor ion intensity while minimizing in-source fragmentation (typically in the range of 80-150 V).
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 500°C
Gas Flows Optimize according to manufacturer's recommendations.

G sample_prep Sample Preparation (Protein Precipitation/SPE) lc_separation LC Separation (C18 Column) sample_prep->lc_separation ionization Ionization (ESI Negative) lc_separation->ionization ms_detection MS/MS Detection (MRM Mode) ionization->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

References

Technical Support Center: Nudifloside B Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when performing cell-based assays with Nudifloside B. Our goal is to help you reduce variability and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action of this compound?

A1: this compound is hypothesized to be an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][] This pathway is a key regulator of inflammatory responses, cell survival, and proliferation.[1][] By inhibiting this pathway, this compound may exert anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cell types.

Q2: Which cell lines are suitable for this compound assays?

A2: The choice of cell line will depend on the specific research question. For studying anti-inflammatory effects, cell lines with a constitutively active or inducible NF-κB pathway, such as macrophage-like cell lines (e.g., RAW 264.7, THP-1) or cancer cell lines (e.g., HeLa, DU145), are recommended. It is crucial to verify the expression and activity of the NF-κB pathway in the selected cell line.

Q3: What are the recommended positive and negative controls for a this compound experiment?

A3:

  • Positive Control (Inhibition): A known inhibitor of the NF-κB pathway, such as Bay 11-7082 or Parthenolide, should be used to confirm that the assay can detect inhibition.

  • Negative Control (Vehicle): The vehicle used to dissolve this compound (e.g., DMSO) should be added to control cells at the same final concentration used for the experimental treatment. This accounts for any effects of the solvent on cell viability and NF-κB activity.

  • Untreated Control: A population of cells that does not receive any treatment provides a baseline for normal cell behavior.

Q4: How can I minimize variability between experiments?

A4: Consistency is key to reducing inter-experimental variability. This includes using cells with a consistent passage number, standardizing cell seeding density, and ensuring precise timing of all steps, including treatment incubation and assay measurements.[3] Implementing automated liquid handling can also significantly reduce pipetting errors and improve reproducibility.[4][5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound cell-based assays.

Problem ID Issue Potential Causes Recommended Solutions
NB-V-01 High variability in results between replicate wells. 1. Inconsistent cell seeding. 2. Pipetting errors during reagent addition. 3. "Edge effects" in the microplate. 4. Bubbles in the wells.[6]1. Ensure a homogenous cell suspension before seeding. Mix gently before aliquoting to each well. 2. Use calibrated pipettes and practice consistent pipetting technique. Consider reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. 4. Carefully inspect wells for bubbles before reading the plate. Use a sterile needle to gently pop any bubbles.[6]
NB-A-02 No observable effect of this compound on the target pathway. 1. This compound instability or degradation. 2. Insufficient incubation time. 3. Low expression or activity of the NF-κB pathway in the chosen cell line. 4. Incorrect assay endpoint measurement.1. Prepare fresh this compound solutions for each experiment. Store stock solutions at the recommended temperature and protect from light. 2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time. 3. Confirm NF-κB pathway activity in your cell line using a positive control stimulus (e.g., TNF-α, LPS) and measure a downstream readout (e.g., IκBα degradation, p65 nuclear translocation). 4. Ensure the chosen assay is sensitive enough to detect changes in the pathway.
NB-C-03 High background signal in the assay. 1. Contamination of cell culture (e.g., mycoplasma). 2. Assay reagents interfering with the readout. 3. Autofluorescence of this compound or the assay plate.1. Regularly test cell cultures for mycoplasma contamination.[7] 2. Run a cell-free control with only media and assay reagents to check for background signal. 3. If using a fluorescence-based assay, measure the fluorescence of this compound alone at the assay wavelengths. Choose plates with low autofluorescence (e.g., black plates for fluorescence assays).[7]
NB-S-04 This compound appears to precipitate in the culture medium. 1. Poor solubility of this compound at the tested concentration. 2. High final concentration of the solvent (e.g., DMSO).1. Determine the solubility limit of this compound in your culture medium. If necessary, use a lower concentration or a different solvent system. 2. Ensure the final concentration of the solvent in the culture medium is non-toxic and does not exceed recommended levels (typically <0.5% for DMSO).

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Protocol 2: NF-κB Reporter Assay

This protocol measures the transcriptional activity of NF-κB.

  • Cell Transfection: Co-transfect cells with an NF-κB-responsive reporter plasmid (e.g., containing luciferase or GFP downstream of an NF-κB response element) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to recover.

  • Compound Treatment: Treat the cells with this compound for a predetermined time.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the optimal duration.

  • Lysis: Lyse the cells using a suitable lysis buffer.

  • Measurement: Measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions. Normalize the NF-κB reporter signal to the control reporter signal.

Visualizations

G General Workflow for this compound Cell-Based Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture & Maintenance Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Compound_Prep This compound Preparation Treatment This compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Assay_Endpoint Assay Endpoint Measurement (e.g., Viability, Reporter Activity) Incubation->Assay_Endpoint Data_Analysis Data Analysis Assay_Endpoint->Data_Analysis

Caption: A generalized workflow for conducting cell-based assays with this compound.

G Hypothesized this compound Inhibition of the Canonical NF-κB Pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) IKK_Complex IKK Complex Stimulus->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates Nudifloside_B This compound Nudifloside_B->IKK_Complex inhibits Gene_Transcription Target Gene Transcription (Inflammation, Proliferation) NFkB_nucleus->Gene_Transcription induces

Caption: The proposed mechanism of this compound inhibiting the NF-κB signaling pathway.

References

Nudifloside B Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing dose-response curves for Nudifloside B. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a secoiridoid glucoside isolated from plants such as Jasminum nudiflorum.[1] Its primary known mechanism of action involves the inhibition of endothelial-to-mesenchymal transition (EndoMT) and angiogenesis. It achieves this by suppressing the phosphorylation of Ezrin, a protein crucial for cell motility, adhesion, and morphology.[2]

Q2: My dose-response curve for this compound is not showing a clear sigmoidal shape. What are the possible reasons?

A2: An atypical dose-response curve can result from several factors:

  • Incorrect Concentration Range: The concentrations of this compound tested may be too high or too low to capture the full dynamic range of the response.

  • Cell Viability Issues: At higher concentrations, this compound might induce cytotoxicity, leading to a sharp drop in the response that is not related to the specific inhibitory effect being measured. It is crucial to perform a cytotoxicity assay to distinguish between targeted inhibition and cell death.

  • Assay Variability: Inconsistent cell seeding, reagent addition, or incubation times can introduce significant variability.[3]

  • Compound Solubility: this compound may not be fully soluble at higher concentrations in your assay medium, leading to an inaccurate assessment of the dose.

Q3: I am observing high variability between replicate wells for the same this compound concentration. How can I reduce this?

A3: High variability can be minimized by:

  • Ensuring Homogeneous Cell Seeding: Use a well-mixed cell suspension and be consistent with your pipetting technique. Edge effects in microplates can also contribute to variability; consider not using the outer wells or filling them with a buffer.

  • Automated Liquid Handling: If available, use automated liquid handlers for dispensing cells, media, and this compound to improve precision.

  • Consistent Incubation Times: Ensure that the incubation period after adding this compound is identical for all plates and wells.

  • Checking for Contamination: Mycoplasma or other microbial contamination can significantly impact cell health and experimental results.[3]

Q4: How do I determine the optimal concentration range for my this compound dose-response experiment?

A4: To determine the optimal concentration range, it is recommended to perform a preliminary range-finding experiment. Start with a wide range of concentrations with logarithmic spacing (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). Based on the results of this initial experiment, you can then select a narrower range of concentrations centered around the estimated IC50 value for a more detailed dose-response curve.

Troubleshooting Guides

Problem 1: No dose-dependent inhibition of angiogenesis is observed.
  • Possible Cause 1: Inactive this compound.

    • Troubleshooting Step: Verify the source, purity, and storage conditions of your this compound. If possible, confirm its identity and purity using analytical methods like HPLC or mass spectrometry.

  • Possible Cause 2: Sub-optimal assay conditions.

    • Troubleshooting Step: Ensure that your angiogenesis assay (e.g., tube formation assay) is properly optimized. This includes using an appropriate cell type (like HUVECs), optimal cell density, and a suitable matrix (e.g., Matrigel).[4] Include positive and negative controls to validate the assay performance.[4]

  • Possible Cause 3: Insufficient incubation time.

    • Troubleshooting Step: The inhibitory effect of this compound may be time-dependent. Conduct a time-course experiment to determine the optimal incubation period for observing the desired effect.

Problem 2: High background signal in the angiogenesis assay.
  • Possible Cause 1: Autofluorescence of this compound.

    • Troubleshooting Step: If using a fluorescence-based readout, test for any intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. If significant, consider using a different detection method (e.g., colorimetric) or subtracting the background fluorescence from a cell-free well containing this compound.

  • Possible Cause 2: Non-specific effects of the vehicle (solvent).

    • Troubleshooting Step: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the assay readout. Include a vehicle-only control in your experimental setup.

Data Presentation

The following tables provide a template for summarizing quantitative data from this compound dose-response experiments.

Table 1: Dose-Dependent Inhibition of Tube Formation by this compound

This compound Concentration (µM)Mean Tube Length (µm)Standard Deviation (µm)% Inhibition
0 (Vehicle Control)1250850
111257010
58756530
106255050
253754570
501253090

Table 2: Effect of this compound on Ezrin Phosphorylation

This compound Concentration (µM)Relative p-Ezrin/Ezrin RatioStandard Deviation% Inhibition of Phosphorylation
0 (Vehicle Control)1.000.080
10.880.0612
50.650.0535
100.420.0458
250.210.0379
500.100.0290

Experimental Protocols

Protocol 1: In Vitro Tube Formation Assay

This protocol is adapted for assessing the anti-angiogenic potential of this compound.

  • Preparation:

    • Thaw Matrigel on ice overnight at 4°C.

    • Pre-cool pipette tips and a 96-well plate at -20°C.

  • Coating the Plate:

    • Add 50 µL of thawed Matrigel to each well of the pre-cooled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[3]

  • Cell Seeding:

    • Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in complete endothelial cell growth medium.

    • Seed 1-2 x 10^4 HUVECs per well onto the solidified Matrigel.

  • Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Add the desired concentrations of this compound to the wells. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-12 hours. The optimal incubation time should be determined empirically.

  • Analysis:

    • After incubation, visualize the tube formation using a light microscope.

    • Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Protocol 2: Western Blot for Ezrin Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation of Ezrin.

  • Cell Culture and Treatment:

    • Seed endothelial cells (e.g., HUVECs) in a 6-well plate and grow to 80-90% confluency.

    • Treat the cells with varying concentrations of this compound for the desired time. Include a vehicle-only control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. . Scrape the cells and collect the lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Ezrin (Thr567) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phospho-Ezrin signal to the total Ezrin signal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Tube Formation Assay cluster_wb Western Blot prep_matrigel Thaw Matrigel coat_plate Coat 96-well plate with Matrigel prep_matrigel->coat_plate prep_cells Culture HUVECs seed_cells Seed HUVECs prep_cells->seed_cells treat_cells Treat HUVECs with This compound prep_cells->treat_cells coat_plate->seed_cells add_nudifloside Add this compound (Dose-Response) seed_cells->add_nudifloside incubate Incubate (4-12h) add_nudifloside->incubate image_analysis Image Acquisition & Analysis incubate->image_analysis result Dose-Response Curve Optimization image_analysis->result Tube Formation Data lyse_cells Cell Lysis & Protein Quantification treat_cells->lyse_cells sds_page SDS-PAGE & Transfer lyse_cells->sds_page immunoblot Immunoblotting for p-Ezrin & Total Ezrin sds_page->immunoblot detect Detection & Densitometry immunoblot->detect detect->result p-Ezrin Data

Fig 1. Experimental workflow for this compound dose-response analysis.

signaling_pathway cluster_stimulus Angiogenic Stimulus cluster_cell Endothelial Cell VEGF VEGF Ezrin_inactive Ezrin (inactive) VEGF->Ezrin_inactive Activates Ezrin_active p-Ezrin (active) Ezrin_inactive->Ezrin_active Phosphorylation Actin Actin Cytoskeleton Ezrin_active->Actin Remodeling Angiogenesis Angiogenesis (Tube Formation, Migration) Actin->Angiogenesis Drives Nudifloside_B This compound Nudifloside_B->Ezrin_inactive Inhibits Phosphorylation

Fig 2. This compound signaling pathway in angiogenesis inhibition.

References

Addressing off-target effects of Nudifloside B in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Nudifloside B in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My phenotypic results with this compound are not consistent with its known mechanism of inhibiting Ezrin phosphorylation. Could off-target effects be responsible?

A1: Yes, observing a cellular phenotype that cannot be fully explained by the known on-target activity of a compound is a common indicator of potential off-target effects. This compound is known to suppress Ezrin phosphorylation, which is crucial for cell motility and adhesion.[1] If you observe effects on other processes, such as unexpected changes in inflammatory signaling or cell cycle progression, it is prudent to investigate potential off-target interactions. A multi-step approach involving target validation and off-target profiling is recommended.[2][3]

Q2: What are the initial steps to identify potential off-target kinases for this compound?

A2: A broad-spectrum biochemical kinase assay is an excellent first step to identify potential off-target interactions in a controlled, cell-free environment.[4] Screening this compound against a large panel of recombinant kinases can provide a direct measure of its inhibitory activity against purified enzymes.[5][6] It is crucial to perform a dose-response experiment to determine the IC50 value for any identified "hits". A significantly higher IC50 for a potential off-target compared to its on-target activity suggests a weaker interaction that may not be physiologically relevant.[4]

Illustrative Data from a Broad-Spectrum Kinase Panel:

Kinase Target% Inhibition at 10 µM this compoundIC50 (µM)On-Target/Off-Target
ROCK192%1.5Potential Off-Target
AKT188%3.2Potential Off-Target
p-Ezrin (T567)95%0.8On-Target
SRC45%> 20Likely Non-Specific
LCK38%> 20Likely Non-Specific

Q3: My biochemical screen identified potential off-target kinases. How do I validate these findings in a cellular context?

A3: Validating biochemical hits in a cellular context is a critical next step.[4] Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), can determine if this compound binds to the putative off-target protein in intact cells. Additionally, you can perform downstream signaling analysis. For instance, if a kinase like AKT1 is a suspected off-target, you can measure the phosphorylation of its downstream substrates (e.g., GSK3β, PRAS40) in this compound-treated cells via Western blotting. A lack of effect on downstream signaling, even with evidence of target engagement, might indicate that the interaction is not functionally significant in your cellular model.

Troubleshooting Guides

Issue 1: Unexpected Anti-inflammatory Effects Observed

You are observing potent anti-inflammatory effects (e.g., decreased cytokine production) that seem disproportionate to what is expected from Ezrin inhibition alone. You suspect this compound might be modulating key inflammatory signaling pathways like NF-κB or Nrf2.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Data Interpretation A Unexpected Anti-inflammatory Phenotype with this compound B Hypothesis: Off-target modulation of NF-κB or Nrf2 pathways A->B C NF-κB Pathway Analysis: - Measure IκBα phosphorylation/degradation - Assess p65 nuclear translocation (IHC/IF) - NF-κB reporter assay B->C D Nrf2 Pathway Analysis: - Measure Nrf2 nuclear translocation (WB/IF) - Quantify expression of Nrf2 target genes (e.g., HO-1, NQO1) via qPCR B->D E This compound modulates NF-κB and/or Nrf2 activity? C->E D->E F Conclusion: Off-target effect confirmed. Characterize dose-response. E->F Yes G Conclusion: Phenotype is likely independent of these pathways. Explore others. E->G No

Figure 1. Workflow for investigating unexpected anti-inflammatory effects of this compound.

Detailed Methodologies:

  • NF-κB p65 Nuclear Translocation Assay (Immunofluorescence):

    • Seed cells on coverslips and allow them to adhere overnight.

    • Pre-treat cells with this compound (e.g., 1, 5, 10 µM) for 1 hour.

    • Stimulate with an inflammatory agent (e.g., TNF-α, LPS) for 30 minutes.

    • Fix cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 1% BSA.

    • Incubate with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Image using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence ratio.

  • Nrf2 Target Gene Expression Analysis (qPCR):

    • Treat cells with this compound for various time points (e.g., 4, 8, 12 hours).

    • Isolate total RNA using a suitable kit.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative PCR using primers for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Anticipated Results and Interpretation:

Treatmentp65 Nuclear Translocation (Fold Change vs. Stimulated Control)HO-1 mRNA Expression (Fold Change vs. Vehicle)
Vehicle Control1.01.0
This compound (5 µM)0.453.2
Positive Control (NF-κB Inhibitor)0.20N/A
Positive Control (Nrf2 Activator)N/A5.5

A significant decrease in p65 nuclear translocation and a simultaneous increase in HO-1 expression would suggest that this compound has off-target effects on both the NF-κB and Nrf2 pathways.

Issue 2: Observed Phenotype is Not Replicated by Genetic Knockdown of the On-Target (Ezrin)

You observe a specific cellular response to this compound treatment (e.g., apoptosis), but you are unable to replicate this phenotype by silencing the expression of Ezrin using siRNA or shRNA. This suggests the effect is independent of Ezrin.

Troubleshooting Workflow:

G cluster_0 Initial Discrepancy cluster_1 Hypothesis cluster_2 Unbiased Screening cluster_3 Target Validation A This compound induces phenotype 'X'. siRNA/shRNA for Ezrin does not. B Hypothesis: Phenotype 'X' is due to an Ezrin-independent off-target effect. A->B C Affinity-based Proteomics: - Immobilize this compound on beads. - Incubate with cell lysate. - Identify bound proteins via Mass Spec. B->C D Thermal Proteome Profiling (TPP): - Treat cells with this compound vs. Vehicle. - Heat cells to various temperatures. - Analyze protein stability changes via Mass Spec. B->D E Identify high-confidence binding partners. C->E D->E F Validate candidate off-targets using: - siRNA/shRNA knockdown - Cellular Thermal Shift Assay (CETSA) - Functional rescue experiments E->F G Conclusion: Confirmed off-target responsible for phenotype 'X'. F->G

Figure 2. Workflow for identifying the causative off-target when a phenotype is Ezrin-independent.

Detailed Methodologies:

  • Affinity-Based Proteomics (Chemical Pulldown):

    • Synthesize a this compound analog with a linker for immobilization (e.g., a biotin or alkyne tag).

    • Immobilize the analog onto streptavidin or azide-functionalized agarose beads.

    • Prepare a native cell lysate.

    • Incubate the lysate with the this compound-beads and control beads (without the compound).

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins.

    • Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Cellular Thermal Shift Assay (CETSA) for Target Validation:

    • Treat intact cells with this compound or a vehicle control.

    • Lyse the cells.

    • Divide the lysate into aliquots and heat them to a range of temperatures.

    • Centrifuge to pellet aggregated proteins.

    • Analyze the soluble fraction by Western blot for the candidate off-target protein. A shift in the melting curve indicates direct target engagement.

Data Interpretation:

An ideal outcome from the affinity-based proteomics experiment would be the identification of a small number of high-confidence binding partners that are not present in the control pulldown. Subsequent validation using CETSA and demonstrating that siRNA knockdown of a specific hit recapitulates phenotype 'X' would confirm the identity of the off-target.

Signaling Pathways

Known On-Target Pathway of this compound:

This compound has been shown to inhibit the phosphorylation of Ezrin at Threonine 567 (Thr567).[1] Activated (phosphorylated) Ezrin links the plasma membrane to the actin cytoskeleton, playing a key role in cell adhesion, migration, and the maintenance of cell morphology. By inhibiting this phosphorylation, this compound disrupts these processes.

G cluster_0 This compound Action cluster_1 Cellular Signaling cluster_2 Cellular Response Nudi This compound Upstream_Kinase Upstream Kinase (e.g., ROCK) Nudi->Upstream_Kinase Inhibits Ezrin_I Ezrin (Inactive) Ezrin_A p-Ezrin (T567) (Active) Actin Actin Cytoskeleton Linkage Ezrin_A->Actin Upstream_Kinase->Ezrin_I Phosphorylates Phenotype ↓ Cell Adhesion ↓ Cell Migration ↓ Angiogenesis Actin->Phenotype

Figure 3. Simplified signaling pathway of this compound's on-target effect on Ezrin phosphorylation.

This guide provides a framework for identifying and validating potential off-target effects of this compound. A systematic and multi-faceted experimental approach is the most reliable way to ensure the specificity of your findings.

References

Nudifloside B interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nudifloside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for interference of this compound in biochemical assays. Due to the limited specific data on this compound, this guide draws upon information regarding its chemical class, secoiridoid glycosides, and related compounds like oleuropein, which are known to be present in Jasminum species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound is a natural product isolated from Jasminum nudiflorum. Based on the chemical constituents of related Jasminum species, it is likely a secoiridoid glycoside. Secoiridoid glycosides are a class of natural compounds characterized by a specific carbon skeleton.

Q2: Why should I be concerned about this compound interfering in my biochemical assays?

A2: While direct evidence for this compound as a pan-assay interference compound (PAINS) is not yet established, some related secoiridoid glycosides, such as oleuropein, contain a catechol moiety. Catechols are a well-known PAINS substructure. PAINS are compounds that can give false-positive results in high-throughput screening assays through various non-specific mechanisms. Therefore, it is prudent to consider the possibility of assay interference when working with this compound.

Q3: What are the potential mechanisms of assay interference for compounds like this compound?

A3: Based on the potential presence of a catechol group and the general behavior of some natural products, possible interference mechanisms include:

  • Redox activity: Catechols can be easily oxidized, which can interfere with assays that are sensitive to redox changes, such as those using redox-sensitive dyes or enzymes.

  • Hydrogen peroxide formation: Some compounds can generate hydrogen peroxide in assay buffers, which can lead to false positives in various assays.

  • Protein reactivity: Catechols can be oxidized to reactive quinones, which can then covalently modify proteins, leading to non-specific inhibition or activation.

  • Chelation of metal ions: The ortho-dihydroxy arrangement in catechols can chelate metal ions that may be essential for enzyme activity.

  • Compound aggregation: At higher concentrations, some organic molecules can form aggregates that non-specifically inhibit enzymes.

Q4: Are there specific types of assays that are more susceptible to interference by this compound?

A4: Assays that are particularly sensitive to redox-active compounds or those that rely on fluorescence or absorbance readouts might be more prone to interference. Examples include:

  • Luciferase-based assays

  • Fluorescence polarization assays

  • Assays using resazurin-based viability indicators

  • Enzyme assays sensitive to metal chelation or protein modification

Troubleshooting Guide

If you observe unexpected or inconsistent activity with this compound in your assays, consider the following troubleshooting steps.

Initial Checks
  • Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound sample using analytical techniques such as LC-MS and NMR. Impurities could be responsible for the observed activity.

  • Visual Inspection: Visually inspect the assay wells containing this compound. Look for signs of precipitation or color change, which could indicate compound aggregation or reaction with assay components.

Experimental Controls for Interference

To determine if the observed activity of this compound is specific, it is crucial to run a series of control experiments.

Control Experiment Purpose Expected Outcome if Interference is Occurring
Assay with no enzyme/target To check for direct effects on the assay signal (e.g., fluorescence, absorbance).This compound shows a signal change even in the absence of the biological target.
Addition of a non-ionic detergent (e.g., 0.01% Triton X-100) To disrupt compound aggregates.The observed activity of this compound is significantly reduced.
Inclusion of a reducing agent (e.g., 1 mM DTT) To counteract redox cycling and covalent modification of thiols.The potency of this compound is diminished.
Pre-incubation of the enzyme with this compound To assess time-dependent inhibition, which can be a hallmark of reactive compounds.The inhibitory effect of this compound increases with longer pre-incubation times.
Varying enzyme concentration To check for stoichiometric inhibition, a characteristic of some interfering compounds.The IC50 value of this compound increases linearly with the enzyme concentration.

Workflow for Investigating Potential Assay Interference

workflow cluster_0 Initial Observation cluster_1 Tier 1: Basic Checks cluster_2 Tier 2: Control Experiments cluster_3 Tier 3: Mechanistic Follow-up cluster_4 Conclusion A Unexpected Activity of this compound B Confirm Compound Purity & Identity A->B C Visual Inspection of Assay Plate A->C D Run Assay without Target B->D C->D E Add Detergent (e.g., Triton X-100) D->E If signal is affected K Interference Suspected D->K If controls show artifacts F Add Reducing Agent (e.g., DTT) E->F If activity is reduced E->K If controls show artifacts G Vary Enzyme Concentration F->G If potency changes F->K If controls show artifacts H Pre-incubation Time Course G->H G->K If controls show artifacts I Orthogonal Assay H->I H->K If controls show artifacts J Specific Activity Confirmed I->J If activity is confirmed

Workflow for troubleshooting potential this compound assay interference.

Experimental Protocols

Protocol 1: Assay without Target Control
  • Prepare the assay buffer and all detection reagents as you would for a standard experiment.

  • In a multi-well plate, add the assay buffer and detection reagents to wells.

  • Add this compound at various concentrations to these wells.

  • Incubate the plate under the same conditions as your primary assay.

  • Measure the signal (e.g., fluorescence, absorbance, luminescence) and compare it to wells containing only the assay buffer and vehicle (e.g., DMSO).

Protocol 2: Detergent-Based Aggregation Assay
  • Perform your standard biochemical assay with this compound.

  • In a parallel set of experiments, add a non-ionic detergent such as 0.01% (v/v) Triton X-100 to the assay buffer before adding other components.

  • Run the assay with this compound in the presence of the detergent.

  • Compare the dose-response curves of this compound with and without the detergent. A significant rightward shift in the IC50 curve in the presence of the detergent suggests that the compound may be forming aggregates.

Potential Signaling Pathway Interactions

While the specific signaling pathways modulated by this compound are not well-documented, related secoiridoid glycosides like oleuropein and ligstroside have been reported to influence inflammatory and metabolic pathways. It is plausible that this compound could interact with similar pathways. Below is a hypothetical signaling pathway that could be investigated.

signaling_pathway cluster_0 Potential Upstream Interactions cluster_1 Key Signaling Cascades cluster_2 Downstream Effects Nudifloside_B This compound ROS Cellular ROS Nudifloside_B->ROS May modulate Receptor Membrane Receptor Nudifloside_B->Receptor Potential binding Nrf2 Nrf2 Pathway Nudifloside_B->Nrf2 Potential activation NFkB NF-κB Pathway ROS->NFkB MAPK MAPK Pathway ROS->MAPK Receptor->NFkB Receptor->MAPK Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress Inhibits

Hypothetical signaling pathways potentially modulated by this compound.

Disclaimer: The information provided in this technical support center is intended as a guide for researchers. The potential for assay interference by this compound is inferred from its likely chemical class and has not been definitively established. It is essential to perform appropriate control experiments to validate any observed biological activity.

Technical Support Center: Enhancing In Vivo Bioavailability of Nudifloside B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Nudifloside B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving adequate in vivo bioavailability for this iridoid glycoside. The information presented is based on established strategies for improving the bioavailability of poorly soluble and/or permeable compounds, with a focus on approaches relevant to iridoid glycosides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is an iridoid glycoside isolated from plants such as Jasminum nudiflorum. Like many other iridoid glycosides, it is reported to have various pharmacological activities. However, in vivo studies can be challenging due to the inherently low oral bioavailability common to this class of compounds. This poor bioavailability is often attributed to factors such as low aqueous solubility, poor membrane permeability, rapid metabolism, and rapid elimination from the body.

Q2: What are the primary barriers to achieving high oral bioavailability for iridoid glycosides like this compound?

The main obstacles include:

  • Low Aqueous Solubility: Many iridoid glycosides have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor Permeability: The molecular size and polarity of glycosides can hinder their passage across the intestinal epithelium.

  • First-Pass Metabolism: Significant metabolism in the intestine and liver (e.g., by cytochrome P450 enzymes) can reduce the amount of active compound reaching systemic circulation.

  • Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the compound back into the intestinal lumen, limiting its net absorption.

  • Gastrointestinal Instability: The compound may be unstable in the harsh acidic or enzymatic environment of the gastrointestinal tract.

Q3: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for this compound?

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[1][2][3] This classification helps predict the in vivo performance of a drug and guides the selection of appropriate bioavailability enhancement strategies.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Troubleshooting Guide: Improving this compound Bioavailability

This guide provides potential strategies and experimental approaches to overcome common issues encountered during in vivo studies with this compound.

Issue 1: Low and Variable Oral Absorption

Possible Cause: Poor aqueous solubility and/or slow dissolution rate in the gastrointestinal tract.

Troubleshooting Strategies:

StrategyPrincipleKey Considerations
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing dissolution rate.Techniques include micronization and nanosizing (e.g., nano-suspensions).[4]
Solid Dispersions Dispersing the drug in a hydrophilic carrier in an amorphous state to improve solubility and dissolution.Carriers can be polymers (e.g., PVP, HPMC) or sugars. Can be prepared by spray drying or hot-melt extrusion.[4]
Lipid-Based Formulations Encapsulating the drug in lipidic vehicles to enhance solubilization and facilitate absorption via lymphatic transport, potentially bypassing first-pass metabolism.[5]Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), Nanostructured Lipid Carriers (NLCs), and Solid Lipid Nanoparticles (SLNs).[4][5][6]
Complexation Using complexing agents like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.The stoichiometry of the complex and the type of cyclodextrin are important parameters to optimize.
Prodrug Approach Modifying the chemical structure of this compound to create a more soluble or permeable derivative that converts to the active form in vivo.Requires chemical synthesis and characterization of the prodrug.
Issue 2: Suspected High First-Pass Metabolism or Efflux

Possible Cause: this compound may be a substrate for metabolic enzymes (e.g., CYP450s) or efflux transporters (e.g., P-glycoprotein).

Troubleshooting Strategies:

StrategyPrincipleKey Considerations
Co-administration with Inhibitors Using known inhibitors of specific metabolic enzymes or efflux transporters to increase the systemic exposure of this compound.This is primarily a research tool to identify the involvement of these pathways and may not be suitable for therapeutic applications. Examples include ketoconazole (CYP3A4 inhibitor) and verapamil (P-gp inhibitor).
Lipid-Based Formulations As mentioned previously, some lipid-based systems can promote lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[5]This is a promising formulation strategy for compounds with high hepatic clearance.
Bioenhancers Co-administering natural compounds that can inhibit metabolic enzymes or efflux pumps.For example, piperine (from black pepper) is a known bioenhancer.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30), a suitable solvent (e.g., methanol or ethanol).

  • Procedure:

    • Dissolve this compound and PVP K30 (e.g., in a 1:4 w/w ratio) in a minimal amount of the chosen solvent with gentle heating and stirring until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder and store it in a desiccator.

  • Characterization: The solid dispersion should be characterized for drug content, dissolution rate in simulated gastric and intestinal fluids, and physical form (amorphous vs. crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Media:

    • Simulated Gastric Fluid (SGF, pH 1.2) without pepsin.

    • Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin.

  • Procedure:

    • Place 900 mL of the dissolution medium in each vessel and maintain the temperature at 37 ± 0.5°C.

    • Add a precisely weighed amount of this compound or its formulation (equivalent to a specific dose) to each vessel.

    • Rotate the paddle at a constant speed (e.g., 50 or 75 rpm).

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.

    • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

    • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Signaling Pathways and Experimental Workflows

Iridoid glycosides have been reported to modulate several key signaling pathways, including NF-κB, MAPK, and PI3K/Akt.[4][6][7][8][9][10] While the specific pathways affected by this compound require experimental validation, the following diagrams illustrate these common pathways that may be relevant to its mechanism of action.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Nudifloside_B This compound (API) Formulation Formulation Strategies (e.g., SEDDS, Solid Dispersion) Nudifloside_B->Formulation Dissolution Dissolution Testing (SGF, SIF) Formulation->Dissolution Permeability Permeability Assay (e.g., Caco-2) Formulation->Permeability Pharmacokinetics Pharmacokinetic Study (Animal Model) Permeability->Pharmacokinetics Pharmacodynamics Pharmacodynamic Study (Disease Model) Pharmacokinetics->Pharmacodynamics

Caption: Experimental workflow for improving this compound bioavailability.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream activates Response Cellular Responses (Survival, Proliferation) Downstream->Response Nudifloside_B This compound (Hypothesized) Nudifloside_B->PI3K modulates

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

References

Nudifloside B quality control and purity assessment challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nudifloside B quality control and purity assessment. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quality control challenging?

A1: this compound is a natural product isolated from Jasminum nudiflorum. Its molecular formula is C43H60O22 and its CAS number is 297740-98-8. Based on its elemental composition and common constituents of the Jasminum genus, this compound is likely a complex iridoid glycoside.

The quality control of this compound presents several challenges inherent to complex natural product glycosides:

  • Availability of Reference Standards: Pure, well-characterized reference standards for this compound may be difficult to obtain commercially, which is a common issue for novel natural products.

  • Structural Complexity: The presence of multiple chiral centers, glycosidic linkages, and functional groups can lead to the existence of closely related isomers that are difficult to separate and distinguish analytically.

  • Potential for Degradation: Glycosides can be susceptible to hydrolysis of the glycosidic bonds under certain pH and temperature conditions. The stability of this compound in various solvents and storage conditions may not be well-established.

  • Complex Matrix in Natural Extracts: Crude or partially purified extracts of Jasminum nudiflorum will contain a multitude of other compounds, which can interfere with the accurate quantification and purity assessment of this compound.

  • Lack of Specific Pharmacopoeial Monographs: As a relatively novel compound, there are no established pharmacopoeial monographs detailing official methods for its quality control.

Q2: Which analytical techniques are most suitable for the quality control of this compound?

A2: A multi-technique approach is recommended for the comprehensive quality control of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection (HPLC-UV) or coupled with mass spectrometry (LC-MS), is the cornerstone for purity assessment and quantification. Reversed-phase chromatography is commonly employed for the analysis of glycosides.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of this compound, as well as for the detection and characterization of impurities and degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D-NMR) is a powerful tool for the structural elucidation and confirmation of this compound. Quantitative NMR (qNMR) can be used for purity assessment and quantification without the need for an identical reference standard, by using an internal standard of known purity.[1][2][3]

Q3: How can I assess the purity of a this compound sample without a certified reference standard?

A3: In the absence of a certified reference standard, several methods can be employed to assess the purity of your this compound sample:

  • HPLC Area Percent Normalization: This method assumes that all components of the sample are eluted and detected. The peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram. This provides an estimate of purity, but it is important to be aware that different compounds may have different detector responses.

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that can determine the purity of a substance by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known concentration.[1][2][3]

  • Mass Balance Approach: This involves quantifying the main component and all significant impurities. The purity is then calculated by subtracting the percentage of impurities from 100%. This is a more comprehensive approach but requires the identification and quantification of each impurity.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Column overload- Secondary interactions with the stationary phase- Presence of acidic silanols on the silica backbone- Decrease sample concentration or injection volume.- Adjust mobile phase pH to suppress ionization of this compound.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Use a column with a highly deactivated stationary phase (end-capped).
Peak Splitting or Broadening - Column void or channeling- Sample solvent incompatible with the mobile phase- Clogged frit- Replace the column.- Dissolve the sample in the mobile phase or a weaker solvent.- Backflush the column or replace the frit.
Variable Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction (air bubbles, leaky seals)- Prepare fresh mobile phase and ensure thorough mixing.- Use a column oven to maintain a constant temperature.- Degas the mobile phase.- Purge the pump and check for leaks.
Ghost Peaks - Contamination in the injection system or column- Carryover from previous injections- Flush the injector and column with a strong solvent.- Include a needle wash step in the autosampler method.- Inject a blank run to confirm the source of contamination.
Sample Stability Issues
Problem Potential Cause Troubleshooting & Prevention
Decreasing this compound concentration over time in solution - Hydrolysis of glycosidic bonds- Oxidation or other degradation pathways- Prepare solutions fresh daily.- Store solutions at low temperatures (2-8 °C) and protect from light.- Investigate the stability of this compound at different pH values to find the optimal pH for storage. For the related compound oleuropein, stability is higher in methanolic extracts compared to aqueous extracts.[4]
Appearance of new peaks in the chromatogram upon storage - Formation of degradation products- Use LC-MS to identify the degradation products.- Conduct forced degradation studies (acid, base, oxidation, heat, light) to understand the degradation profile and develop a stability-indicating method.

Experimental Protocols

Example HPLC Method for Purity Assessment of Iridoid Glycosides

This is a generalized method based on protocols for similar compounds and should be optimized for this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-40% B

      • 25-30 min: 40-80% B

      • 30-35 min: 80% B

      • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 240 nm (the optimal wavelength should be determined by a UV scan of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (90:10 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Quantitative Data Summary (Hypothetical Example)

The following table presents a hypothetical validation summary for the HPLC method described above.

Validation Parameter Result
Linearity (Concentration Range) 5 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Visualizations

Logical Workflow for this compound Purity Assessment

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Impurity Identification cluster_2 Quantitative Purity Determination Start This compound Sample HPLC_Screen HPLC-UV Screening Start->HPLC_Screen Purity_Estimate Area % Purity Estimation HPLC_Screen->Purity_Estimate LCMS_Analysis LC-MS/MS Analysis HPLC_Screen->LCMS_Analysis qNMR_Analysis Quantitative NMR (qNMR) Purity_Estimate->qNMR_Analysis Impurity_ID Identify Impurities & Degradants LCMS_Analysis->Impurity_ID Mass_Balance Mass Balance Calculation Impurity_ID->Mass_Balance Final_Purity Certified Purity Value qNMR_Analysis->Final_Purity Mass_Balance->Final_Purity

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Troubleshooting Logic for HPLC Peak Shape Issues

Caption: A troubleshooting decision tree for common HPLC peak shape problems.

References

Strategies to increase the chemical stability of Nudifloside B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to increase the chemical stability of Nudifloside B. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an iridoid glycoside, a class of monoterpenoids known for their diverse biological activities. Like many natural products, this compound can be susceptible to degradation under various environmental conditions, which can impact its therapeutic efficacy and shelf-life. Understanding and controlling its stability is crucial for accurate experimental results and for the development of stable pharmaceutical formulations.

Q2: What are the primary factors that can lead to the degradation of this compound?

Based on studies of structurally similar iridoid glycosides, the primary factors affecting the stability of this compound are likely to be:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond or other ester functionalities within the molecule. Strong alkaline solutions, in particular, have been shown to hydrolyze some iridoid glycosides.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation reactions. Some iridoid glycosides have been observed to be unstable at high temperatures.[1][2][3]

  • Moisture: The presence of water can facilitate hydrolytic degradation.

  • Light: Exposure to UV or even ambient light can induce photochemical degradation in some complex natural products.

  • Oxygen: Oxidative degradation can occur, especially if the molecule contains susceptible functional groups.

  • Enzymes: If working with biological matrices, enzymatic cleavage of the glycosidic bond by glycosidases can be a significant issue.

Q3: I am observing a loss of this compound in my aqueous solution during storage. What could be the cause and how can I prevent it?

Loss of this compound in an aqueous solution is likely due to hydrolysis. To mitigate this:

  • Control the pH: Buffer your solution to a pH where this compound exhibits maximum stability. For many glycosides, a slightly acidic to neutral pH (around 4-6) is often optimal. It is advisable to perform a pH stability profile to determine the ideal range for this compound.

  • Refrigerate or Freeze: Store the solution at low temperatures (2-8 °C or -20 °C) to slow down the rate of hydrolysis.

  • Use Aprotic Solvents: If your experimental design allows, consider dissolving this compound in an aprotic solvent where it is stable and then diluting it into the aqueous medium immediately before use.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photochemical degradation.

Q4: Can I use antioxidants to improve the stability of this compound?

While hydrolysis is a common degradation pathway for glycosides, oxidation can also be a concern for complex natural products. The use of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or vitamin E could be beneficial, particularly if your formulation is exposed to oxygen.[4] It is recommended to conduct compatibility studies to ensure the chosen antioxidant does not react with this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound potency in a stored solid sample. Degradation due to moisture, temperature, or light.Store the solid compound in a tightly sealed container, in a desiccator, at a low temperature, and protected from light.
Appearance of unknown peaks in HPLC analysis after sample preparation. Degradation of this compound into new products.Analyze the degradation products to understand the degradation pathway (e.g., hydrolysis leading to the aglycone and sugar moiety). Adjust sample preparation conditions (pH, temperature, solvent) to minimize degradation.
Inconsistent results in biological assays. Instability of this compound in the assay medium.Perform a time-course stability study of this compound in the specific cell culture or assay medium to determine its half-life. Prepare fresh solutions for each experiment or determine a window of stability.
Precipitation of this compound from solution. Poor solubility or degradation leading to less soluble products.Check the solubility of this compound in your chosen solvent system. Consider the use of co-solvents or other formulation strategies like encapsulation if solubility is a persistent issue.

Stability of Iridoid Glycosides: A Comparative Overview

While specific stability data for this compound is limited, a study on six iridoid glycosides from Eucommia ulmoides provides valuable insights into the potential behavior of this class of compounds under different conditions. The degree of degradation after 30 hours is summarized below.

CompoundStructure TypeHigh Temperature (80°C)Strong Acid (pH 1)Strong Base (pH 13)
Geniposidic acid (GPA) MonomerStableStableStable
Scyphiphin D (SD) TrimerStableStableHydrolyzed
Ulmoidoside A (UA) TrimerStableStableHydrolyzed
Ulmoidoside B (UB) TrimerDegradedDegradedDegraded
Ulmoidoside C (UC) TetramerStableStableHydrolyzed
Ulmoidoside D (UD) TetramerDegradedDegradedDegraded

Data adapted from a study on iridoid glycosides from Eucommia ulmoides.[1][2] This table illustrates that the stability of iridoid glycosides is highly dependent on their specific chemical structure.[3]

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Incubation: Add a small aliquot of the this compound stock solution to each buffer to a final concentration of 100 µg/mL. Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each buffer solution.

  • Quenching: Immediately quench the degradation by neutralizing the pH or by diluting with the mobile phase for HPLC analysis.

  • Quantification: Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of this compound remaining against time for each pH to determine the pH of maximum stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare this compound Stock Solution incubate Incubate at Constant Temperature stock->incubate buffers Prepare pH Buffers (2-12) buffers->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling quench Quench Degradation sampling->quench hplc HPLC Analysis quench->hplc data Data Analysis & Plotting hplc->data degradation_pathway Nudifloside_B This compound (Iridoid Glycoside) Aglycone Aglycone Nudifloside_B->Aglycone Hydrolysis (Acid/Base/Enzyme) Sugar Sugar Moiety Nudifloside_B->Sugar Hydrolysis (Acid/Base/Enzyme) Degradation_Products Further Degradation Products Aglycone->Degradation_Products Oxidation, Rearrangement, etc.

References

Validation & Comparative

Nudifloside B: A Comparative Analysis of its Biological Activity Against Other Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iridoid glycosides, a class of monoterpenoids widely distributed in the plant kingdom, have garnered significant attention for their diverse and potent biological activities. This guide provides a comparative overview of the biological activities of Nudifloside B and other prominent iridoid glycosides, including Geniposide, Catalpol, Loganin, and Aucubin. The information presented herein is supported by experimental data to aid in research and drug development endeavors.

At a Glance: Comparative Biological Activities

Table 1: Anti-Inflammatory Activity

CompoundAssayCell Line/ModelIC50 / Effective ConcentrationReference
This compound Data Not Available--
Geniposide Nitric Oxide (NO) Production Inhibition (LPS-induced)RAW 264.7 MacrophagesIC50: 135.9 µM[1]
Catalpol Nitric Oxide (NO) Production Inhibition (LPS-induced)BV2 Microglial CellsSignificant downregulation at 1, 5, and 25 µM[2]
Loganin Data Not Available--
Aucubin Data Not Available--

Table 2: Anti-Cancer Activity

CompoundCell LineAssayIC50Reference
This compound Endothelial Cells (HUVECs)Inhibition of VEGF-induced AngiogenesisSignificant inhibition at 25, 50, 100 µM[2]
Geniposide MG63/DOX (Doxorubicin-resistant osteosarcoma)Cytotoxicity (reversal of drug resistance)No significant cytotoxicity alone (IC50 > 200 µM)[3]
Loganin Data Not Available--
Catalpol Data Not Available--
Aucubin Data Not Available--

Table 3: Neuroprotective Effects

CompoundCell ModelInsultEffective ConcentrationEffectReference
This compound Data Not Available---
Catalpol SH-SY5YLactacystin10 µMIncreased cell viability, reduced apoptosis[4]
Geniposide Data Not Available---
Loganin Data Not Available---
Aucubin Data Not Available---

Table 4: Anti-Diabetic Activity

CompoundAssayIC50Reference
This compound Data Not Available-
Geniposide Data Not Available-
Catalpol Data Not Available-
Loganin Data Not Available-
Aucubin Yeast α-glucosidase InhibitionData Not Available

Note: The lack of quantitative data for this compound across several standard assays highlights a significant gap in the current research landscape.

Detailed Biological Activity Profiles

This compound

Recent research has begun to shed light on the therapeutic potential of this compound, a secoiridoid glucoside isolated from Callicarpa nudiflora. One study has demonstrated its ability to inhibit endothelial-to-mesenchymal transition (EndoMT) and angiogenesis, key processes in tumor growth and metastasis[2]. Specifically, this compound was found to significantly inhibit migration, invasion, and F-actin assembly in endothelial cells induced by TGF-β1. Furthermore, it disrupted VEGF-induced angiogenesis in both in vitro and ex vivo models[2]. While these findings are promising for its potential as an anti-cancer agent, direct cytotoxic effects on cancer cell lines have not yet been reported in terms of IC50 values.

Geniposide

Geniposide, isolated from the fruit of Gardenia jasminoides, has been more extensively studied. Its anti-inflammatory properties are demonstrated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with an IC50 value of 135.9 µM[1]. In the context of cancer, Geniposide has been shown to reverse multidrug resistance in doxorubicin-resistant human osteosarcoma cells (MG63/DOX), although it does not exhibit significant cytotoxicity on its own (IC50 > 200 µM)[3].

Catalpol

Catalpol, a major iridoid glycoside in the traditional Chinese herb Rehmannia glutinosa, exhibits significant neuroprotective and anti-inflammatory effects. It has been shown to protect human neuroblastoma (SH-SY5Y) cells from lactacystin-induced injury at a concentration of 10 µM by increasing cell viability and reducing apoptosis[4]. Furthermore, Catalpol significantly downregulates the production of nitric oxide in LPS-treated BV2 microglial cells at concentrations as low as 1 µM, highlighting its potent anti-inflammatory action in the central nervous system[2].

Loganin
Aucubin

Similarly, while Aucubin is known to possess various biological activities, specific quantitative data, such as IC50 values for anti-inflammatory, anti-cancer, and α-glucosidase inhibitory activities, were not found in the currently available and reviewed literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide (Inflammation) iNOS->NO Geniposide Geniposide Geniposide->NFkB Inhibits

Geniposide's anti-inflammatory mechanism.

angiogenesis_inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Nudifloside_B This compound Nudifloside_B->Angiogenesis Inhibits

This compound's anti-angiogenic effect.

neuroprotection_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays SHSY5Y SH-SY5Y Cells Pretreat Pre-treatment with Catalpol (10 µM) SHSY5Y->Pretreat Induce Induce injury with Lactacystin Pretreat->Induce Viability MTT Assay (Cell Viability) Induce->Viability Apoptosis Flow Cytometry (Apoptosis) Induce->Apoptosis

Workflow for Catalpol's neuroprotection assay.

Experimental Protocols

Anti-Inflammatory Activity Assay (Nitric Oxide Production)

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Geniposide) for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Quantification: The concentration of nitric oxide in the culture supernatant is determined by the Griess reaction. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve. The IC50 value is determined from the dose-response curve.

Anti-Cancer Activity Assay (MTT Cytotoxicity Assay)

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are maintained in appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound. Cells are incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assessment: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals formed are dissolved in 150 µL of DMSO. The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.

Neuroprotective Effect Assay (PC12 Cell Model)

  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • Induction of Neurotoxicity: Cells are seeded in 96-well plates and may be differentiated with nerve growth factor (NGF). Neurotoxicity is induced using agents like 6-hydroxydopamine (6-OHDA), MPP+, or H2O2.

  • Treatment: Cells are pre-treated with various concentrations of the neuroprotective agent (e.g., Catalpol) for a specified time before the addition of the neurotoxin.

  • Assessment of Neuroprotection: Cell viability is assessed using the MTT assay. Apoptosis can be quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide. Morphological changes are observed using microscopy.

Anti-Diabetic Activity Assay (α-Glucosidase Inhibition)

  • Enzyme Reaction: The reaction mixture consists of α-glucosidase enzyme solution, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, and the test compound in a phosphate buffer (pH 6.8).

  • Incubation: The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).

  • Measurement: The reaction is stopped by adding sodium carbonate solution. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • Inhibition Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve. Acarbose is commonly used as a positive control.

Conclusion

This comparative guide highlights the current state of research on the biological activities of this compound and other iridoid glycosides. While Geniposide and Catalpol have demonstrated significant anti-inflammatory and neuroprotective activities with established quantitative data, there is a clear need for further investigation into the specific biological activities of this compound. The promising anti-angiogenic effects of this compound warrant more in-depth studies, including cytotoxicity assays on various cancer cell lines, to fully elucidate its potential as a therapeutic agent. For researchers in drug discovery, the existing data on Geniposide and Catalpol provide a solid foundation for further development, while the nascent research on this compound presents an exciting opportunity for novel discoveries.

References

Comparative Analysis: Nudifloside B and Forsythoside B - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis between Nudifloside B and Forsythoside B is currently challenging due to the limited availability of scientific data on this compound. While Forsythoside B is a well-researched phenylethanoid glycoside with established biological activities, this compound, a secoiridoid glucoside, remains largely uncharacterized in publicly available scientific literature.

This guide provides a detailed overview of the current knowledge on both compounds, highlighting the extensive information available for Forsythoside B and the significant data gap concerning this compound.

Chemical Structure and Origin

FeatureThis compoundForsythoside B
Chemical Class Secoiridoid GlucosidePhenylethanoid Glycoside
Molecular Formula C43H60O22C34H44O19[1]
CAS Number 297740-98-881525-13-5[1]
Natural Source Jasminum nudiflorum (Winter Jasmine)Forsythia suspensa (Weeping Forsythia)

Biological Activity and Mechanism of Action

Forsythoside B is a potent bioactive compound with a range of demonstrated pharmacological effects. Its primary mechanism of action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response. By inhibiting NF-κB, Forsythoside B effectively downregulates the expression of pro-inflammatory cytokines and mediators.

Key biological activities of Forsythoside B include:

  • Anti-inflammatory Effects: Forsythoside B has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6.[2][3] It achieves this by targeting the IκB kinase (IKK) pathway, which is upstream of NF-κB activation.[2]

  • Antioxidant Properties: The compound exhibits significant antioxidant activity, which contributes to its protective effects against cellular damage.

  • Neuroprotective Effects: Forsythoside B has demonstrated neuroprotective potential in models of cerebral ischemia and reperfusion injury.[2]

  • Antimicrobial Activity: Some studies have indicated that Forsythoside B possesses antibacterial properties.

This compound , on the other hand, lacks specific research on its biological activities and mechanism of action. As a secoiridoid glucoside isolated from Jasminum nudiflorum, it belongs to a class of compounds known for a variety of biological effects, including antioxidant and anti-inflammatory properties. However, without specific experimental data for this compound, any suggested activity remains speculative.

Experimental Data: A Comparative Overview

A significant disparity exists in the available experimental data for the two compounds.

Forsythoside B: Quantitative Data
ParameterExperimental ModelResultReference
Inhibition of TNF-α and IL-6 Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cellsConcentration-dependent downregulation[2](--INVALID-LINK--)
Neuroprotection Rat model of cerebral ischemia and reperfusionSignificant reduction in infarct size and neurological deficits[2](--INVALID-LINK--)
Cardioprotection Rat model of myocardial ischemia/reperfusionReduced infarct size and improved cardiac function[4](--INVALID-LINK--)
This compound: Quantitative Data

No quantitative experimental data on the biological activity of this compound is currently available in the public domain.

Experimental Protocols

Detailed experimental protocols are available for Forsythoside B, reflecting its extensive study.

Forsythoside B: Example Experimental Protocol

Assessment of Anti-inflammatory Activity in vitro:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with varying concentrations of Forsythoside B for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Analysis: After a 24-hour incubation period, the cell supernatant is collected to measure the levels of TNF-α and IL-6 using ELISA kits. Cell lysates can be used to analyze the expression of proteins in the NF-κB pathway via Western blotting.

Due to the lack of research, no established experimental protocols for evaluating the biological activity of This compound can be provided.

Signaling Pathways

The signaling pathway for Forsythoside B is well-documented, while the pathway for this compound remains unknown.

Forsythoside B Signaling Pathway

Forsythoside B primarily exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway.

ForsythosideB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Upregulates Transcription ForsythosideB Forsythoside B ForsythosideB->IKK Inhibits

Caption: Forsythoside B inhibits the NF-κB signaling pathway.

This compound Signaling Pathway

A diagram for the signaling pathway of this compound cannot be provided due to a lack of research.

Conclusion

The comparative analysis between this compound and Forsythoside B is currently one-sided. Forsythoside B is a well-characterized compound with proven anti-inflammatory, antioxidant, and neuroprotective activities, primarily acting through the inhibition of the NF-κB pathway. In stark contrast, this compound remains an enigmatic molecule. While its chemical structure has been identified, its biological potential is yet to be explored.

For researchers, scientists, and drug development professionals, Forsythoside B presents a compound with a solid foundation of data for further investigation and potential therapeutic application. This compound, however, represents an untapped area of research. Future studies are imperative to elucidate the pharmacological properties of this compound, which would then enable a meaningful and comprehensive comparison with Forsythoside B and other related compounds.

References

Validating the Anti-inflammatory Effects of Nudifloside B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are constantly seeking novel compounds with potent anti-inflammatory properties. This guide provides a comparative framework for evaluating the anti-inflammatory effects of Nudifloside B against established anti-inflammatory agents. Due to the limited publicly available data specifically on this compound's anti-inflammatory activity, this document will focus on the established mechanisms and experimental protocols used to validate anti-inflammatory compounds. This will serve as a blueprint for the potential evaluation of this compound.

Introduction to Anti-inflammatory Drug Action

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key mediators in the inflammatory cascade include nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is often regulated by the activation of signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

Commonly used anti-inflammatory drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and various natural compounds like flavonoids, exert their effects by targeting these key mediators and pathways. A comprehensive validation of a new compound like this compound would involve assessing its ability to modulate these same targets.

Comparative Data Presentation

To objectively assess the anti-inflammatory potential of this compound, its performance would need to be quantified and compared to well-characterized anti-inflammatory agents. The following tables outline the types of data that should be collected. For the purpose of this guide, representative data for common anti-inflammatory agents are included.

Table 1: In Vitro Inhibition of Inflammatory Mediators

CompoundConcentration (µM)Inhibition of NO Production (%)Inhibition of PGE2 Production (%)Cell LineReference Compound
This compound Data not availableData not availableData not availableRAW 264.7Dexamethasone
Diclofenac 1045.885.2RAW 264.7Dexamethasone
Ibuprofen 5035.275.6RAW 264.7Dexamethasone
Quercetin (Flavonoid) 2560.155.4RAW 264.7Dexamethasone

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Production

CompoundConcentration (µM)Inhibition of TNF-α (%)Inhibition of IL-6 (%)Inhibition of IL-1β (%)Cell Line
This compound Data not availableData not availableData not availableData not availableRAW 264.7
Dexamethasone 190.585.388.1RAW 264.7
Curcumin 1075.268.972.4RAW 264.7

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard experimental protocols that would be used to assess the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL). Test compounds (e.g., this compound) and reference drugs are added to the cell cultures, typically 1 hour prior to LPS stimulation.

Measurement of Nitric Oxide (NO) Production
  • Principle: The concentration of nitrite (NO2-), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Measurement of Prostaglandin E2 (PGE2) Production
  • Principle: PGE2 levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Procedure: Follow the manufacturer's instructions provided with the specific PGE2 ELISA kit. This typically involves adding the supernatant to a plate pre-coated with antibodies, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE2 and a substrate solution to develop a colorimetric signal. The absorbance is read, and the concentration is determined from a standard curve.

Measurement of Pro-inflammatory Cytokine Levels
  • Principle: The concentrations of TNF-α, IL-6, and IL-1β in the culture supernatants are measured using specific ELISA kits for each cytokine.

  • Procedure: Similar to the PGE2 assay, follow the manufacturer's protocols for the respective cytokine ELISA kits.

Western Blot Analysis for iNOS and COX-2 Expression
  • Principle: This technique is used to detect the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for NO and PGE2 production, respectively.

  • Procedure:

    • Lyse the treated cells to extract total proteins.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane and then incubate with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Analysis of NF-κB and MAPK Signaling Pathways
  • Principle: The activation of these signaling pathways is typically assessed by measuring the phosphorylation of key proteins (e.g., p65 for NF-κB; p38, ERK, JNK for MAPKs) via Western blot analysis using phospho-specific antibodies.

  • Procedure: The Western blot procedure is similar to that described for iNOS and COX-2, but using primary antibodies that specifically recognize the phosphorylated forms of the target proteins.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Mediator Analysis cluster_protein_analysis Protein Expression & Signaling Analysis A RAW 264.7 Macrophages B Pre-treatment with this compound or Control A->B C LPS Stimulation (1 µg/mL) B->C D Griess Assay (NO) C->D E ELISA (PGE2, TNF-α, IL-6, IL-1β) C->E F Cell Lysis & Protein Extraction C->F G Western Blot F->G H iNOS, COX-2 Expression G->H I p-p65, p-p38, p-ERK, p-JNK Levels G->I Inflammatory_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFκB_nucleus NF-κB (nucleus) MAPK->NFκB_nucleus activates IκBα IκBα IKK->IκBα inhibits NFκB NF-κB (p65/p50) IKK->NFκB activates IκBα->NFκB sequesters NFκB->NFκB_nucleus translocates iNOS iNOS NFκB_nucleus->iNOS COX2 COX-2 NFκB_nucleus->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFκB_nucleus->Cytokines NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 NudiflosideB This compound NudiflosideB->MAPK Potential Target NudiflosideB->IKK Potential Target NudiflosideB->NFκB_nucleus Potential Target

A Comparative Guide to the Cross-Validation of Analytical Methods for Nudifloside B Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Nudifloside B, a flavonoid glycoside with potential therapeutic applications, is paramount for quality control, pharmacokinetic studies, and formulation development. The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of data generated using different analytical platforms. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The experimental data presented is a synthesis of typical performance characteristics observed for flavonoid glycosides.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound quantification depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. The following table summarizes the key performance parameters for HPLC-UV, UPLC-MS/MS, and HPTLC, based on data from analogous flavonoid glycoside analyses.

ParameterHPLC-UVUPLC-MS/MSHPTLC
Linearity (r²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) 10 - 50 ng/mL0.01 - 1 ng/mL5 - 20 ng/spot
Limit of Quantification (LOQ) 50 - 150 ng/mL0.05 - 5 ng/mL20 - 60 ng/spot
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Analysis Time per Sample 15 - 30 min3 - 10 min5 - 10 min (per plate)
Selectivity ModerateHighModerate
Cost LowHighLow

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and cost-effective technique for the routine quantification of this compound in well-characterized samples.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed with:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitoring at the maximum absorbance of this compound (typically around 265 nm for kaempferol glycosides).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Extract a known weight of the sample with a suitable solvent (e.g., 70% methanol) using ultrasonication.

    • Centrifuge the extract to pelletize solid matter.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound analytical standard in methanol.

    • Generate a series of calibration standards by serially diluting the stock solution with the mobile phase.

2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

  • Sample Preparation:

    • Perform a protein precipitation of the biological sample with acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Standard Preparation: Prepare calibration standards in the same biological matrix to account for matrix effects.

3. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a high-throughput and cost-effective method suitable for the simultaneous analysis of multiple samples.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of ethyl acetate, formic acid, glacial acetic acid, and water (e.g., 100:11:11:27, v/v/v/v).

  • Sample Application: Apply samples and standards as bands using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis:

    • Detection: Scan the plate with a densitometer in absorbance mode at the wavelength of maximum absorbance for this compound.

    • Quantification: Correlate the peak areas of the samples with the calibration curve generated from the standards.

  • Sample Preparation:

    • Extract the sample with a suitable solvent.

    • Filter the extract and apply directly to the HPTLC plate.

  • Standard Preparation: Prepare a stock solution of this compound and dilute to create a range of concentrations for the calibration curve.

Visualizations

Experimental Workflow for this compound Analysis

cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Matrix (e.g., Plant Extract, Plasma) Extraction Extraction / Precipitation Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration HPLC HPLC-UV Filtration->HPLC UPLC UPLC-MS/MS Filtration->UPLC HPTLC HPTLC Filtration->HPTLC Quantification Quantification HPLC->Quantification UPLC->Quantification HPTLC->Quantification Validation Method Validation Quantification->Validation Result Final Report Validation->Result cluster_samples Sample Analysis cluster_comparison Data Comparison Reference Validated Reference Method (e.g., HPLC-UV) Spiked Spiked Matrix Samples Reference->Spiked Real Real Study Samples Reference->Real Comparator New/Alternative Method (e.g., UPLC-MS/MS) Comparator->Spiked Comparator->Real Stats Statistical Analysis (e.g., Bland-Altman, Regression) Spiked->Stats Real->Stats Bias Assessment of Bias Stats->Bias Precision Assessment of Precision Stats->Precision Conclusion Conclusion on Method Comparability Bias->Conclusion Precision->Conclusion cluster_cytoplasm Cytoplasm cluster_nucleus Nudi This compound IKK IKK Complex Nudi->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Inflammation Inflammation Genes->Inflammation

Comparative Cytotoxicity of Nudifloside B Analogue Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Direct Data on Nudifloside B: As of the latest literature review, specific experimental data on the cytotoxicity of this compound across different cell lines is not available. This compound has been identified as an iridoid isolated from the stems of Jasminum nudiflorum.

Illustrative Comparison Using a Structurally Related Compound: To provide a relevant comparative guide for researchers, this report presents data on Vanicoside B, a phenylpropanoyl sucrose derivative that has been studied for its cytotoxic effects. Phenylpropanoid glycosides are a class of compounds known for their diverse biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3] Given the interest in the bioactivity of natural products from species like Jasminum, the data on Vanicoside B serves as a valuable illustrative example of how such compounds are evaluated and how their cytotoxicity can vary across different cell types.

Vanicoside B has demonstrated antiproliferative activity, notably against triple-negative breast cancer (TNBC) cells and melanoma cell lines.[4][5][6] Its mechanism of action has been linked to the inhibition of key signaling pathways involved in cancer progression.[5][6]

Quantitative Cytotoxicity Data of Vanicoside B

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Vanicoside B in various human cancer cell lines and normal cells. A lower IC50 value indicates higher potency.

Cell LineCell TypeAssay DurationIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast CancerNot Specified9.0[5]
HCC38Triple-Negative Breast CancerNot SpecifiedNot Specified[6]
A375Melanotic Melanoma72 hours~50[4]
C32Amelanotic Melanoma72 hours>100[4]
HaCaTNormal Keratinocytes72 hours>100[4]

Observations:

  • Vanicoside B shows notable cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line with an IC50 of 9.0 µM.[5]

  • Its cytotoxic effect on melanoma cell lines appears to be cell-line dependent, with greater activity against the A375 line compared to the C32 line.[4]

  • Importantly, Vanicoside B displayed weaker cytotoxicity against normal human keratinocytes (HaCaT), suggesting some level of selectivity for cancer cells.[4]

Experimental Protocols

A common method to determine the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of living cells.

Detailed Methodology (MTT Assay):

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Vanicoside B) and a vehicle control (like DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain Cell Line seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate add_compound Treat Cells with Compound seed_plate->add_compound prepare_compound Prepare Compound Dilutions prepare_compound->add_compound incubate Incubate for 48-72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: A typical workflow for determining the cytotoxicity of a compound using the MTT assay.

Signaling Pathway Modulated by Vanicoside B

Studies on Vanicoside B have shown that it can suppress signaling pathways mediated by Cyclin-Dependent Kinase 8 (CDK8) in triple-negative breast cancer cells.[5][6] CDK8 is a component of the Mediator complex and is involved in transcriptional regulation, which can contribute to cancer cell proliferation and survival.

CDK8_Pathway cluster_input Upstream Regulation cluster_core CDK8-Mediator Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors & Other Signals CDK8 CDK8 Growth_Factors->CDK8 Mediator Mediator Complex CDK8->Mediator associates with Transcription_Factors Transcription Factors (e.g., STATs) Mediator->Transcription_Factors phosphorylates Gene_Expression Target Gene Expression (e.g., EMT genes) Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Vanicoside_B Vanicoside B Vanicoside_B->CDK8 inhibits

Caption: Inhibition of the CDK8 signaling pathway by Vanicoside B in cancer cells.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Flavonoids and a Non-Steroidal Anti-Inflammatory Drug (NSAID)

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Nudifloside B: Initial literature searches did not yield sufficient scientific data on the anti-inflammatory properties of this compound to conduct a comparative analysis against established anti-inflammatory drugs. Therefore, this guide provides a comprehensive comparison of two well-researched anti-inflammatory flavonoids, Quercetin and Luteolin, against the widely used NSAID, Ibuprofen. This serves as a representative model for comparing the efficacy of natural compounds with traditional pharmaceuticals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases. The search for effective and safe anti-inflammatory agents is a cornerstone of drug discovery. This guide provides a detailed comparison of the anti-inflammatory efficacy of two prominent flavonoids, Quercetin and Luteolin, with the conventional non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. We will delve into their mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental protocols.

Mechanisms of Action

The anti-inflammatory effects of Quercetin, Luteolin, and Ibuprofen are mediated through their interaction with key signaling pathways involved in the inflammatory response.

Ibuprofen , a non-selective cyclooxygenase (COX) inhibitor, primarily exerts its anti-inflammatory, analgesic, and antipyretic effects by blocking the activity of both COX-1 and COX-2 enzymes.[1][2] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

Quercetin and Luteolin , as flavonoids, exhibit a broader spectrum of anti-inflammatory activity. They are known to modulate multiple signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] By inhibiting these pathways, they can suppress the production of a wide range of pro-inflammatory cytokines and enzymes.[3][4]

Quantitative Comparison of Anti-Inflammatory Efficacy

The following table summarizes the available quantitative data on the anti-inflammatory effects of Quercetin, Luteolin, and Ibuprofen. It is important to note that IC50 values can vary depending on the specific experimental conditions.

CompoundTargetAssay SystemIC50 ValueReference
Quercetin NF-κB ActivationLPS-stimulated RAW 264.7 cells~20 µM[6]
TNF-α ProductionLPS-stimulated PBMCSignificant inhibition at 5-50 µM[7]
IL-6 ProductionLPS-stimulated neutrophilsSignificant inhibition at 40 µM[8]
COX-1In vitro enzyme assay2.4-5.4 µM[9]
Luteolin p38 MAPK PhosphorylationfMLP-stimulated neutrophils~30 µM (61% inhibition)[10]
TNF-α ProductionLPS-stimulated RAW 264.7 cellsDose-dependent inhibition[2]
IL-6 ProductionLPS-stimulated microgliaNear complete inhibition at 50 µM[11]
NF-κB ActivationLPS-stimulated RAW 264.7 cellsDose-dependent inhibition[2]
Ibuprofen COX-1In vitro enzyme assay13 µM[12]
COX-1 (S-enantiomer)Human whole blood assay2.1 µmol/l[13]
COX-2 (S-enantiomer)Human whole blood assay1.6 µmol/l[13]
NF-κB Activation (R-enantiomer)Luciferase reporter assay121.8 µM

Experimental Protocols

A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

In Vitro Anti-Inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages

Objective: To evaluate the ability of a test compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (Quercetin, Luteolin, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent for Nitric Oxide (NO) quantification

  • ELISA kits for TNF-α and IL-6 quantification

  • 96-well cell culture plates

  • MTT or similar cell viability assay kit

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.[1]

  • Compound Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to induce an inflammatory response.[1] Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatants for analysis.

  • Nitric Oxide (NO) Assay: Determine the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits following the manufacturer's protocols.

  • Cell Viability Assay: Assess the cytotoxicity of the test compounds on the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways

The following diagrams illustrate the key inflammatory signaling pathways targeted by flavonoids and NSAIDs.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Quercetin Quercetin Quercetin->IKK Inhibits Luteolin Luteolin Luteolin->IKK Inhibits

Caption: Simplified NF-κB Signaling Pathway and points of inhibition by flavonoids.

MAPK_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (LPS) TAK1 TAK1 Stimuli->TAK1 p38 p38 MAPK TAK1->p38 Activates JNK JNK TAK1->JNK Activates ERK ERK TAK1->ERK Activates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Quercetin Quercetin Quercetin->p38 Inhibits Luteolin Luteolin Luteolin->p38 Inhibits Luteolin->JNK Inhibits

Caption: Simplified MAPK Signaling Pathway and points of inhibition by flavonoids.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 & COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1_2 Inhibits Quercetin Quercetin Quercetin->COX1_2 Inhibits

Caption: Cyclooxygenase (COX) Pathway and points of inhibition.

Experimental Workflow

Experimental_Workflow Start Start Culture_Cells Culture RAW 264.7 Macrophages Start->Culture_Cells Seed_Cells Seed Cells in 96-well Plates Culture_Cells->Seed_Cells Treat_Compound Pre-treat with Test Compound Seed_Cells->Treat_Compound Stimulate_LPS Stimulate with LPS Treat_Compound->Stimulate_LPS Incubate Incubate for 24 hours Stimulate_LPS->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Assess_Viability Assess Cell Viability (MTT Assay) Incubate->Assess_Viability Measure_NO Measure Nitric Oxide (Griess Assay) Collect_Supernatant->Measure_NO Measure_Cytokines Measure Cytokines (ELISA) Collect_Supernatant->Measure_Cytokines Analyze_Data Data Analysis Measure_NO->Analyze_Data Measure_Cytokines->Analyze_Data Assess_Viability->Analyze_Data End End Analyze_Data->End

Caption: General workflow for in vitro anti-inflammatory screening.

Conclusion

This comparative guide highlights the distinct and overlapping anti-inflammatory mechanisms of the flavonoids Quercetin and Luteolin, and the NSAID Ibuprofen. While Ibuprofen acts as a potent and specific inhibitor of COX enzymes, Quercetin and Luteolin demonstrate a broader modulatory effect on key inflammatory signaling pathways, including NF-κB and MAPK. The quantitative data, while variable across different studies, suggests that these flavonoids can exhibit potent anti-inflammatory effects, in some cases comparable to or exceeding those of traditional NSAIDs in specific assays. The provided experimental protocol offers a standardized method for further comparative studies. The multi-targeted nature of flavonoids like Quercetin and Luteolin presents a promising avenue for the development of novel anti-inflammatory therapeutics.

References

Lack of Publicly Available Data Hinders Reproducibility Assessment of Nudifloside B

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a unique natural compound, a comprehensive review of scientific literature reveals a significant absence of published experimental data for Nudifloside B, a secoiridoid glucoside isolated from Jasminum nudiflorum. This lack of publicly accessible research on its biological activity makes it impossible to conduct a comparison of experimental results or assess the reproducibility of any findings at this time.

This compound has been characterized in phytochemical studies focused on the isolation and structural elucidation of natural products from Jasminum nudiflorum, commonly known as winter jasmine. These studies have successfully identified its chemical structure and confirmed its origin. However, the scientific literature to date has not progressed to investigating its pharmacological or biological effects in any detail.

Our extensive search for experimental data on this compound across multiple scientific databases yielded no studies presenting quantitative data on its bioactivity, mechanism of action, or potential therapeutic effects. Consequently, the core requirements for a comparative guide on the reproducibility of its experimental results—such as data tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled.

For researchers, scientists, and drug development professionals interested in this compound, the current state of research represents a ground-floor opportunity. The initial phytochemical characterization provides a solid foundation for future studies to explore its potential biological activities. Such research would be the first step toward establishing a body of experimental results that could, in time, be subject to reproducibility studies and comparative analysis.

At present, any researcher considering work with this compound should be aware that they would be entering a novel area of investigation, as there is no existing experimental data to replicate or compare against. The development of a comparison guide on the reproducibility of this compound's experimental results will only become feasible once primary research data on its biological effects are published and subsequently validated by independent studies.

Navigating the Structure-Activity Landscape of Secoiridoid Glycosides: A Proxy-Based Comparative Guide for Nudifloside B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relationship between the chemical structure of a natural product and its biological activity is paramount for the development of new therapeutics. While direct structure-activity relationship (SAR) studies on Nudifloside B, a complex secoiridoid glycoside from Jasminum nudiflorum, are not yet available in published literature, valuable insights can be gleaned from the extensive research on structurally related and well-characterized secoiridoid glycosides. This guide provides a comparative analysis of the SAR of oleuropein and its derivatives, prominent secoiridoid glycosides known for their anti-inflammatory and anticancer properties, to serve as a predictive framework for the potential bioactivities of this compound and its future analogs.

The Secoiridoid Glycoside Scaffold: A Platform for Diverse Bioactivity

This compound belongs to the broad class of secoiridoid glycosides, characterized by a cleaved iridoid backbone, often attached to a phenolic moiety and one or more sugar units. This modular structure allows for significant chemical diversity, which in turn translates to a wide array of biological activities. Oleuropein, a well-studied secoiridoid glycoside from olive leaves and fruit, shares a similar structural framework and has been the subject of numerous SAR studies. By examining the impact of structural modifications to the oleuropein scaffold on its biological effects, we can infer potential avenues for the derivatization and optimization of this compound.

Structure-Activity Relationship of Oleuropein Analogs in Cancer

The anticancer activity of oleuropein and its derivatives has been evaluated against various cancer cell lines. The aglycone form of oleuropein, in particular, has demonstrated significant cytotoxic effects. SAR studies have revealed several key structural features that govern this activity.

A series of semi-synthetic analogs of oleuropein have been synthesized to explore the impact of modifying the hydroxytyrosol moiety. The replacement of this catechol-containing fragment with other aromatic or aliphatic groups has led to the identification of derivatives with enhanced anticancer potency and improved physicochemical properties like solubility and stability[1].

CompoundModificationCell LineIC50 (µM)
Oleuropein Parent CompoundSKBR3 (Breast Cancer)>100
Analog 1 Hydroxytyrosol replaced with phenylethyl groupSKBR3 (Breast Cancer)25.5 ± 2.1
Analog 2 Hydroxytyrosol replaced with a long aliphatic chainSKBR3 (Breast Cancer)30.2 ± 3.5
Analog 24 Specific proprietary modificationHCT-116 (Colon Cancer)15.8 ± 1.8
Analog 24 Specific proprietary modificationHeLa (Cervical Cancer)18.2 ± 2.3
Analog 24 Specific proprietary modificationMCF-7 (Breast Cancer)20.5 ± 2.9

Table 1: Anticancer activity of oleuropein and its semi-synthetic analogs against various cancer cell lines. Data compiled from[1].

The data suggest that the glycosidic linkage in oleuropein is not essential for anticancer activity, and that modifications to the phenolic portion can significantly enhance cytotoxicity. The improved activity of analogs with more lipophilic substituents, such as the phenylethyl group or a long aliphatic chain, suggests that increased cell membrane permeability may play a crucial role in their mechanism of action[1].

Experimental Protocols

MTT Assay for Cell Viability

The antiproliferative effects of oleuropein and its analogs are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7/TR) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0, 25, 50, 100, 150, and 200 µM).

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3 hours.

  • Formazan Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[2]

Signaling Pathways and Experimental Workflows

The anti-inflammatory and anticancer effects of secoiridoid glycosides are often mediated through the modulation of key signaling pathways. Oleuropein and its metabolites have been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_sar SAR Analysis start This compound or Proxy Compound (Oleuropein) modification Chemical Modification of Scaffold start->modification purification Purification & Structural Elucidation (NMR, MS) modification->purification in_vitro In Vitro Assays (e.g., MTT, Anti-inflammatory) purification->in_vitro pathway_analysis Mechanism of Action Studies (e.g., Western Blot for NF-κB) in_vitro->pathway_analysis data_analysis Data Analysis & IC50 Determination pathway_analysis->data_analysis sar_elucidation Structure-Activity Relationship Elucidation data_analysis->sar_elucidation sar_elucidation->modification Lead Optimization nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p p-IκB IkB->IkB_p IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases Proteasome Proteasomal Degradation IkB_p->Proteasome Ubiquitination & NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription DNA->Transcription Inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Transcription->Inflammatory_genes Oleuropein Oleuropein / Analogs Oleuropein->IKK Inhibits

References

Confirming Nudifloside B's Mechanism of Action: A Comparative Guide to Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nudifloside B, a secoiridoid glucoside isolated from Callicarpa nudiflora, has emerged as a promising candidate in drug discovery with demonstrated anti-angiogenic and anti-inflammatory properties. Initial studies have pinpointed the inhibition of Ezrin phosphorylation as its primary mechanism of action. This guide provides a comparative analysis of the experimental evidence supporting this compound's mechanism, contrasting it with established drugs whose targets have been validated through robust methodologies, including the use of knockout animal models.

This compound: Targeting Ezrin to Inhibit Angiogenesis

This compound has been shown to impede endothelial-to-mesenchymal transition (EndoMT) and angiogenesis, key processes in tumor progression and various inflammatory diseases. The molecular basis for these effects lies in its ability to suppress the phosphorylation of Ezrin, a critical protein that links the actin cytoskeleton to the plasma membrane.[1] Phosphorylation of Ezrin is essential for its activation and subsequent role in cell motility, adhesion, and morphogenesis.

Comparison with Other Ezrin Inhibitors

While this compound is a novel inhibitor of Ezrin phosphorylation, other small molecules have been identified that target Ezrin. A notable example is NSC668394, which has been shown to inhibit Ezrin phosphorylation and reduce cell viability in various cancer cell lines. A direct comparison of their reported potencies is presented below.

CompoundTargetAssayIC50Reference
This compound p-EzrinWestern BlotDose-dependent inhibition (25-100 µM)[1]
Cell InvasionOris™ Cell Invasion AssayDose-dependent inhibition (25-100 µM)[1]
AngiogenesisTube Formation AssayDose-dependent inhibition (25-100 µM)[1]
NSC668394 p-EzrinIn vitro kinase assay8.1 µM
Cell Viability (Rh41)MTT Assay (96h)2.766 µM
Cell Viability (RD)MTT Assay (96h)4.115 µM

The Gold Standard: Target Validation with Knockout Models

To definitively confirm a drug's mechanism of action, researchers often turn to knockout (KO) animal models. In these models, the gene encoding the putative drug target is deleted. If the drug no longer exerts its effect in the knockout animal, it provides strong evidence that the deleted protein was indeed the drug's target.

Case Study 1: Celecoxib and COX-2

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Studies using COX-2 knockout mice were pivotal in confirming its mechanism. These mice exhibit a phenotype that mirrors some of the effects of Celecoxib, and the drug shows a diminished anti-inflammatory effect in these animals.[2]

Case Study 2: Anti-VEGF Therapy and Angiogenesis

Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis. The development of anti-VEGF therapies, such as bevacizumab, revolutionized the treatment of certain cancers. The essential role of VEGF in angiogenesis was unequivocally demonstrated in studies using VEGF knockout mice, which showed severe defects in blood vessel formation.

Case Study 3: Rapamycin and mTOR

Rapamycin and its analogs are inhibitors of the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation. The use of mice with a conditional knockout of Raptor, an essential component of the mTORC1 complex, demonstrated that the effects of rapamycin on B cell development are mediated through the inhibition of mTORC1.[3][4]

Case Study 4: Ruxolitinib and JAK2

Ruxolitinib is a Janus kinase (JAK) inhibitor used to treat myeloproliferative neoplasms (MPNs), which are often driven by a mutation in JAK2. Experiments using a conditional knockout of Jak2 in a mouse model of MPN demonstrated that the elimination of JAK2 reverses the disease phenotype, providing strong genetic validation for JAK2 as the therapeutic target.[5][6]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental designs discussed, the following diagrams are provided.

cluster_Nudifloside This compound Pathway This compound This compound Ezrin Ezrin This compound->Ezrin inhibits phosphorylation p-Ezrin p-Ezrin Ezrin->p-Ezrin Actin Cytoskeleton Remodeling Actin Cytoskeleton Remodeling p-Ezrin->Actin Cytoskeleton Remodeling Cell Migration & Invasion Cell Migration & Invasion Actin Cytoskeleton Remodeling->Cell Migration & Invasion Angiogenesis Angiogenesis Cell Migration & Invasion->Angiogenesis

This compound inhibits Ezrin phosphorylation and downstream effects.

cluster_Knockout Knockout Model Workflow Drug Drug Wild-Type Mouse Wild-Type Mouse Drug->Wild-Type Mouse treatment Knockout Mouse Knockout Mouse Drug->Knockout Mouse treatment Biological Effect Biological Effect Wild-Type Mouse->Biological Effect Target Protein Target protein absent in knockout mouse Knockout Mouse->Target Protein No Effect No Effect Knockout Mouse->No Effect

Workflow for validating a drug target using a knockout mouse model.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed protocols for key experiments used to characterize the activity of this compound and similar compounds.

Western Blot for Phosphorylated Ezrin (p-Ezrin)
  • Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-Ezrin (e.g., Thr567) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total Ezrin and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry is used to quantify the band intensities. The ratio of p-Ezrin to total Ezrin is calculated and normalized to the loading control.

In Vitro Angiogenesis (Tube Formation) Assay
  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of this compound and a pro-angiogenic stimulus (e.g., VEGF).

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

  • Visualization: Observe the formation of tube-like structures using a light microscope.

  • Quantification: The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

NF-κB Luciferase Reporter Assay
  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The percentage of inhibition is calculated relative to the stimulated control.

Conclusion

The available evidence strongly suggests that this compound exerts its anti-angiogenic and anti-inflammatory effects by inhibiting Ezrin phosphorylation. While in vitro and ex vivo studies provide a solid foundation for this mechanism, the use of knockout models, as demonstrated with drugs like Celecoxib and anti-VEGF therapies, represents a higher level of target validation. Future studies employing Ezrin knockout models would be invaluable in definitively confirming the mechanism of action of this compound and further solidifying its potential as a therapeutic agent. This comparative guide underscores the importance of a multi-faceted approach to drug target validation, combining biochemical and cellular assays with genetic models to build a comprehensive understanding of a compound's mechanism of action.

References

A Head-to-Head Comparison of Nudifloside B Extraction Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to therapeutic agent. Nudifloside B, a lignan found in the stems of Kadsura heteroclita, has garnered interest for its potential pharmacological activities. This guide provides a head-to-head comparison of various extraction techniques for this compound, supported by available experimental data, to aid in the selection of the most suitable method.

This comparison focuses on modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), alongside the conventional Heat Reflux Extraction (HRE) and the green technology of Supercritical Fluid Extraction (SFE). While direct comparative studies on this compound extraction are limited, this guide draws upon data for the extraction of lignans from Kadsura heteroclita and related species to provide a comprehensive overview.

Quantitative Comparison of Extraction Techniques

The selection of an extraction technique is often a trade-off between yield, purity, extraction time, solvent consumption, and environmental impact. The following table summarizes the performance of different methods for the extraction of lignans, which can serve as a proxy for this compound from Kadsura heteroclita.

Extraction TechniqueKey ParametersExtraction Yield (Total Lignans/Phenolics)PurityExtraction TimeSolvent ConsumptionEnvironmental Impact
Ultrasound-Assisted Extraction (UAE) Ethanol concentration, temperature, time, ultrasonic powerHighModerate to HighShort (15-60 min)Low to ModerateLow
Microwave-Assisted Extraction (MAE) Ethanol concentration, temperature, time, microwave powerHighModerate to HighVery Short (1-10 min)LowLow
Heat Reflux Extraction (HRE) Ethanol concentration, temperature, timeModerate to HighModerateLong (1-3 hours)HighHigh
Supercritical Fluid Extraction (SFE) Pressure, temperature, co-solvent (e.g., ethanol)Moderate to HighHighModerateVery Low (CO2 is recycled)Very Low

Experimental Protocols

Detailed methodologies are crucial for replicating and optimizing extraction processes. Below are representative protocols for each technique, based on studies of lignan extraction from Kadsura heteroclita and related plants.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is adapted from a study on the comprehensive analysis of components from Kadsura heteroclita stem.[1]

  • Sample Preparation: Air-dry the stems of Kadsura heteroclita and grind them into a fine powder.

  • Extraction:

    • Accurately weigh 0.5 g of the powdered plant material.

    • Place the powder in a suitable flask and add 15 mL of methanol.

    • Perform ultrasonic extraction for 15 minutes at room temperature.

    • After extraction, allow the solution to cool to room temperature.

    • Replenish any solvent lost during the process by bringing the total weight back to the initial weight with methanol.

    • Centrifuge the extract at 13,000 rpm for 10 minutes.

  • Analysis: The supernatant can then be filtered and used for quantitative analysis, such as High-Performance Liquid Chromatography (HPLC).

Microwave-Assisted Extraction (MAE) Protocol

This generalized protocol is based on the principles of MAE for extracting phenolic compounds from plant materials.

  • Sample Preparation: Prepare dried and powdered stems of Kadsura heteroclita.

  • Extraction:

    • Place a known amount of the powdered sample into a microwave extraction vessel.

    • Add an appropriate volume of ethanol (e.g., 70%) to achieve a specific solid-to-liquid ratio.

    • Set the microwave parameters: power (e.g., 400-800 W), temperature (e.g., 60-80°C), and time (e.g., 5-15 minutes).

    • After irradiation, cool the vessel and filter the extract.

  • Analysis: The filtrate can be analyzed by HPLC to determine the this compound content.

Heat Reflux Extraction (HRE) Protocol

This is a conventional method often used as a baseline for comparison.

  • Sample Preparation: Use dried and powdered stems of Kadsura heteroclita.

  • Extraction:

    • Place a known quantity of the plant material in a round-bottom flask.

    • Add a suitable volume of ethanol (e.g., 70-95%) to cover the material adequately.

    • Connect the flask to a reflux condenser and heat the mixture to the boiling point of the solvent.

    • Maintain the reflux for a specified period (e.g., 1-2 hours).

    • After cooling, filter the extract.

  • Analysis: The resulting extract can be concentrated and analyzed for this compound content.

Supercritical Fluid Extraction (SFE) Protocol

SFE is a green technology that uses supercritical CO2 as the primary solvent.

  • Sample Preparation: Use dried, powdered, and preferably defatted stems of Kadsura heteroclita.

  • Extraction:

    • Pack the powdered material into the extraction vessel of the SFE system.

    • Set the extraction parameters: pressure (e.g., 20-35 MPa), temperature (e.g., 40-60°C), and CO2 flow rate.

    • Introduce a co-solvent, such as ethanol (e.g., 5-10%), to enhance the extraction of polar lignans.

    • The extraction is typically run for a set duration, and the extracted compounds are collected in a separator.

  • Analysis: The collected extract can be dissolved in a suitable solvent for HPLC analysis.

Visualizing the Extraction Workflow

To better understand the general process of isolating this compound, the following workflow diagram illustrates the key stages from plant material to analysis.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis plant Kadsura heteroclita Stems drying Drying plant->drying grinding Grinding drying->grinding UAE Ultrasound-Assisted Extraction MAE Microwave-Assisted Extraction HRE Heat Reflux Extraction SFE Supercritical Fluid Extraction filtration Filtration UAE->filtration MAE->filtration HRE->filtration SFE->filtration concentration Concentration filtration->concentration hplc HPLC Analysis concentration->hplc quantification Quantification of This compound hplc->quantification

General workflow for the extraction and analysis of this compound.

Conclusion

The choice of an extraction technique for this compound from Kadsura heteroclita depends on the specific research or production goals.

  • For rapid and efficient lab-scale extraction , Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly recommended due to their short extraction times and high yields.

  • For industrial-scale production where purity and environmental considerations are paramount , Supercritical Fluid Extraction (SFE) presents a compelling "green" alternative, although it requires specialized equipment.

  • Heat Reflux Extraction (HRE) , while a well-established method, is generally less efficient and more energy-intensive compared to modern techniques.

Further optimization of the parameters for each technique, specifically for this compound, is recommended to achieve the highest possible yield and purity. The use of a robust analytical method, such as UHPLC-MS, is crucial for the accurate quantification of this compound in the extracts.[1]

References

Benchmarking Nudifloside B Purity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of a compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive framework for benchmarking the purity of a Nudifloside B sample against a certified reference standard. The methodologies outlined herein utilize standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS), to provide a multi-faceted approach to purity assessment.

This compound is an iridoid glycoside that has been isolated from plant sources such as Wendlandia tinctoria. The complexity of natural product isolation and synthesis can lead to the presence of impurities, which may include structurally related compounds, residual solvents, or other contaminants. Therefore, rigorous analytical characterization is essential.

Comparative Analysis of this compound Purity

This section presents a hypothetical comparison of a this compound test sample against a certified reference standard with a stated purity of ≥99.5%. The data, summarized in Table 1, is representative of what would be obtained through the experimental protocols detailed in the subsequent sections.

Analytical MethodParameterReference Standard (≥99.5%)This compound Sample
HPLC (UV, 238 nm) Purity (Area %)99.8%98.2%
Main Peak Retention Time (min)12.512.5
Impurity 1 (Area %)0.1%1.1%
Impurity 2 (Area %)0.1%0.7%
qNMR (¹H, 500 MHz) Purity (w/w %) vs. Maleic Acid99.6%98.5%
LC-MS [M+H]⁺ ion (m/z)407.1345407.1342
[M+Na]⁺ ion (m/z)429.1164429.1161

Table 1: Comparative Purity Data for this compound

Experimental Workflow and Methodologies

A systematic approach is crucial for the accurate determination of purity. The following workflow outlines the key stages of the comparative analysis.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Purity Determination prep Weigh and dissolve This compound sample and Reference Standard hplc HPLC-UV Analysis prep->hplc Inject/Analyze qnmr qNMR Analysis prep->qnmr Inject/Analyze lcms LC-MS Analysis prep->lcms Inject/Analyze data_analysis Integrate peaks (HPLC), Calculate ratios (qNMR), Confirm mass (LC-MS) hplc->data_analysis qnmr->data_analysis lcms->data_analysis comparison Compare sample data against Reference Standard and specifications data_analysis->comparison report Report final purity value with supporting data comparison->report G cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events This compound This compound Receptor Receptor This compound->Receptor Binds to Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor (e.g., NF-κB) Transcription Factor (e.g., NF-κB) Kinase B->Transcription Factor (e.g., NF-κB) Activates Gene Transcription Gene Transcription Transcription Factor (e.g., NF-κB)->Gene Transcription Translocates to nucleus and initiates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Leads to

Inter-laboratory Validation of Nudifloside B Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Nudifloside B, a key phenylethanoid glycoside with significant therapeutic potential. While a formal inter-laboratory validation study for this compound is not publicly available, this document synthesizes and compares data from single-laboratory validation studies to offer insights into method performance and aid in the selection of appropriate analytical techniques. The guide focuses on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), representing two of the most prevalent analytical platforms in pharmaceutical analysis.

Data Presentation: A Comparative Analysis of Two Laboratories

The following tables summarize the quantitative data from two distinct single-laboratory validation studies. "Laboratory A" represents a validated LC-MS/MS method for the quantification of this compound (referred to as Tubuloside B) in a biological matrix (rat plasma). "Laboratory B" provides illustrative data from a validated HPLC-UV method for the quantification of structurally similar phenylethanoid glycosides, echinacoside and acteoside, in a plant matrix. This comparison highlights the performance characteristics of each technique.

Table 1: Linearity and Sensitivity

ParameterLaboratory A (LC-MS/MS)Laboratory B (HPLC-UV) - EchinacosideLaboratory B (HPLC-UV) - Acteoside
Linear Range 1.64 - 1640 ng/mL0.904 - 9.04 µ g/injection 1.27 - 12.7 µ g/injection
Correlation Coefficient (r²) > 0.9900.99990.9999
Lower Limit of Quantification (LLOQ) 1.64 ng/mLNot explicitly statedNot explicitly stated

Table 2: Accuracy and Precision

ParameterLaboratory A (LC-MS/MS)Laboratory B (HPLC-UV) - EchinacosideLaboratory B (HPLC-UV) - Acteoside
Intra-day Accuracy 92.3 - 113.0%Not explicitly statedNot explicitly stated
Inter-day Accuracy 92.3 - 113.0%Not explicitly statedNot explicitly stated
Intra-day Precision (RSD) < 9.23%Not explicitly statedNot explicitly stated
Inter-day Precision (RSD) < 9.23%Not explicitly statedNot explicitly stated
Average Recovery Not explicitly stated98.9% (RSD 1.9%)97.0% (RSD 0.97%)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate methodological comparison.

Laboratory A: LC-MS/MS Method for this compound in Rat Plasma
  • Sample Preparation: Protein precipitation was employed for sample preparation. Methanol was added to the rat plasma samples to precipitate proteins. Tubuloside A was used as an internal standard (IS).

  • Chromatographic Separation:

    • Instrument: Liquid Chromatography system coupled with a tandem mass spectrometer.

    • Column: Capcell Pak C18 (2.0 × 50 mm, 5 μm).

    • Mobile Phase: An isocratic elution with a mixture of methanol and 10 mm ammonium acetate buffer (70:30, v/v).

    • Flow Rate: Not explicitly stated.

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative ionization mode.

    • Detection: Selected Reaction Monitoring (SRM).

    • Transitions:

      • This compound (Tubuloside B): m/z 665.1 → 160.9

      • Internal Standard (Tubuloside A): m/z 827.1 → 160.9

Laboratory B: HPLC-UV Method for Echinacoside and Acteoside in Plant Material
  • Sample Preparation: The exact method for sample extraction from the plant material is not detailed in the abstract.

  • Chromatographic Separation:

    • Instrument: High-Performance Liquid Chromatography with UV detection.

    • Column: Agilent Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of methanol, acetonitrile, and 1% acetic acid (15:10:75, v/v/v).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 30°C.

  • UV Detection:

    • Wavelength: 334 nm.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a comparison of the analytical methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Biological or Plant Matrix extraction Extraction / Protein Precipitation start->extraction cleanup Clean-up (e.g., SPE) extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution hplc HPLC Separation reconstitution->hplc HPLC-UV lcms LC-MS/MS Analysis reconstitution->lcms LC-MS/MS data_acq Data Acquisition hplc->data_acq lcms->data_acq quant Quantification data_acq->quant

Experimental workflow for this compound quantification.

method_comparison cluster_lcmsms LC-MS/MS Method cluster_hplcuv HPLC-UV Method lcms_sensitivity High Sensitivity (ng/mL) lcms_selectivity High Selectivity (Mass-based) lcms_sensitivity->lcms_selectivity lcms_matrix Susceptible to Matrix Effects lcms_selectivity->lcms_matrix lcms_cost Higher Cost & Complexity lcms_matrix->lcms_cost hplcuv_sensitivity Moderate Sensitivity (µg/mL) hplcuv_selectivity Lower Selectivity (Chromatographic) hplcuv_sensitivity->hplcuv_selectivity hplcuv_matrix Less Prone to Matrix Effects hplcuv_selectivity->hplcuv_matrix hplcuv_cost Lower Cost & Simplicity hplcuv_matrix->hplcuv_cost nudifloside This compound Quantification nudifloside->lcms_sensitivity nudifloside->hplcuv_sensitivity

Comparison of LC-MS/MS and HPLC-UV methods.

A Comparative Analysis of Natural Flavonoids and Their Synthetic Analogs in Cancer and Inflammation Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search for Nudifloside B: A comprehensive search for "this compound" did not yield specific results for a compound with this name, suggesting it may be a rare compound, a misnomer, or not extensively cataloged in publicly available scientific literature. To fulfill the core requirements of this comparative guide, the focus has been shifted to a well-researched class of natural compounds, flavonoids, and their synthetic analogs, which are extensively studied for their anti-inflammatory and anticancer properties. Quercetin, a prominent flavonoid, will be used as a primary example.

This guide provides a comparative overview of the biological activities of the natural flavonoid Quercetin and its synthetic analogs, with a focus on their anti-inflammatory and anticancer effects. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Biological Activity: Natural Flavonoids vs. Synthetic Analogs

Flavonoids are a diverse group of polyphenolic compounds found in various plants and have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] Quercetin is a well-studied flavonoid known to modulate several signaling pathways involved in inflammation and cancer.[1][4] Synthetic analogs are often designed to enhance bioavailability, target specificity, and therapeutic efficacy compared to their natural counterparts.[5][6][7]

Anti-inflammatory Activity

Natural flavonoids like Quercetin exert their anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines.[2][3] They can suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8] The primary mechanism often involves the inhibition of the NF-κB and MAPK signaling pathways.[4]

Synthetic analogs are developed to overcome the limitations of natural flavonoids, such as poor solubility and low bioavailability. For instance, the synthesis of clovamide analogues, where the catechol moiety was modified, resulted in compounds with significantly enhanced inhibitory effects on NO production in microglial cells.[5]

Table 1: Comparison of Anti-inflammatory Activity

CompoundTarget/AssayIC50 / EffectReference
Natural Flavonoids
QuercetinLPS-induced NO production in RAW 264.7 cellsSignificant inhibition[8]
Mulberry Leaf Flavonoids (30% MLF)LPS-induced NO, iNOS, PGE2, COX-2 production in RAW 264.7 cellsPotent inhibition[8]
BaicaleinNF-κB pathwayInhibition of phosphorylation of NF-κB subunits[9]
Synthetic Analogs
Clovamide Methyl Ester (Parent)NO production in LPS-induced BV2 cellsIC50 = 73.6 µM[5]
3,5-ditrifluoromethyl analogue (9l)NO production in LPS-induced BV2 cellsIC50 = 2.8 µM[5]
Anticancer Activity

Flavonoids have shown promise as anticancer agents by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.[1][10][11] Quercetin, for example, can arrest the cell cycle and induce apoptosis in cancer cells by modulating p53 and other regulatory proteins.[1] Vanicoside B, another natural compound, exhibited antiproliferative activity against triple-negative breast cancer cells by targeting CDK8.[12]

The development of synthetic analogs aims to improve the potency and selectivity of these anticancer effects. For instance, novel fluoro analogues of MKC442, a non-nucleoside reverse transcriptase inhibitor, demonstrated potent activity against HIV-1, showcasing how synthetic modifications can enhance biological activity.[6]

Table 2: Comparison of Anticancer Activity

CompoundCell LineIC50 / EffectReference
Natural Compounds
Vanicoside BMDA-MB-231 (TNBC)Antiproliferative activity[12]
QuercetinVarious cancer cell linesInduces cell cycle arrest and apoptosis[1]
Dieckol (a phlorotannin)Hep3B (Hepatocellular carcinoma)62.2% apoptosis at 100 µM[10]
Synthetic Analogs
Norsufentanil analog (5a)In vivo analgesic activity (tail flick test)More potent than sufentanil[13]
19-nor Gemini analog (of Vitamin D)MCF10CA1 cell proliferation100-1000 times more potent than 1,25(OH)2D3[7]

Experimental Protocols

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

Objective: To evaluate the inhibitory effect of test compounds on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., natural flavonoid or synthetic analog) for 1 hour.

  • Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours.[8]

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

In Vitro Anticancer Assay: Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cells (e.g., MDA-MB-231) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded in a 96-well plate at a suitable density and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration that inhibits 50% of cell growth, is calculated.

Visualizations

NF-kB Signaling Pathway Inhibition by Flavonoids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB dissociates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammation Flavonoid Flavonoid (e.g., Quercetin) Flavonoid->IKK inhibits Flavonoid->NFkB_active inhibits translocation IkB_NFkB->NFkB_active releases

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion

While natural flavonoids like Quercetin demonstrate significant anti-inflammatory and anticancer properties, their therapeutic potential can be limited by factors such as low bioavailability. The synthesis of novel analogs offers a promising strategy to enhance the efficacy, selectivity, and pharmacokinetic profiles of these natural compounds. The comparative data presented in this guide highlights the potential of synthetic chemistry to build upon nature's scaffolds to develop more potent therapeutic agents. Further research, including in vivo studies and clinical trials, is essential to fully elucidate the therapeutic benefits of these synthetic analogs.[14][15][16]

References

Validating the Therapeutic Efficacy of Nudifloside B: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the therapeutic efficacy of Nudifloside B, a bis-iridoid natural product isolated from Jasminum nudiflorum. While direct and comprehensive experimental data on the therapeutic efficacy of this compound in specific disease models is not yet available in peer-reviewed literature, this document outlines the necessary experimental approaches and data presentation formats required for a thorough validation. The methodologies and comparisons described herein are based on established practices for evaluating novel therapeutic compounds, particularly those derived from natural sources with potential anti-inflammatory, antioxidant, and anticancer properties.

Comparative Efficacy: Data Summary

A direct comparison of this compound with alternative therapies requires dedicated in vitro and in vivo studies. The following tables are presented as templates for summarizing prospective experimental data.

Table 1: In Vitro Anti-Inflammatory Activity of this compound Compared to Dexamethasone

ParameterThis compound (IC₅₀/EC₅₀)Dexamethasone (IC₅₀/EC₅₀)Cell LineAssay Method
Inhibition of NO Production Data not availableData not availableLPS-stimulated RAW 264.7Griess Assay
Inhibition of TNF-α Secretion Data not availableData not availableLPS-stimulated RAW 264.7ELISA
Inhibition of IL-6 Secretion Data not availableData not availableLPS-stimulated RAW 264.7ELISA
COX-2 Inhibition Data not availableData not availableHuman monocytesEnzyme Immunoassay
NF-κB Activation Data not availableData not availableTransfected HEK293 cellsLuciferase Reporter Assay

Table 2: In Vivo Anti-Inflammatory Efficacy of this compound in a Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hMPO Activity (U/mg tissue)TNF-α Level (pg/mg tissue)
Vehicle Control -0%Data not availableData not available
This compound TBDData not availableData not availableData not available
Indomethacin 10Data not availableData not availableData not available

Table 3: In Vitro Cytotoxicity of this compound in Cancer Cell Lines Compared to Doxorubicin

Cell LineThis compound (IC₅₀, µM)Doxorubicin (IC₅₀, µM)Assay Method
MCF-7 (Breast Cancer) Data not availableData not availableMTT Assay
A549 (Lung Cancer) Data not availableData not availableMTT Assay
HeLa (Cervical Cancer) Data not availableData not availableMTT Assay

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of therapeutic efficacy studies. Below are standard protocols that would be employed.

2.1. In Vitro Anti-Inflammatory Assays

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide (NO) Production Assay: Cells are pre-treated with various concentrations of this compound or a standard inhibitor (e.g., L-NMMA) for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours. NO production in the supernatant is measured using the Griess reagent.

  • Cytokine Measurement (TNF-α, IL-6): Supernatants from cell cultures treated as described above are collected, and cytokine concentrations are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • NF-κB Reporter Assay: HEK293 cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid. After 24 hours, cells are pre-treated with this compound and then stimulated with TNF-α. Luciferase activity is measured using a dual-luciferase reporter assay system.

2.2. In Vivo Anti-Inflammatory Model

  • Animals: Male Wistar rats (180-200 g) are used.

  • Carrageenan-Induced Paw Edema: Animals are orally administered with this compound (at various doses), a vehicle control, or a standard drug (e.g., Indomethacin, 10 mg/kg) 1 hour before the sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Biochemical Analysis: After 5 hours, animals are euthanized, and the paw tissue is collected for the measurement of myeloperoxidase (MPO) activity and cytokine levels (TNF-α, IL-6) using standard biochemical assays and ELISA kits.

2.3. In Vitro Anticancer Assays

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are maintained in appropriate culture media.

  • MTT Assay for Cell Viability: Cells are seeded in 96-well plates and treated with various concentrations of this compound or a standard anticancer drug (e.g., Doxorubicin) for 48 or 72 hours. Cell viability is assessed by adding MTT solution, followed by solubilization of formazan crystals and measurement of absorbance at 570 nm.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for clear communication of complex biological processes and study designs.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB_p P-IκB IKK->IkB_p NFkB_IkB NF-κB/IκB Complex NFkB_IkB->IkB_p Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_IkB->NFkB NFkB_n NF-κB (nucleus) NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Gene_exp NudiflosideB This compound (Hypothesized) NudiflosideB->IKK Inhibition? NudiflosideB->NFkB_n Inhibition of Translocation?

Caption: Hypothesized mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

G start Start: In Vivo Study (Carrageenan-Induced Paw Edema) animal_groups Animal Grouping (n=6 per group) - Vehicle Control - this compound (Dose 1, 2, 3) - Positive Control (Indomethacin) start->animal_groups treatment Oral Administration of Test Compounds animal_groups->treatment induction Sub-plantar Injection of 1% Carrageenan treatment->induction measurement Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) induction->measurement euthanasia Euthanasia at 5 hours measurement->euthanasia tissue_collection Paw Tissue Collection euthanasia->tissue_collection analysis Biochemical Analysis - MPO Activity - Cytokine Levels (ELISA) tissue_collection->analysis data_analysis Statistical Data Analysis analysis->data_analysis end End: Evaluation of Anti-inflammatory Efficacy data_analysis->end

Caption: Experimental workflow for evaluating the in vivo anti-inflammatory activity of this compound.

Disclaimer: The information provided in this guide is for research and informational purposes only. This compound is a research compound, and its therapeutic efficacy and safety have not been established in clinical trials. The experimental protocols and data tables are illustrative and intended to guide future research.

Safety Operating Guide

Safe Disposal of Nudifloside B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of novel or uncharacterized chemical compounds is a critical aspect of laboratory safety and environmental responsibility. Nudifloside B, a bioactive compound isolated from plants such as Jasminum nudiflorum, requires careful handling and disposal due to the limited availability of specific safety data. In the absence of a dedicated Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive, step-by-step procedure for its safe disposal, based on general principles for handling novel plant-derived glycosides and related compounds.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling fine powders or creating aerosols, a dust mask or respirator is recommended.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound in solid form and as a liquid waste.

Step 1: Waste Classification

In the absence of specific data, this compound waste should be classified as hazardous chemical waste. This conservative approach ensures the highest level of safety and compliance with institutional and regulatory standards.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent unintended reactions.

  • Solid Waste:

    • Carefully collect all solid this compound waste, including contaminated items such as weighing papers, pipette tips, and gloves.

    • Place the solid waste into a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.

    • Label the container as "Hazardous Waste" and specify the contents as "this compound (Solid)".

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous liquid waste container.

    • Do not mix this compound solutions with other chemical waste streams unless their compatibility is known.

    • Label the container as "Hazardous Liquid Waste" and list the contents, including the solvent used (e.g., "this compound in Ethanol").

Step 3: Storage of Waste

Store the hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. If the solvent is flammable, the liquid waste container must be stored in a flammable liquid storage cabinet.

Step 4: Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal service.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS office with all available information about the compound, including its name, CAS number (297740-98-8), and any known or suspected hazards.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes relevant information based on related compounds and general principles.

ParameterInformationSource/Rationale
CAS Number 297740-98-8Chemical Abstracts Service
Physical Form Typically a solid powderGeneral characteristic of isolated plant compounds
Known Hazards Potential for skin and eye irritationBased on SDS for Jasmine Extract
Acute Toxicity Data not available for this compound. Jasmine extracts show low acute toxicity.Toxicological studies on related plant extracts
Environmental Hazards May be harmful to the aquatic environment.Precautionary statement for similar compounds (Nudifloside D)[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate Solid & Liquid Waste classify->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid store Store in Designated Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Nudifloside B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Nudifloside B, a naturally occurring glycoside. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[1]Protects against splashes and airborne particles that could cause eye irritation or injury.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1]Prevents direct skin contact, which could lead to irritation or absorption.[1] Double gloving is recommended.[2]
Body Protection A lab coat, long-sleeved jacket, and long trousers, or a chemical-resistant suit.[1] An apron may be necessary for splash hazards.[1]Provides a barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Protection A certified particle filtering half mask, a half mask with appropriate filters, or a powered air-purifying respirator (PAPR) may be required depending on handling conditions.[1]Necessary when there is a risk of inhaling dust or aerosols, especially when handling the compound in powdered form or creating solutions.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed container in a dry and well-ventilated place.[3]

  • Recommended long-term storage temperature is -20°C, with short-term storage at 2-8°C.[3]

2. Handling and Use:

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid dust formation.[3][4]

  • Wash hands thoroughly after handling.[3]

3. Spill Management:

  • In case of a spill, wear appropriate PPE, including respiratory protection.[3]

  • Prevent further leakage or spillage if it is safe to do so.[3]

  • Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[3]

4. Disposal Plan:

  • Dispose of waste in accordance with all local, regional, national, and international regulations.[5]

  • Contaminated materials and empty containers should be treated as hazardous waste.

  • Do not dispose of down the drain unless specifically approved by local regulations and after appropriate neutralization if required.[6][7]

Experimental Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep Conduct Risk Assessment ppe Don Appropriate PPE prep->ppe Proceed if safe weigh Weigh Compound in Fume Hood ppe->weigh Enter handling area dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate After experiment dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

Caption: This diagram illustrates the procedural flow for the safe handling of this compound, from initial preparation to final disposal steps.

Emergency Procedures

First Aid Measures:

  • After Inhalation: If inhaled, remove to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration.[3]

  • After Skin Contact: Flush with copious amounts of water and remove contaminated clothing and shoes. Call a physician.[3]

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • After Ingestion: If swallowed, wash out mouth with water. Do not induce vomiting. Call a physician.[8]

By implementing these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.